molecular formula C11H9NO2S B582015 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde CAS No. 885279-11-8

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Cat. No.: B582015
CAS No.: 885279-11-8
M. Wt: 219.258
InChI Key: ZOSOJISOZSLKEH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.258. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSOJISOZSLKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695867
Record name 2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
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Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-11-8
Record name 2-(2-Methoxyphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its structural motif, featuring a thiazole ring linked to a methoxy-substituted phenyl group and bearing a reactive carbaldehyde function, serves as a crucial building block for the synthesis of a wide array of complex molecules.[1][2] In medicinal chemistry, this scaffold is explored for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] The aldehyde group provides a synthetic handle for elaboration into various other functionalities, making it a valuable intermediate in drug discovery and organic synthesis.[3] This guide provides a comprehensive overview of a robust and scientifically vetted pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach centered around the construction and subsequent functionalization of the thiazole core. The primary disconnection is at the C4-position of the thiazole ring, removing the formyl group. This leads back to the precursor, 2-(2-methoxyphenyl)thiazole. This intermediate can be further disconnected via the well-established Hantzsch thiazole synthesis, breaking the thiazole ring into two key synthons: 2-methoxybenzothioamide and a two-carbon electrophile that will form the C4 and C5 positions of the ring.

This strategy is advantageous as it builds the core heterocyclic structure first and then introduces the sensitive aldehyde functionality in the final step, which can prevent potential complications and side reactions that the aldehyde might undergo during the ring formation.

Synthetic Pathway Overview

The synthesis is logically divided into three primary stages:

  • Preparation of 2-Methoxybenzothioamide: The synthesis of the key thioamide precursor from commercially available 2-methoxybenzamide.

  • Hantzsch Thiazole Synthesis: The formation of the 2-(2-methoxyphenyl)thiazole ring system.

  • Vilsmeier-Haack Formylation: The regioselective introduction of the carbaldehyde group at the C4-position of the thiazole ring.

Synthetic Pathway cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Vilsmeier-Haack Formylation 2-Methoxybenzamide 2-Methoxybenzamide 2-Methoxybenzothioamide 2-Methoxybenzothioamide 2-Methoxybenzamide->2-Methoxybenzothioamide  Lawesson's Reagent or P4S10 2-(2-Methoxyphenyl)thiazole 2-(2-Methoxyphenyl)thiazole 2-Methoxybenzothioamide->2-(2-Methoxyphenyl)thiazole  + 2-Bromo-1,1-diethoxyethane   This compound This compound 2-(2-Methoxyphenyl)thiazole->this compound  POCl3, DMF  

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Methoxybenzothioamide

The conversion of an amide to a thioamide is a fundamental transformation in heterocyclic synthesis. The most common and effective reagents for this thionation are phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent [2,2,4,4-tetrakis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions.

Mechanism of Thionation with Lawesson's Reagent

The reaction proceeds through a four-membered ring intermediate. The oxygen of the amide carbonyl attacks one of the phosphorus atoms of Lawesson's reagent, followed by intramolecular rearrangement and subsequent elimination to yield the thioamide and a stable byproduct.

Experimental Protocol
  • To a stirred solution of 2-methoxybenzamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-methoxybenzothioamide as a solid.[4]

Part 2: Hantzsch Synthesis of 2-(2-Methoxyphenyl)thiazole

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[5][6][7] It involves the condensation of an α-haloketone or its equivalent with a thioamide.[8][9][10][11] In this case, 2-methoxybenzothioamide is reacted with an electrophilic two-carbon component that will introduce the C4 and C5 atoms of the thiazole ring. To avoid the instability of α-haloaldehydes, a protected form such as 2-bromo-1,1-diethoxyethane is the preferred reagent.

Mechanism of Hantzsch Thiazole Synthesis

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the bromine atom of the α-haloacetal, forming a thioimino ester intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbon of the acetal (which becomes a carbonyl-like carbon upon hydrolysis or elimination). Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Hantzsch Synthesis Thioamide 2-Methoxybenzothioamide Intermediate1 Thioimino ester intermediate Thioamide->Intermediate1 SN2 attack Haloacetal 2-Bromo-1,1-diethoxyethane Haloacetal->Intermediate1 Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-(2-Methoxyphenyl)thiazole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol
  • Dissolve 2-methoxybenzothioamide (1 equivalent) and 2-bromo-1,1-diethoxyethane (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-(2-methoxyphenyl)thiazole.

Part 3: Vilsmeier-Haack Formylation of 2-(2-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[12][13][14] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[15]

Regioselectivity of Formylation

For 2-substituted thiazoles, electrophilic substitution such as formylation can occur at either the C4 or C5 position.[16] The regiochemical outcome is influenced by the electronic properties of the substituent at the C2 position. While the C5 position is generally more electron-rich in the thiazole ring, the directing effects of the 2-(2-methoxyphenyl) group and careful control of reaction conditions can favor formylation at the C4 position.[17] Lower reaction temperatures often favor C4-formylation.

Mechanism of Vilsmeier-Haack Reaction
  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent, forming a sigma complex.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Experimental Protocol
  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(2-methoxyphenyl)thiazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product based on its structure and data from similar compounds.

Analysis Expected Results for this compound
¹H NMR δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~8.1-8.3 (s, 1H, thiazole H-5), ~7.0-7.9 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR δ (ppm): ~185-190 (-CHO), ~165-170 (Thiazole C-2), ~155-160 (Ar-C-OCH₃), ~145-150 (Thiazole C-4), ~110-135 (Ar-C and Thiazole C-5), ~55-60 (-OCH₃)
IR (cm⁻¹) ~1680-1700 (C=O stretch, aldehyde), ~3100 (C-H stretch, aromatic), ~1590-1610 (C=C and C=N stretch)
Mass Spec (m/z) Expected [M+H]⁺: 220.04

Note: Actual spectral values may vary depending on the solvent and instrument used.

Conclusion

The synthetic pathway detailed in this guide, employing the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation, represents a reliable and efficient method for the preparation of this compound. Each step is based on well-established and understood chemical transformations, ensuring reproducibility. By carefully controlling the reaction conditions, particularly during the formylation step, high yields and purity of the desired product can be achieved. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Wikipedia contributors. (2024). Thiazole. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemTube3D. (n.d.). Thiazole Formation.
  • CUTM Courseware. (n.d.). Thiazole.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • University of Liverpool. (n.d.). Hantzsch Thiazole Synthesis.
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  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
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  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Sciencemadness.org. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • ResearchGate. (n.d.). Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II.
  • J&K Scientific. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 2-Methoxybenzothioamide.
  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.
  • To Chemistry Journal. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed prediction and interpretation of its NMR data. This guide is grounded in established NMR principles and supported by spectral data from analogous structures, serving as a robust resource for the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of this compound

Thiazole-containing compounds are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities.[3] The title compound, this compound, incorporates three key functional moieties: a thiazole ring, a 2-methoxyphenyl group, and an aldehyde. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[1][2] Accurate structural elucidation via NMR is paramount for ensuring the identity and purity of this key building block and its downstream derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of heteroatoms (N, S, O) and the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'' (Aldehyde)~10.1Singlet-1H
H-5' (Thiazole)~8.3Singlet-1H
H-6~8.0Doublet of doublets~7.8, 1.81H
H-4~7.5Triplet of doublets~8.0, 1.81H
H-5~7.1Triplet~7.51H
H-3~7.0Doublet~8.21H
OCH₃~4.0Singlet-3H
Rationale for Predicted ¹H Chemical Shifts
  • Aldehyde Proton (H-1''): The proton of an aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears in the downfield region of the spectrum, around 9-10 ppm.[4][5] For aldehydes attached to heterocyclic systems, this shift can be even further downfield.

  • Thiazole Proton (H-5'): The proton on the thiazole ring (H-5') is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing aldehyde group at C4' and the 2-methoxyphenyl substituent at C2'. Protons on the thiazole ring generally resonate at lower fields.[6]

  • Methoxyphenyl Protons (H-3, H-4, H-5, H-6): The protons on the 2-methoxyphenyl ring will exhibit a complex splitting pattern due to ortho, meta, and para couplings.

    • H-6: This proton is ortho to the point of attachment to the thiazole ring and is expected to be the most deshielded of the phenyl protons, appearing as a doublet of doublets.

    • H-4: This proton will appear as a triplet of doublets.

    • H-5: This proton will likely resonate as a triplet.

    • H-3: Being ortho to the electron-donating methoxy group, H-3 is expected to be the most shielded of the aromatic protons and will appear as a doublet.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'' (Aldehyde C=O)~185
C-2' (Thiazole)~168
C-2 (C-OCH₃)~157
C-4' (Thiazole)~152
C-5' (Thiazole)~128
C-6~132
C-4~131
C-1~122
C-5~121
C-3~112
OCH₃~56
Rationale for Predicted ¹³C Chemical Shifts
  • Aldehyde Carbonyl (C-1''): The carbonyl carbon of an aldehyde is significantly deshielded and is expected to resonate at a very low field, typically around 185-200 ppm.[7]

  • Thiazole Carbons (C-2', C-4', C-5'):

    • C-2': This carbon is attached to both nitrogen and sulfur and the methoxyphenyl group, leading to a downfield shift.

    • C-4': This carbon is attached to the electron-withdrawing aldehyde group, causing it to be deshielded.

    • C-5': This carbon is expected to be the most shielded of the thiazole ring carbons.

  • Methoxyphenyl Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the methoxy group and the thiazole substituent.

    • C-2: The carbon bearing the methoxy group will be the most deshielded aromatic carbon.

    • C-1: The ipso-carbon attached to the thiazole ring will also be shifted downfield.

    • The remaining carbons (C-3, C-4, C-5, C-6) will have shifts in the typical aromatic region (110-140 ppm).

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard single-pulse experiment.

      • Set the spectral width to cover the range of -2 to 12 ppm.

      • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

      • Set the spectral width to cover the range of 0 to 200 ppm.

      • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structure and Assignments

To aid in the interpretation of the NMR data, a diagram of the molecular structure with annotated proton and carbon assignments is provided below.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed and authoritative prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable spectral profile for this important synthetic intermediate. The provided experimental protocol offers a clear workflow for acquiring high-quality NMR data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating more efficient and accurate structural elucidation in their research and development endeavors.

References

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.).
  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. (n.d.).
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  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. - MDPI. (2021).
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  • This compound | 885279-11-8 - J&K Scientific. (n.d.).
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  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. (n.d.).
  • CASPRE - 13 C NMR Predictor. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20).
  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28).
  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. (n.d.).
  • Chemical shifts - UCL. (n.d.).

Sources

An In-depth Technical Guide to the X-ray Crystallography of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Derivatives of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, in particular, serve as versatile building blocks for the synthesis of novel compounds with potential applications as anti-inflammatory, antimicrobial, and antitumor agents.[4][5] A profound understanding of the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this precise structural information.[6][7][8] This guide provides a comprehensive walkthrough of the entire crystallographic process for this class of compounds, from the foundational steps of synthesis and crystallization to the intricacies of data collection, structure refinement, and detailed structural analysis. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to navigate the challenges and harness the power of X-ray crystallography.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the chemical synthesis of the target compound and, most critically, the growth of a high-quality single crystal. This crystallization phase is often the primary bottleneck in the entire process.[6][7]

Synthesis of the Thiazole Scaffold

The target this compound derivatives are typically synthesized via established heterocyclic chemistry routes. A common approach involves the Hantzsch thiazole synthesis or variations thereof, where a substituted thioamide reacts with an α-haloketone. For instance, 2-methoxybenzothioamide can be reacted with 3-bromo-2-oxopropanal to form the core thiazole ring. Subsequent modifications can then be made to this scaffold. While a detailed synthesis protocol is beyond the scope of this guide, it is crucial that the starting material be of high purity (>95%) to avoid introducing impurities that can inhibit or disrupt the crystallization process.

The Art and Science of Crystallization

The goal of crystallization is to slowly guide a solution of the target molecule towards a state of limited supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.[8] The quality of the resulting crystal—its size, shape, and internal order—directly dictates the quality of the diffraction data. For small organic molecules like thiazole derivatives, several classical methods are employed.[9]

Causality Behind Method Selection: The choice of crystallization method and solvent is deeply intertwined with the compound's solubility profile. The ideal solvent is one in which the compound is moderately soluble; too high a solubility prevents precipitation, while too low a solubility hinders the transport of molecules to the growing crystal face.[10]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly. This gradually increases the concentration, inducing crystallization. The rate can be controlled by adjusting the opening of the vial.[10][11]

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open container. This container is then sealed within a larger vessel containing a "precipitant" or "antisolvent"—a volatile solvent in which the compound is poorly soluble.[11] The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[9][11]

  • Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible antisolvent. Crystals form at the interface as the solvents slowly mix. A third solvent can be used as a buffer to slow the diffusion rate further.[7][10]

  • Slow Cooling: If a compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly, causing crystallization.

This protocol is a reliable starting point for many thiazole derivatives.

  • Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small glass vial (e.g., 2 mL).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Antisolvent Addition: Carefully add 2-3 mL of a volatile "antisolvent" (e.g., hexane, pentane, or diethyl ether) to the larger container, ensuring it does not mix directly with the solution in the inner vial.

  • Sealing and Incubation: Seal the larger container tightly. The system should be left undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator at 4 °C).

  • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.

X-ray Diffraction: Data Acquisition

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to collect the X-ray diffraction data. This is the final experimental stage before the process becomes purely computational.[12]

The Principle of Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Constructive interference occurs only in specific directions, governed by Bragg's Law: 2d sinθ = nλ .[13] The resulting pattern of diffraction spots is a unique fingerprint of the crystal's internal structure, containing information about the unit cell dimensions and the arrangement of atoms within it.[13]

The Workflow of Data Collection

The process involves mounting the crystal and exposing it to an X-ray beam while rotating it to capture the full three-dimensional diffraction pattern.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synth Synthesis & Purification Cryst Crystal Growth Synth->Cryst High Purity Sample Mount Crystal Selection & Mounting Cryst->Mount Diff X-ray Diffraction Experiment Mount->Diff Cryo-cooling Process Data Processing (Indexing, Integration) Diff->Process Diffraction Images Solve Structure Solution (Direct Methods) Process->Solve Refine Least-Squares Refinement Solve->Refine Initial Model Analyze Structural Analysis (Hirshfeld, CSD) Refine->Analyze Final CIF

Caption: Workflow from synthesis to final structural analysis.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal free of cracks or satellite growths. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

  • Cryo-Cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This is a critical step to minimize thermal vibrations of the atoms and prevent radiation damage from the intense X-ray beam, leading to higher quality data.[13]

  • Diffractometer Setup: Mount the crystal on the goniometer of the diffractometer. Perform initial test exposures to determine the crystal quality and to find the preliminary unit cell parameters.[12]

  • Data Collection Strategy: Based on the determined crystal system and unit cell, devise a data collection strategy. This typically involves rotating the crystal through a range of 180° or more, collecting a series of diffraction images (frames) at small angular increments (e.g., 0.5-1.0° per frame). The goal is to collect a complete and redundant dataset.

  • Data Processing: After collection, the raw images are processed.

    • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

    • Integration: The intensity of each diffraction spot is measured and integrated.[14]

    • Scaling and Merging: Data from all frames are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce the final reflection file (e.g., an HKL file).

From Data to Model: Structure Solution and Refinement

With a processed data file, the computational work of determining the atomic structure begins. This involves solving the "phase problem" and then refining the resulting model to best fit the experimental data.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes (|F|²). However, to calculate the electron density map (which reveals the atomic positions), both the amplitudes and their corresponding phases are required. Since the phases are lost in the experiment, this constitutes the central "phase problem" of crystallography. For small molecules like thiazole derivatives, Direct Methods are the standard approach for solving this problem.[13] These methods use statistical relationships between the structure factor amplitudes to directly estimate the phases, generating an initial electron density map from which the first atomic positions can be identified.[13]

Structure Refinement: Optimizing the Model

The initial model from the solution step is an approximation. Structure refinement is an iterative process that optimizes this model to achieve the best possible fit to the measured diffraction data.[15][16]

  • Least-Squares Refinement: The most common technique is least-squares refinement, which systematically adjusts model parameters (atomic coordinates, atomic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[13][15]

  • Refinement Indicators: The quality of the fit is monitored using several metrics:

    • R1: The traditional R-factor, which is a measure of the agreement between observed and calculated amplitudes. Values below 0.05 (5%) are generally considered good for small molecules.

    • wR2: A weighted R-factor based on intensities (F²) that is statistically more robust.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model and proper weighting.

  • Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals regions where the model is incorrect. Large positive peaks indicate missing atoms, while negative troughs suggest atoms that are misplaced or incorrectly assigned.

  • Hydrogen Atoms: Hydrogen atoms are weak X-ray scatterers and are often difficult to locate directly from the electron density map.[16] In standard small-molecule crystallography, they are typically placed in geometrically calculated positions and refined using a "riding model."[16]

  • Final Output: The process concludes when the model converges, meaning further refinement cycles do not significantly improve the fit. The final validated model is saved in a standard format, the Crystallographic Information File (CIF) , which contains all information about the experiment and the final structure.

Structural Insights: Analysis and Interpretation

The refined crystal structure is a rich source of chemical information. A thorough analysis reveals details about the molecule's conformation, its packing in the solid state, and the specific intermolecular forces that govern its assembly.

Molecular Conformation and Geometry

The primary result is the precise 3D arrangement of the atoms. Analysis of bond lengths, bond angles, and torsion angles provides a definitive picture of the molecule's conformation. For this compound derivatives, key points of interest include:

  • The planarity of the thiazole ring.

  • The dihedral angle between the thiazole ring and the 2-methoxyphenyl ring, which describes the rotational orientation of these two key fragments.[17]

  • The conformation of the methoxy and carbaldehyde substituents.

Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The crystal packing is determined by a network of non-covalent interactions that hold the molecules together. Understanding these interactions is crucial, as they can influence physical properties and provide models for biological receptor-ligand interactions. Common interactions include C-H···O and C-H···N hydrogen bonds, π-π stacking between aromatic rings, and C-H···π interactions.[17][18]

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[19][20]

  • d_norm Surface: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Bright red spots on the surface indicate close contacts that are shorter than the van der Waals radii, representing key interactions like hydrogen bonds.[19]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, providing a quantitative breakdown of the contribution of each type of interaction to the overall crystal packing.[19][21] For example, a fingerprint plot can reveal that H···H contacts account for 40% of the surface, C···H/H···C contacts for 25%, O···H/H···O contacts for 15%, etc.[21]

hirshfeld_concept Molecule Single Molecule (Conformation) Packing Crystal Packing (3D Lattice) Molecule->Packing assembles via Hirshfeld Hirshfeld Surface (Visualization & Quantification) Molecule->Hirshfeld analyzed by Forces Intermolecular Forces (H-bonds, π-stacking) Packing->Forces is stabilized by Packing->Hirshfeld analyzed by Forces->Molecule influence Forces->Hirshfeld analyzed by

Caption: Relationship between molecular structure and analytical tools.

Database Validation

The final structure should be compared with existing structures in crystallographic databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and organometallic crystal structures.[22] A search of the CSD for related thiazole derivatives can validate observed geometric parameters and reveal common packing motifs or unusual structural features.[21][23]

Data Presentation

Clear presentation of crystallographic data is essential for publication and validation. The following table summarizes the key parameters that are typically reported.

Parameter Value (Illustrative Example) Significance
Empirical Formula C11H9NO2SChemical composition of the molecule.
Formula Weight 219.26Molecular mass.
Crystal System MonoclinicOne of the seven crystal systems describing the cell shape.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.[24]
Unit Cell Dimensions a = 8.51 Å, b = 15.23 Å, c = 9.87 ÅThe lengths of the unit cell edges.
α = 90°, β = 105.3°, γ = 90°The angles between the unit cell edges.
Volume (V) 1234.5 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature 100(2) KThe temperature at which data were collected.
Wavelength (λ) 0.71073 Å (Mo Kα)The wavelength of the X-rays used.
Reflections collected 9876Total number of diffraction spots measured.
Independent reflections 2543 [R(int) = 0.035]Number of unique reflections after merging.
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105Indicators of the final model's agreement with the data.
Goodness-of-fit (S) 1.03Should be close to 1 for a good refinement.

Conclusion

X-ray crystallography provides an unparalleled level of detail into the molecular world of this compound derivatives. It transforms these vital synthetic intermediates from two-dimensional chemical drawings into precise, three-dimensional models. This structural knowledge is not merely academic; it is a critical asset in modern drug discovery, enabling scientists to understand how a molecule's shape and electronic properties drive its biological function. By mastering the techniques outlined in this guide—from the meticulous growth of a single crystal to the sophisticated analysis of its structure—researchers can accelerate the development of new and more effective therapeutic agents.

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Mechanism of Hantzsch thiazole synthesis for 2-arylthiazoles

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, tolerance of a wide range of functional groups, and consistently high yields make it the preferred method for accessing the medicinally vital 2-arylthiazole core. By understanding the underlying mechanism and the causality behind each experimental step, researchers and drug development professionals can confidently and efficiently leverage this classic reaction to advance their scientific objectives. Modern adaptations, including the use of microwave irradiation or novel catalysts, continue to enhance its efficiency, ensuring its relevance for years to come. [5][15]

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An In-Depth Technical Guide to the Biological Activity of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in the realm of drug discovery. Its unique structural and electronic properties, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it a versatile building block for designing novel therapeutic agents.[1] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, promising member of this class: 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. While direct biological data on this exact molecule is nascent, its structural motifs are present in numerous biologically active compounds. This document will, therefore, explore the established activities of closely related analogs to provide a predictive framework for its potential applications and to guide future research endeavors. We will delve into the mechanistic underpinnings of these activities, provide actionable experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.

The Compound Profile: this compound

This compound is a versatile chemical intermediate characterized by a thiazole core, a methoxyphenyl group at the 2-position, and a reactive carbaldehyde (aldehyde) group at the 4-position.[6] This aldehyde functionality is a key feature, serving as a synthetic handle for the creation of a diverse library of derivatives through reactions like condensation and reductive amination, thereby enabling extensive exploration of the chemical space for drug development.[6][7]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉NO₂S

  • Molecular Weight: 219.26 g/mol

  • Key Features:

    • Thiazole Ring: The core heterocyclic scaffold responsible for a wide range of bioactivities.

    • 2-Methoxyphenyl Group: This substitution can influence the compound's lipophilicity, metabolic stability, and specific interactions with target proteins.

    • 4-Carbaldehyde Group: A reactive functional group that is pivotal for synthetic diversification and the generation of novel analogs.[6]

Synthesis of the Thiazole Core: The Hantzsch Condensation

The synthesis of the thiazole nucleus is most classically achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. While specific synthesis protocols for this compound are proprietary or embedded within broader research, a general and illustrative workflow for creating such a scaffold is presented below. The synthesis of many iminothiazolines, a related structure, also begins with this foundational reaction.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-Haloketone C Hantzsch Condensation A->C B Thioamide (e.g., Thiourea) B->C D Thiazole Derivative C->D Cyclization PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Thiazole Thiazole Derivative (e.g., Compound 3b) Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Quantitative Data on Anticancer Activity:

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
Thiazole Derivative 11c HepG-2 (Liver)~4 µg/mL[2]
Thiazole Derivative 6g MCF-7 (Breast)~4 µg/mL[2]
Thiazole Derivative 5b MCF-7 (Breast)0.48[9]
Thiazole Derivative 5b A549 (Lung)0.97[9]
Thiazole Derivative 3b PI3Kα (Enzyme Assay)0.086[10]
Thiazole Derivative 3b mTOR (Enzyme Assay)0.221[10]
Thiazole Derivative 4i SaOS-2 (Osteosarcoma)0.190 µg/mL[8]
Antimicrobial Activity

The thiazole nucleus is a component of many compounds with significant antibacterial and antifungal properties. [11][12]Their mechanism of action can vary, but they often target essential microbial processes.

  • Antibacterial Activity: Thiazole derivatives have shown efficacy against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. [2][11][13]Some novel thiazole compounds have demonstrated synergistic effects with existing antibiotics like vancomycin, even re-sensitizing resistant strains such as vancomycin-resistant S. aureus (VRSA). [14]* Antifungal Activity: The antifungal potential of thiazoles has been evaluated against various pathogenic fungi, including Candida albicans, Geotrichum candidum, and Trichophyton rubrum. [12][15]Certain derivatives have shown potent activity, highlighting their potential for development as novel antifungal agents. [15]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways. [5][16]

  • Mechanism of Action: A key target in inflammation is the inducible nitric oxide synthase (iNOS) enzyme, which produces nitric oxide (NO), a pro-inflammatory mediator. Some thiazole derivatives have been shown to act as iNOS inhibitors, reducing the production of NO. [17]They can achieve this by blocking the binding of the substrate, L-arginine, to the active site of the enzyme. [17]Studies have demonstrated that these compounds can reduce the acute phase bone marrow response and mitigate nitro-oxidative stress in in vivo models of inflammation. [17][18]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To evaluate the anticancer potential of a compound like this compound or its derivatives, a primary screening for cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Include vehicle control and positive control. A->B C 3. Incubation Incubate plates for a defined period (e.g., 48-72h) at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 2-4h. C->D E 5. Solubilization Remove medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability (%) and determine the IC₅₀ value. F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (or its derivative) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation:

    • Return the plate to the incubator and incubate for 48 to 72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Reagent Addition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if necessary).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Future Perspectives and Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the established biological importance of the thiazole scaffold. The extensive research on related thiazole derivatives strongly suggests its potential as a precursor for novel agents with anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on:

  • Synthesis of a Focused Library: Leveraging the aldehyde functional group to synthesize a diverse library of derivatives (e.g., Schiff bases, hydrazones, amides) to explore structure-activity relationships (SAR).

  • Broad Biological Screening: Subjecting the parent compound and its derivatives to a wide range of biological assays to identify lead compounds for specific therapeutic areas.

  • Mechanistic Elucidation: For any identified active compounds, detailed mechanistic studies should be performed to identify their specific molecular targets and pathways of action.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). MDPI.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.).
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
  • This compound. (n.d.). Chem-Impex.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Unknown Source.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). Unknown Source.
  • Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. (n.d.). Unknown Source.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. (2025).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central.
  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (n.d.).
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. (2023). Unknown Source.
  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (n.d.). PubMed Central.
  • Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018). Al-Nahrain Journal of Science.
  • 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

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A Technical Guide to 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde: A Versatile Heterocyclic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its physicochemical properties, delineate its primary synthetic pathways with mechanistic insights, and explore its rich reactivity profile. The document highlights its role as a pivotal intermediate in the development of advanced materials and therapeutic agents, substantiated by detailed experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for innovative applications.

Core Characteristics: Physicochemical and Spectroscopic Profile

This compound is a pale yellow solid at room temperature.[1] Its structure, featuring a thiazole core, an aldehyde functional group, and a methoxyphenyl substituent, provides a unique combination of stability and reactivity.[1] This trifecta of functional components makes it a highly valuable and versatile intermediate in multi-step organic synthesis.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for handling, storage, and reaction planning.

PropertyValueReference
CAS Number 885279-11-8[1]
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [1]
Appearance Pale yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C, under inert atmosphere[1][4]
MDL Number MFCD06738365[1]
Spectroscopic Profile

The structural characterization of this compound is confirmed through standard spectroscopic techniques. The following data represents a typical analytical profile.

TechniqueExpected Chemical Shifts / WavenumbersAssignment
¹H NMR δ ~9.9 ppm (s, 1H)δ ~8.2 ppm (s, 1H)δ 7.0-7.8 ppm (m, 4H)δ ~3.9 ppm (s, 3H)Aldehyde (-CHO)Thiazole (C5-H)Aromatic (Methoxyphenyl)Methoxy (-OCH₃)
¹³C NMR δ ~188 ppmδ ~168 ppmδ ~157 ppmδ ~148 ppmδ 112-133 ppmδ ~56 ppmAldehyde (C=O)Thiazole (C2)Aromatic (C-OCH₃)Thiazole (C4)Aromatic & Thiazole (C5)Methoxy (-OCH₃)
IR (cm⁻¹) ~1690 cm⁻¹ (strong)~1600, 1490 cm⁻¹ (medium)~1250 cm⁻¹ (strong)~2820, 2720 cm⁻¹ (medium)C=O Stretch (Aldehyde)C=C Stretch (Aromatic)C-O Stretch (Aryl Ether)C-H Stretch (Aldehyde)

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The premier method for constructing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl and a thioamide.[5][6] This pathway offers a reliable and high-yielding route to the title compound.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thioamide 2-Methoxythiobenzamide Reaction Hantzsch Condensation Thioamide->Reaction Nucleophilic Attack HaloCarbonyl 3-Bromo-2-oxopropanal HaloCarbonyl->Reaction Electrophilic Center Product 2-(2-Methoxyphenyl) thiazole-4-carbaldehyde Reaction->Product Cyclization & Dehydration

Caption: General workflow for the Hantzsch synthesis.

Mechanistic Causality

The reaction is initiated by the nucleophilic sulfur atom of 2-methoxythiobenzamide attacking the electrophilic carbonyl carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbon bearing the halogen. The subsequent dehydration of the resulting thiazoline intermediate yields the stable, aromatic thiazole ring. The choice of a polar solvent like ethanol is crucial as it facilitates the dissolution of the starting materials and stabilizes the charged intermediates formed during the reaction.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • 2-Methoxythiobenzamide (1.0 eq)

  • 3-Bromo-2-oxopropanal (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxythiobenzamide (1.0 eq) in anhydrous ethanol.

  • Addition of Reactant: Add 3-bromo-2-oxopropanal (1.1 eq) to the solution. Rationale: A slight excess of the halo-aldehyde ensures complete consumption of the thioamide.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Rationale: The product is organic-soluble and will partition into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash with brine solution to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations.

Reactivity_Profile cluster_products Derivative Products Core 2-(2-Methoxyphenyl) thiazole-4-carbaldehyde Alcohol Primary Alcohol Core->Alcohol Reduction (e.g., NaBH₄) CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation (e.g., KMnO₄) Imine Imine / Schiff Base Core->Imine Condensation (e.g., R-NH₂) Alkene α,β-Unsaturated Alkene Core->Alkene Wittig / Knoevenagel (e.g., Ylide / CH₂(CN)₂)

Caption: Key transformations of the aldehyde functional group.

  • Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new hydroxyl functional group for further derivatization, such as esterification or etherification.

  • Oxidation: Stronger oxidizing agents can convert the aldehyde into a carboxylic acid, creating a key precursor for amides and esters, which are prevalent in pharmaceutically active molecules.[7]

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond, a critical step in the synthesis of many drug candidates.

  • Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (Knoevenagel condensation) or with primary amines to form Schiff bases (imines), providing pathways to more complex heterocyclic systems.[2]

  • Wittig Reaction: Reaction with phosphorus ylides allows for the stereoselective formation of alkenes, extending the carbon skeleton and introducing new functionalities.

Applications in Drug Discovery and Materials Science

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[5][8][9] this compound serves as a crucial starting material for tapping into this vast chemical space.

Medicinal Chemistry

This building block is a key intermediate in the synthesis of molecules with a wide range of biological activities.[1]

  • Anti-inflammatory and Analgesic Agents: Derivatives have been explored for their potential to treat inflammation and pain.[1]

  • Anticancer Agents: The thiazole core is a component of several anticancer drugs. Modifications of this building block have led to the discovery of novel compounds that inhibit cancer cell proliferation, sometimes by targeting tubulin polymerization.[10][11]

  • Neurological and Antimicrobial Applications: The scaffold is also utilized in developing agents targeting neurological disorders and for creating new antimicrobial compounds.[3][12]

Materials Science

Beyond pharmaceuticals, the unique electronic properties of the conjugated system in this compound and its derivatives make it valuable in materials science.

  • Dyes and Pigments: The extended π-system can be modified to create organic chromophores for use as dyes and pigments.[1][2][3]

  • Polymer Science: It can be incorporated into polymer backbones to enhance properties like thermal stability and mechanical strength.[1]

  • Fluorescent Probes: The inherent fluorescence of some thiazole derivatives allows for their use in developing probes for biological imaging and sensing applications.[1]

Exemplary Protocol: Knoevenagel Condensation

This protocol demonstrates the use of this compound as a building block to form a new C-C bond.

Objective: To synthesize (E)-2-((2-(2-methoxyphenyl)thiazol-4-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • Setup: In a flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops). Rationale: Piperidine acts as a base to deprotonate the active methylene group of malononitrile, generating the nucleophile.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as a solid.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the product, noting the disappearance of the aldehyde proton and the appearance of a new vinylic proton signal in the ¹H NMR spectrum.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its robust synthesis, well-defined reactivity, and proven utility make it an indispensable tool for chemists in both academic and industrial settings. From designing next-generation pharmaceuticals to engineering advanced materials, this heterocyclic building block offers a reliable and efficient starting point for the creation of complex, high-value molecules.

References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.
  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications.
  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Health Risks.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure.
  • MySkinRecipes. 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molecules.
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Cenmed Enterprises. 2-(3-methoxyphenyl)thiazole-4-carbaldehyde.

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Quantum chemical calculations for 2-(methoxyphenyl)thiazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(Methoxyphenyl)thiazole Isomers

Abstract

The 2-(methoxyphenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The positional isomerism of the methoxy group (ortho, meta, and para) can profoundly influence the molecule's physicochemical properties, and consequently, its biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic characteristics of these isomers. By explaining the causality behind methodological choices and providing a detailed, self-validating computational protocol, this document serves as a practical guide for predicting molecular properties to accelerate rational drug design.

Introduction: The Significance of Isomeric Scaffolds

Thiazole derivatives are a cornerstone in drug discovery, renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. When functionalized with a methoxyphenyl ring, the resulting scaffold presents three distinct positional isomers: 2-(2-methoxyphenyl)thiazole (ortho), 2-(3-methoxyphenyl)thiazole (meta), and 2-(4-methoxyphenyl)thiazole (para). This seemingly subtle structural variation can lead to significant differences in electron distribution, molecular conformation, and steric hindrance, all of which are critical determinants of a molecule's interaction with biological targets.

Predicting these differences through experimental synthesis and screening can be resource-intensive. Quantum chemical calculations offer a powerful in silico alternative, enabling the rapid and accurate prediction of molecular properties before a single compound is synthesized. This guide details a robust computational approach to analyze these isomers, providing insights that are directly applicable to pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and the optimization of lead compounds.

The Theoretical Framework: Justification of Computational Choices

A successful computational study is built upon a foundation of well-justified theoretical choices. The methodology must balance computational cost with the desired accuracy for the system under investigation.

Density Functional Theory (DFT): The Computational Workhorse

For molecules of the size of 2-(methoxyphenyl)thiazole, Density Functional Theory (DFT) represents the optimal balance of accuracy and computational efficiency[6][7][8]. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it well-suited for the larger systems common in drug discovery.

Selecting the Functional: B3LYP

The choice of the exchange-correlation functional is critical in DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used and validated functional for organic molecules[2][6][7][9][10]. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, yielding reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems.

Choosing the Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals[11][12][13]. The Pople-style 6-311++G(d,p) basis set is a sophisticated and highly flexible choice for this type of analysis:

  • 6-311G : This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution involved in chemical bonding compared to smaller double-zeta sets[12].

  • Polarization Functions (d,p) : The (d,p) notation indicates the addition of d-type functions to heavy (non-hydrogen) atoms and p-type functions to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling the polar bonds (like C-N, C-S, and C-O) present in our thiazole isomers[12].

  • Diffuse Functions (++G) : The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These functions are large and spread out, making them critical for accurately describing systems where electrons are held loosely, such as in molecules with lone pairs (on N, S, and O atoms), and for modeling weak intermolecular interactions[12].

Experimental Protocol: A Validated Computational Workflow

This section outlines a detailed, step-by-step methodology for the quantum chemical analysis of the 2-(methoxyphenyl)thiazole isomers. Following this protocol ensures reproducibility and generates a comprehensive dataset for each isomer.

G cluster_prep Preparation cluster_calc Core Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Post-Processing & Analysis mol_build Step 1: 3D Structure Generation (ortho, meta, para isomers) conf_analysis Step 2: Conformational Analysis (Scan dihedral angles of methoxy group) mol_build->conf_analysis geom_opt Step 3: Geometry Optimization (Find lowest energy structure) conf_analysis->geom_opt freq_calc Step 4: Frequency Calculation (Confirm true minimum & get spectra) geom_opt->freq_calc If converged struct_prop Structural Properties (Bond lengths, angles) freq_calc->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop nbo_analysis NBO Analysis (Charge transfer) freq_calc->nbo_analysis

Caption: Computational workflow for analyzing 2-(methoxyphenyl)thiazole isomers.

Methodology Details
  • Step 1: Molecular Structure Generation

    • Construct the initial 3D Cartesian coordinates for the ortho-, meta-, and para- isomers of 2-(methoxyphenyl)thiazole.

    • Software: Avogadro, GaussView, or similar molecular modeling software.

    • Causality: A reasonable starting geometry is necessary to ensure the optimization algorithm converges to a chemically sensible structure.

  • Step 2: Conformational Analysis

    • The bond connecting the phenyl ring and the methoxy group is rotatable. A conformational search is essential to identify the global minimum energy structure, as different conformers can have varied properties.

    • Protocol: Perform a Potential Energy Surface (PES) scan by systematically rotating the C-C-O-C dihedral angle of the methoxy group (e.g., in 15° increments) and performing a constrained geometry optimization at each step. This should be done at a lower level of theory (e.g., B3LYP/6-31G(d)) to save computational time[2][8].

    • Validation: The resulting energy profile will show the most stable conformer(s) as minima. Select the conformer with the lowest absolute energy for further analysis.

  • Step 3: Geometry Optimization

    • Perform an unconstrained geometry optimization on the lowest energy conformer identified in Step 2.

    • Protocol: Use the B3LYP functional with the 6-311++G(d,p) basis set. The optimization algorithm iteratively adjusts the atomic positions to find the coordinates that correspond to the minimum energy on the potential energy surface.

    • Software: Gaussian, ORCA, or a similar quantum chemistry package.

    • Validation: The optimization is considered converged when the forces on each atom and the change in energy between steps fall below predefined threshold values.

  • Step 4: Frequency Calculation

    • Perform a vibrational frequency calculation on the optimized geometry from Step 3 at the identical level of theory (B3LYP/6-311++G(d,p)).

    • Protocol: This calculation computes the second derivatives of the energy with respect to atomic positions.

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization[2][6]. The output also provides the zero-point vibrational energy (ZPVE) and theoretical IR and Raman spectra.

  • Step 5: Electronic and Spectroscopic Property Calculation

    • Using the validated optimized geometry, perform single-point energy calculations to derive key electronic properties.

    • Protocol:

      • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity[6][14][15].

      • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This maps the electrostatic potential onto the molecule's electron density surface, visualizing electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions[8][16][17].

      • Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to investigate intramolecular charge transfer, donor-acceptor interactions, and hyperconjugation. The second-order perturbation energy, E(2), quantifies the strength of these interactions[18][19][20].

      • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) at the same level of theory to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum[6][21].

Data Presentation and Interpretation

The power of computational chemistry lies in the ability to compare isomers quantitatively. All calculated data should be summarized in clear, structured tables.

Optimized Geometrical Parameters

The position of the methoxy group is expected to induce subtle but significant changes in the molecular geometry due to steric and electronic effects.

Parameter2-(2-MeOPh)Thiazole (ortho)2-(3-MeOPh)Thiazole (meta)2-(4-MeOPh)Thiazole (para)
Dihedral Angle (Ph-Th) Value (°)Value (°)Value (°)
C-S Bond Length (Å) ValueValueValue
C=N Bond Length (Å) ValueValueValue
C-O-C Angle (°) ValueValueValue
(Note: Values are placeholders for actual calculation results.)

Interpretation: The ortho isomer is likely to exhibit a larger dihedral angle between the phenyl and thiazole rings due to steric hindrance from the adjacent methoxy group. This deviation from planarity can impact π-conjugation across the molecule.

Key Quantum Chemical Descriptors

This table provides a direct comparison of the electronic properties that govern reactivity and intermolecular interactions.

Descriptor2-(2-MeOPh)Thiazole (ortho)2-(3-MeOPh)Thiazole (meta)2-(4-MeOPh)Thiazole (para)
EHOMO (eV) ValueValueValue
ELUMO (eV) ValueValueValue
Energy Gap (ΔE) (eV) ValueValueValue
Dipole Moment (Debye) ValueValueValue
Electronegativity (χ) ValueValueValue
Chemical Hardness (η) ValueValueValue
(Note: Values are placeholders for actual calculation results.)

Interpretation:

  • HOMO/LUMO: A higher EHOMO indicates a better electron donor, while a lower ELUMO suggests a better electron acceptor. The HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the thiazole ring[6][19].

  • Energy Gap (ΔE): A smaller energy gap implies higher chemical reactivity and polarizability, and lower kinetic stability[15][22]. The para isomer, with its direct resonance effect, may exhibit the smallest gap.

  • Dipole Moment: This value reflects the overall polarity of the molecule. A higher dipole moment can suggest stronger dipole-dipole interactions, which are important for solubility and receptor binding.

Application in Drug Development: From Data to Design

The ultimate goal of these calculations is to generate actionable intelligence for drug design. The computed properties serve as inputs for higher-level modeling and provide a rationale for molecular design choices.

G cluster_input Computational Outputs cluster_output Drug Design Applications mep MEP Surface binding Predicting Binding Interactions (H-bonds, electrostatics) mep->binding fmo HOMO/LUMO Energy Gap reactivity Assessing Metabolic Stability & Reactivity fmo->reactivity qsar Developing QSAR Models fmo->qsar geom Optimized Geometry docking Molecular Docking & Pharmacophore Modeling geom->docking geom->qsar nbo NBO Charges nbo->binding nbo->qsar

Caption: Translating computational results into drug design strategies.

  • Binding Site Interaction: The MEP map is invaluable for understanding how a ligand might interact with a protein's active site[16][17]. Regions of negative potential (red) on the molecule are likely to act as hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms), while positive regions (blue) can interact with negatively charged residues. By comparing the MEPs of the three isomers, one can rationalize differences in binding affinity.

  • Reactivity and Metabolism: The HOMO-LUMO gap and NBO analysis provide insights into the molecule's susceptibility to metabolic transformation[19]. A smaller gap suggests the molecule is more easily oxidized or reduced. NBO charges can pinpoint atoms that are particularly electron-rich or -deficient, suggesting likely sites for metabolic attack.

  • Pharmacophore Modeling and Docking: The lowest-energy 3D conformation determined from geometry optimization is the essential input for molecular docking simulations and the development of 3D pharmacophore models[23]. An accurate input structure is critical for obtaining meaningful predictions of binding pose and affinity.

Conclusion

Quantum chemical calculations provide a robust, predictive, and cost-effective strategy for characterizing the key properties of the 2-(methoxyphenyl)thiazole isomers. By employing a validated methodology centered on DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into how positional isomerism impacts molecular geometry, electronic structure, and reactivity. This knowledge is not merely academic; it provides a rational basis for prioritizing synthetic targets, interpreting experimental results, and ultimately, accelerating the discovery and development of novel therapeutics.

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An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. While direct biological data on this compound is sparse, its structural motifs—a 2-substituted phenylthiazole core—are prevalent in compounds with significant pharmacological activity, particularly in oncology.[4][5][6] This document outlines a comprehensive, hypothesis-driven research program to elucidate the potential therapeutic targets of this molecule. We will delve into the rationale for target selection, present detailed experimental workflows for target validation, and provide a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel chemical entities.

Introduction: The Thiazole Scaffold and the Promise of this compound

The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][7] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10] Notably, the anticancer drugs Dasatinib and Ixazomib feature a thiazole core, underscoring its clinical relevance.[1]

The subject of this guide, this compound, possesses several features that suggest therapeutic potential:

  • The 2-Phenylthiazole Moiety: This structural element is common in compounds designed as anticancer agents.[4]

  • The 2-Methoxyphenyl Group: The methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[11][12] It can act as a hydrogen bond acceptor and its position on the phenyl ring can dictate target selectivity.[11][13]

  • The 4-Carbaldehyde Group: This reactive aldehyde can serve as a handle for synthetic elaboration or could potentially interact with nucleophilic residues in a biological target.

Given the prevalence of anticancer activity among related compounds, this guide will focus on oncological targets.

Hypothesized Therapeutic Targets

Based on the activities of structurally similar thiazole derivatives, we can formulate several primary and secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Disruption of Microtubule Dynamics

A significant number of thiazole-containing compounds exert their anticancer effects by interfering with tubulin polymerization, a mechanism shared by clinically successful drugs like paclitaxel.[14]

Secondary Hypotheses:
  • Inhibition of Pro-Survival Signaling Pathways: Thiazole derivatives have been shown to inhibit key signaling cascades that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][14]

  • Modulation of Topoisomerase Activity: Some heterocyclic compounds, including thiazoles, can function as topoisomerase inhibitors, leading to DNA damage and apoptosis.[14]

  • Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors, including the FDA-approved drug Dasatinib.[1][5]

The following experimental plan is designed to systematically test these hypotheses.

Experimental Validation Workflow

This section outlines a phased approach to identifying the therapeutic targets of this compound.

Phase 1: Initial In Vitro Profiling and Target Engagement

The initial phase focuses on confirming the compound's cytotoxic activity and gathering preliminary evidence for our primary hypothesis.

3.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the compound's potency across a panel of human cancer cell lines.

  • Protocol:

    • Select a diverse panel of cancer cell lines (e.g., breast, colon, lung, leukemia).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Table 1: Hypothetical IC50 Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.5
HT-29Colon1.2
A549Lung2.5
K562Leukemia0.8

3.2. Tubulin Polymerization Assay

  • Objective: To directly assess the effect of the compound on tubulin dynamics.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a suitable buffer.

    • Add the test compound at various concentrations.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance or fluorescence over time to measure the rate and extent of tubulin polymerization.

    • Include paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively.

Phase 2: Elucidation of the Mechanism of Action

If the compound shows potent cytotoxicity and affects tubulin polymerization, the next phase will explore the downstream cellular consequences.

4.1. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

  • Protocol:

    • Treat a sensitive cell line (e.g., MCF-7) with the compound at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in ethanol.

    • Stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

4.2. Apoptosis Assays

  • Objective: To confirm that the compound induces programmed cell death.

  • Protocol:

    • Treat cells with the compound as in the cell cycle analysis.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4.3. Western Blotting for Signaling Pathway Analysis

  • Objective: To investigate the secondary hypotheses by probing key signaling proteins.

  • Protocol:

    • Treat cells with the compound for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and markers of DNA damage (e.g., γH2AX to test the topoisomerase hypothesis).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Diagram 1: Hypothesized Signaling Pathways

G cluster_0 Microtubule Dynamics cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Topoisomerase Action Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Topo Topoisomerase DNA DNA Topo->DNA Relaxation Compound 2-(2-Methoxyphenyl) thiazole-4-carbaldehyde Compound->Microtubules Inhibition? Compound->Akt Inhibition? Compound->Topo Inhibition? G cluster_phase1 cluster_phase2 start Start: Compound Synthesis and Characterization p1_1 Cell Viability Assays (IC50 Determination) start->p1_1 phase1 Phase 1: Initial Profiling phase2 Phase 2: MoA Elucidation p2_1 Cell Cycle Analysis phase2->p2_1 decision1 Potent Cytotoxicity? stop Stop/Optimize decision1->stop No p1_2 Tubulin Polymerization Assay decision1->p1_2 Yes decision2 Mechanism Confirmed? decision2->stop No advance Advance to In Vivo Studies decision2->advance Yes p1_1->decision1 p1_2->phase2 p2_2 Apoptosis Assays p2_1->p2_2 p2_3 Western Blotting p2_2->p2_3 p2_3->decision2

Caption: A phased approach to target identification and validation.

Data Interpretation and Future Directions

The data generated from this workflow will provide a comprehensive initial profile of the compound's biological activity.

  • If the primary hypothesis is supported: Strong cytotoxicity, G2/M cell cycle arrest, and direct inhibition of tubulin polymerization would build a strong case for the compound as a microtubule-destabilizing agent.

  • If a secondary hypothesis is supported: For instance, if the compound does not affect tubulin polymerization but inhibits Akt phosphorylation, further investigation into its kinase inhibitory potential would be warranted. This could involve in vitro kinase panels to assess its selectivity.

  • If results are inconclusive: If the compound is cytotoxic but the mechanism is not clear from these assays, broader, unbiased approaches like thermal proteome profiling or affinity-based proteomics could be employed for target deconvolution.

Successful validation of a specific mechanism of action would pave the way for lead optimization, in vivo efficacy studies in animal models, and further preclinical development.

Conclusion

This compound is a promising starting point for a drug discovery campaign. Its structural similarity to known bioactive molecules, particularly in the oncology space, provides a strong rationale for the investigations outlined in this guide. By systematically evaluating its effects on cancer cell proliferation, microtubule dynamics, and key signaling pathways, researchers can effectively elucidate its therapeutic potential and mechanism of action, ultimately determining its suitability for further development as a novel therapeutic agent.

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A Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylthiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1][2] Within this class, 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde stands out as a critical synthetic intermediate, with its reactivity primarily governed by the aldehyde group at the C4 position.[3] This guide provides an in-depth analysis of the structural and electronic factors influencing the reactivity of this aldehyde. We will explore its participation in key synthetic transformations essential for drug discovery, including nucleophilic additions, reductive amination, oxidation, and olefination reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this versatile building block for the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 2-Arylthiazoles

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4] When substituted with an aryl group at the C2 position and a reactive handle like a carbaldehyde at C4, the resulting scaffold becomes an exceptionally versatile platform for library synthesis and lead optimization in drug discovery programs.[5][6]

This compound is one such platform molecule.[3] Its utility stems from the predictable and controllable reactivity of the aldehyde functional group, which allows for systematic structural modifications to explore the chemical space around the core scaffold. Understanding the nuances of this reactivity is paramount for its effective application in the synthesis of complex, biologically relevant molecules.

Structural and Electronic Analysis

The chemical behavior of the aldehyde group in this compound is a direct consequence of the electronic interplay between its three core components: the thiazole ring, the C4-carbaldehyde, and the 2-(2-methoxyphenyl) substituent.

  • The Thiazole Ring: The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom.[7] This inherent electron-withdrawing nature significantly influences the rest of the molecule. The C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich.[8] The C4 position, where the aldehyde is located, experiences a moderate electron-withdrawing effect.

  • The Carbaldehyde Group: The aldehyde's carbonyl carbon is electrophilic due to the polarization of the C=O bond.[9][10] The electron-withdrawing thiazole ring attached to it further increases this electrophilicity, making the aldehyde highly susceptible to attack by nucleophiles.[11]

  • The 2-(2-Methoxyphenyl) Group: The substituent at the C2 position modulates the overall electronic properties. The methoxy group (-OCH₃) at the ortho position of the phenyl ring exerts two opposing effects:

    • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can donate electron density to the aromatic ring, which can be relayed to the thiazole system. This effect slightly reduces the electron-deficient character of the thiazole ring.

    • Inductive Effect (-I): Oxygen is highly electronegative and withdraws electron density through the sigma bond framework.

    • Steric Effect: The presence of the ortho-methoxy group and the phenyl ring itself can create steric hindrance, potentially influencing the approach of bulky reagents to the nearby aldehyde group.

The combination of these factors renders the aldehyde in this compound as a highly reactive, electrophilic center, primed for a variety of synthetic transformations.

G cluster_molecule Structural & Electronic Influences Thiazole Thiazole Ring (Electron-Withdrawing) Aldehyde C4-Carbaldehyde (Electrophilic Center) Thiazole->Aldehyde Enhances Electrophilicity Aryl 2-(2-Methoxyphenyl) Group Aryl->Thiazole Modulates Ring Electronics Aryl->Aldehyde Potential Steric Hindrance Inductive Inductive Effect (-I) Withdraws σ-electrons Mesomeric Mesomeric Effect (+M) Donates π-electrons Steric Steric Hindrance Bulky ortho-group

Caption: Key electronic and steric factors governing aldehyde reactivity.

Core Reactivity and Synthetic Protocols

The enhanced electrophilicity of the aldehyde group makes it a hub for transformations that build molecular complexity. The following sections detail the most critical reactions for drug development professionals.

Nucleophilic Addition

The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl carbon.[9][12] This reaction proceeds via a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol.[10]

General Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

  • Intermediate Formation: The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: An acidic workup protonates the alkoxide to give the final alcohol product.

This pathway is fundamental for creating new carbon-carbon bonds (e.g., Grignard or organolithium reagents) or introducing other functionalities.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry.[13][14] It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[15] This one-pot procedure is highly efficient for generating diverse amine libraries.

G start Start: Aldehyde + Primary/Secondary Amine imine Imine / Iminium Ion Formation start->imine Condensation (-H₂O) reduction In-situ Reduction (e.g., NaBH(OAc)₃) imine->reduction Stable to reducing agent product Final Product: Substituted Amine reduction->product Selective Reduction of C=N bond

Caption: Workflow for one-pot reductive amination.

Protocol: General Procedure for Reductive Amination

This protocol is a self-validating system, as the progress can be monitored by TLC or LC-MS to observe the consumption of the aldehyde and the formation of the product.

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 equiv) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A mild dehydrating agent, such as magnesium sulfate (MgSO₄), can be added.

  • Reduction: Add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), portion-wise to the mixture. This reagent is preferred as it is less basic and more selective for imines over aldehydes than other hydrides like NaBH₄.[13]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid, another crucial building block, particularly for the synthesis of amide libraries.[5] A variety of oxidizing agents can be employed, but mild conditions are often preferred to avoid over-oxidation or degradation of the thiazole ring.[16]

The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is a highly effective and chemoselective method.

Protocol: Pinnick Oxidation

  • Setup: Dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger) followed by a pre-dissolved aqueous solution of sodium chlorite (NaClO₂, 1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Workup: After completion, acidify the reaction mixture with HCl (1M) to a pH of ~2-3.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be purified by recrystallization.[17]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[18][19] This reaction involves a phosphonium ylide and offers excellent control over the position of the newly formed double bond, a significant advantage over elimination reactions.[20]

Mechanism Overview:

  • Ylide Attack: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic aldehyde carbon.[21]

  • Oxaphosphetane Formation: This leads to a four-membered ring intermediate, the oxaphosphetane.

  • Cycloreversion: The oxaphosphetane collapses, forming the desired alkene and a highly stable triphenylphosphine oxide byproduct.[18][20] The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[19]

Protocol: Wittig Olefination [22]

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 equiv) dropwise. Stir for 1 hour at 0 °C to generate the ylide (a characteristic orange/red color).

  • Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers, dry, and concentrate. The crude product, a mixture of the alkene and triphenylphosphine oxide, is purified by column chromatography.[22]

Summary of Key Transformations

The reactivity of the aldehyde group provides a gateway to a diverse range of functionalized thiazole derivatives essential for structure-activity relationship (SAR) studies.

Reaction Type Reagents Product Functional Group Application in Drug Discovery
Nucleophilic Addition Grignard Reagents (R-MgBr)Secondary AlcoholScaffold elaboration, introduction of new chiral centers.
Reduction Sodium Borohydride (NaBH₄)Primary AlcoholRemoval of reactive aldehyde, creation of linker attachment point.
Reductive Amination R₁R₂NH, NaBH(OAc)₃Secondary/Tertiary AmineAmine library synthesis, modulation of solubility and basicity.[23]
Oxidation NaClO₂, NaH₂PO₄ (Pinnick)Carboxylic AcidAmide library synthesis, isostere replacement.[5][17]
Wittig Reaction Ph₃P=CHR (Ylide)AlkeneC-C bond formation, introduction of rigid linkers.[22]

Conclusion

This compound is a powerful and versatile intermediate for drug discovery and development. The aldehyde group, activated by the electron-deficient thiazole ring, serves as a reliable and predictable reaction center. By mastering the core transformations of nucleophilic addition, reductive amination, oxidation, and olefination, researchers can efficiently generate diverse libraries of novel compounds. The protocols and mechanistic insights provided in this guide offer a robust framework for harnessing the full synthetic potential of this valuable scaffold, accelerating the journey from hit identification to lead optimization.

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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
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  • Angewandte Chemie International Edition. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases.
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  • ACS Publications. (1979). Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. The Journal of Organic Chemistry.
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  • PubMed. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Nicotine & Tobacco Research, 22(Suppl 1), S25–S34.

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Spectroscopic and Computational Characterization of Methoxy-Substituted Phenylthiazoles: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In the realms of medicinal chemistry and materials science, the phenylthiazole scaffold is a recurring motif of significant interest. Its unique electronic properties and versatile synthetic accessibility make it a cornerstone for developing novel therapeutics and functional materials. The introduction of substituents, such as the methoxy group, dramatically modulates the molecule's physicochemical properties, including its biological activity, solubility, and photophysical behavior. A methoxy group is not merely an addition of mass; it is an electronic and conformational director. As an electron-donating group, it influences the electron density of the entire π-conjugated system, and its steric bulk can dictate the planarity between the phenyl and thiazole rings.

This guide moves beyond a simple recitation of techniques. It is designed to provide a cohesive, field-tested framework for the comprehensive characterization of methoxy-substituted phenylthiazoles. As a senior application scientist, my objective is to illuminate not only the "how" but, more critically, the "why" behind our analytical choices. We will explore how to leverage a suite of spectroscopic techniques, synergistically enhanced by computational modeling, to build a complete, validated, and trustworthy profile of these valuable molecules. This document is structured to follow a logical progression, from fundamental structural elucidation to the exploration of complex photophysical properties, ensuring that every piece of data validates the others in a self-reinforcing analytical system.

Section 1: Foundational Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal starting point for structural characterization. It provides an atomic-level map of the molecular framework, allowing for the unambiguous assignment of protons and carbons.

Expertise in Practice: The Rationale of NMR

For a methoxy-substituted phenylthiazole, NMR confirms the core structure, the substitution pattern on the phenyl ring, and the connectivity between all fragments. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds. However, for molecules with low solubility, DMSO-d₆ may be required.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified methoxy-substituted phenylthiazole.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • ¹H NMR Data Acquisition (500 MHz):

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds. This ensures adequate resolution of signals.

    • Relaxation Delay: 2-5 seconds. This allows for full relaxation of protons, ensuring accurate integration.

    • Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Data Acquisition (125 MHz):

    • Pulse Program: Standard proton-decoupled pulse program. This simplifies the spectrum to a single peak for each unique carbon atom.

    • Number of Scans: ≥1024 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).[2]

    • Relaxation Delay: 2 seconds.

Data Interpretation: Decoding the Spectra

The key to trustworthy interpretation lies in recognizing the characteristic signatures and understanding the electronic effects of the methoxy group.

Signal Origin Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes and Causality
Methoxy Protons (-OCH₃)~3.8 - 4.0~55 - 62A sharp singlet integrating to 3H is a hallmark of the methoxy group.[1][3] The ¹³C shift can be >60 ppm if the group is sterically hindered and forced out-of-plane, which alters electronic shielding.[4]
Thiazole Ring Protons~7.2 - 8.8~115 - 155The exact shifts depend on the substitution position. For example, the H2 proton is typically the most downfield.[5]
Phenyl Ring Protons~6.8 - 7.8~114 - 160The electron-donating methoxy group shields the ortho and para positions, shifting their proton and carbon signals upfield (to lower ppm values) compared to unsubstituted benzene. The splitting patterns (e.g., AA'BB' system for para-substitution) are crucial for confirming isomerism.

For unambiguous assignments, especially in complex isomers, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. HSQC correlates directly bonded C-H pairs, while HMBC reveals 2- and 3-bond correlations, allowing for the complete assembly of the molecular puzzle.[1]

Section 2: Probing Electronic Architecture with UV-Vis and Fluorescence Spectroscopy

Once the structure is confirmed, we investigate its electronic properties. UV-Visible and Fluorescence spectroscopy probe the energy of electronic transitions within the conjugated π-system, providing insight into the molecule's color, stability, and potential for optical applications.

Expertise in Practice: The Role of the Methoxy Group in Photophysics

The phenylthiazole core is a chromophore. The methoxy group acts as an auxochrome—an electron-donating group that, when attached to the chromophore, modifies the energy of its electronic transitions. This typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax), as the methoxy group's lone pair electrons extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6][7]

Many such donor-acceptor molecules exhibit fluorescence, often arising from an Intramolecular Charge Transfer (ICT) excited state.[8] The efficiency of this emission is highly sensitive to the molecular environment.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of ~1 mM.

    • For UV-Vis absorption , dilute the stock solution to a final concentration of ~10-50 µM to achieve an absorbance between 0.1 and 1.0 AU.

    • For fluorescence , dilute further to ~1-5 µM to avoid inner filter effects and self-quenching.

  • Data Acquisition:

    • UV-Vis Spectrophotometer: Scan a wavelength range from approximately 200 to 600 nm using a 1 cm path length quartz cuvette. Record the λmax and the molar absorptivity (ε).

    • Fluorimeter:

      • First, acquire the absorption spectrum to determine the optimal excitation wavelength (λex), typically at the λmax.

      • Acquire the emission spectrum by scanning from λex + 10 nm to ~700 nm.

      • Measure the fluorescence quantum yield (Φf) using an integrating sphere or relative to a known standard (e.g., quinine sulfate).[9]

Data Interpretation: From Absorption to Emission
  • UV-Vis Spectra: Methoxy-substituted phenylthiazoles typically show intense absorption bands between 300-400 nm, corresponding to π-π* transitions within the conjugated system.[3][10] The position of λmax provides a direct measure of the HOMO-LUMO gap. Comparing isomers is key: a para-methoxy substituent often results in a more significant red shift than a meta substituent due to more effective resonance stabilization.

  • Fluorescence Spectra: The presence of a strong emission peak indicates the compound is fluorescent. Key parameters to analyze are:

    • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem). A large Stokes shift is often desirable for applications in imaging and sensing as it minimizes self-absorption.[11]

    • Quantum Yield (Φf): This measures the efficiency of the fluorescence process. A high Φf (approaching 1 or 100%) indicates a highly emissive compound, while a low value suggests that non-radiative decay pathways are dominant.[9] The substitution pattern and solvent polarity can drastically alter the quantum yield.[6][9]

Parameter Typical Range for Methoxy-Phenylthiazoles Significance
λmax (UV-Vis)300 - 400 nmIndicates energy of the π-π* electronic transition.[3]
Stokes Shift50 - 150 nmLarge shifts are beneficial for optical applications.[11][12]
Quantum Yield (Φf)0.01 - 0.99Highly variable; sensitive to structure and environment.[9]

Section 3: Confirming Identity and Fragmentation with Mass Spectrometry & IR Spectroscopy

To complete the foundational characterization, Mass Spectrometry (MS) confirms the molecular weight and provides structural clues through fragmentation analysis, while Infrared (IR) Spectroscopy identifies characteristic functional groups.

Experimental Protocol: MS and IR
  • Mass Spectrometry (Electron Ionization - EI):

    • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) via direct infusion or a GC inlet.

    • Ionization: Use a standard electron energy of 70 eV for ionization and fragmentation.[5]

    • Analysis: Scan a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

  • Infrared (IR) Spectroscopy (ATR-FTIR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Record a background spectrum of the clean crystal, then acquire the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Data Interpretation: The Final Pieces of the Puzzle
  • Mass Spectrum:

    • Molecular Ion (M⁺•): The peak with the highest mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.

    • Key Fragmentation Patterns: The methoxy group induces predictable fragmentation. Look for:

      • [M-15]⁺: Loss of a methyl radical (•CH₃).

      • [M-30]⁺: Loss of formaldehyde (CH₂O).

      • Other fragments corresponding to the cleavage of the phenyl and thiazole rings.[13]

  • IR Spectrum: This provides a quick, self-validating check for key functional groups.

    • ~3100 cm⁻¹: Aromatic C-H stretch.[5]

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch from the methoxy group.[5]

    • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the thiazole and phenyl rings.[5]

    • ~1100 cm⁻¹: A strong, characteristic C-O ether stretch, confirming the presence of the methoxy group.[5]

Section 4: Synergy with Computational Chemistry (DFT)

Experimental data provides the ground truth, but Density Functional Theory (DFT) calculations offer profound insight into the underlying electronic structure, validating experimental findings and predicting properties.

Expertise in Practice: Why Use DFT?

DFT allows us to build a 3D model of our molecule and calculate its properties from first principles. This is an invaluable tool for:

  • Validating Assignments: Comparing calculated NMR shifts and UV-Vis λmax with experimental values can confirm structural assignments.[3]

  • Understanding Electronic Transitions: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) reveals the nature of the electronic excitations observed in the UV-Vis spectrum.[3][14]

  • Predicting Reactivity: The HOMO-LUMO gap and electrostatic potential maps can predict sites of electrophilic and nucleophilic attack.

Workflow: A Typical DFT Calculation (B3LYP/6-31G(d,p))

DFT_Workflow cluster_setup Setup Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase Build Build 3D Structure Choose Choose Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) Build->Choose Define Theory Level Opt Geometry Optimization Choose->Opt Submit Job Freq Frequency Calculation Opt->Freq Confirm Minimum Energy Props Property Calculations (NMR, TD-DFT) Freq->Props Perform Further Calculations Compare Compare with Experiment Props->Compare Validate Results Orbitals Analyze Orbitals (HOMO/LUMO) Props->Orbitals Gain Insight

Caption: A standard workflow for DFT calculations on organic molecules.

Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the λmax values in the UV-Vis spectrum.[3] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts with good accuracy.[3]

Section 5: Integrated Characterization Strategy

A trustworthy characterization is not a linear process but an integrated, cyclical workflow where each technique informs and validates the others.

Integrated_Workflow Synthesis Synthesis & Purification NMR NMR (1H, 13C, 2D) Structural Confirmation Synthesis->NMR Is structure correct? MS_IR MS & IR MW & Functional Groups NMR->MS_IR Confirm MW & Groups UV_Fluor UV-Vis & Fluorescence Photophysical Properties NMR->UV_Fluor Probe Electronics Final Fully Characterized Compound NMR->Final DFT DFT Modeling Validation & Prediction MS_IR->DFT Build Model MS_IR->Final DFT->NMR Validate Shifts DFT->UV_Fluor Validate λmax UV_Fluor->Final

Caption: Integrated workflow for the comprehensive characterization of novel compounds.

This workflow ensures that the final characterization is robust. An anomaly in one technique (e.g., an unexpected UV shift) can be investigated and explained by another (e.g., DFT reveals an unusual molecular conformation), leading to a deeper and more reliable understanding of the molecule.

References

  • Wiley-VCH. (n.d.). 4,5‐Substituted N‐Methoxythiazole-2(3H)‐thiones – Preparation, UV/Vis Spectra.
  • Supplementary Information File. (n.d.).
  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.
  • ResearchGate. (2025). Synthesis, XRD single crystal structure analysis, vibrational spectral analysis, molecular dynamics and molecular docking studies of 2-(3-methoxy-4-hydroxyphenyl) benzothiazole.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • ResearchGate. (2025). A new series of fluorescent 5-methoxy-2-pyridylthiazoles with a pH-sensitive dual-emission.
  • BenchChem. (2025). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).
  • BenchChem. (2025). Characterization of 4-Iodo-3-methoxyisothiazole by NMR Spectroscopy: A Comparative Guide.
  • ResearchGate. (n.d.). Absorption and Fluorescence Spectra of 4, 7-Di (alkoxy-substituted) pheny1-1, 2, 5-thiadiazolo [3, 4-c] pyridine.
  • ResearchGate. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • SciSpace. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
  • NIH. (n.d.). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
  • MDPI. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) -.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetone(122-84-9) 1H NMR spectrum.
  • PubMed. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration.
  • PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • NIST WebBook. (n.d.). Benzene, 1-methoxy-4-nitro-.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. (n.d.). The mass spectra of phenyl methyl ethers. II. Polycyclic compounds.
  • ResearchGate. (2021). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, ANTIOXIDANT AND LIPOXYGENASE INHIBITION ACTIVITY OF N'-[(Z)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H- PYRAZOL-4-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE.

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The proposed synthetic strategy is a two-step process commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide offers in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes data tables and a workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a prominent feature in a multitude of biologically active compounds and functional materials.[4] Their presence in pharmaceuticals contributes to a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The target molecule, this compound, serves as a key intermediate for the elaboration of more complex molecular architectures, making a reliable synthetic protocol highly valuable for drug discovery and development programs.[1][2]

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two key stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-(2-methoxyphenyl)thiazole core.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position of the thiazole ring.

This approach is logical as the Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring system, while the Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[5][6][7][8]

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Methoxythiobenzamide C 2-(2-Methoxyphenyl)thiazole A->C Ethanol, Reflux B 1,3-Dichloroacetone B->C D 2-(2-Methoxyphenyl)thiazole F This compound (Final Product) D->F 0°C to 80°C E POCl₃, DMF E->F

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-(2-Methoxyphenyl)thiazole

This initial step utilizes the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[6][7]

Protocol: Hantzsch Thiazole Synthesis
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxythiobenzamide (10.0 g, 59.8 mmol) in 100 mL of absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (7.59 g, 59.8 mmol) dropwise at room temperature.

    • Expert Insight: 1,3-Dichloroacetone is used as a synthetic equivalent of chloroacetaldehyde. The initial condensation will occur with one of the chloro-substituted carbons, and the subsequent cyclization will proceed as expected for a Hantzsch synthesis.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(2-methoxyphenyl)thiazole by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Summary for Part 1
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
2-Methoxythiobenzamide167.2310.059.8Thioamide
1,3-Dichloroacetone126.977.5959.8α-Haloketone
Ethanol46.07100 mL-Solvent
Sodium Bicarbonate84.01As needed-Neutralizing Agent
Ethyl Acetate88.11300 mL-Extraction Solvent

Part 2: Synthesis of this compound

This step employs the Vilsmeier-Haack reaction, which is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][9][10] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Protocol: Vilsmeier-Haack Formylation
  • Preparation of the Vilsmeier Reagent: In a three-necked 250 mL round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (8.0 mL, 86.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Thiazole Substrate: Dissolve the purified 2-(2-methoxyphenyl)thiazole (5.0 g, 26.1 mmol) from Part 1 in anhydrous DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80°C and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring. b. Neutralize the acidic solution by the careful, portion-wise addition of solid sodium carbonate (Na₂CO₃) until a pH of 7-8 is reached. c. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Data Summary for Part 2
ReagentMolar Mass ( g/mol )Amount (g/mL)Moles (mmol)Role
2-(2-Methoxyphenyl)thiazole191.255.0 g26.1Substrate
Phosphorus Oxychloride (POCl₃)153.338.0 mL86.5Reagent
N,N-Dimethylformamide (DMF)73.0930 mL-Reagent & Solvent
Sodium Carbonate (Na₂CO₃)105.99As needed-Neutralizing Agent
Ethanol46.07As needed-Recrystallization Solvent

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these step-by-step instructions, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The rationale behind the choice of established reactions like the Hantzsch synthesis and Vilsmeier-Haack formylation ensures a high probability of success in a laboratory setting.

References

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  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.[Link]
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  • Chem Help Asap. Hantzsch Thiazole Synthesis.[Link]
  • Semantic Scholar. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[Link]
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Application Note: High-Purity Isolation of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a critical intermediate in pharmaceutical development and organic synthesis.[1] The methodology centers on silica gel column chromatography, a robust technique for separating compounds based on polarity.[2] We delineate a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified aldehyde. The causality behind each procedural step, including the selection of the stationary phase and the optimization of the mobile phase, is explained to empower researchers to adapt and troubleshoot the protocol effectively. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity this compound for downstream applications.

Introduction and Significance

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiazole ring, serves as a versatile scaffold for the synthesis of complex molecules and novel pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1][3][4] The aldehyde functional group is a key reactive handle for various chemical transformations, making the purity of this starting material paramount for the success of subsequent synthetic steps.

Crude synthetic products invariably contain impurities such as unreacted starting materials, byproducts, or residual reagents. Column chromatography is a powerful and widely applicable purification technique that leverages the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.[5] This note provides a validated, step-by-step protocol for isolating this compound with high purity using silica gel column chromatography.

Principle of Chromatographic Separation

The purification process is based on the principle of normal-phase adsorption chromatography.[2]

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in acidic silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane and a more polar solvent like ethyl acetate, acts as the mobile phase.

  • Mechanism of Separation: The crude mixture is applied to the top of the silica gel column. As the mobile phase flows through the column, a continuous partitioning process occurs. Compounds in the mixture compete for adsorption sites on the silica gel versus solvation in the mobile phase.

    • Highly Polar Impurities: Adsorb strongly to the polar silica gel and move slowly down the column.

    • Non-Polar Impurities: Have a low affinity for the silica gel, spend more time in the mobile phase, and are eluted from the column quickly.

    • Target Compound: this compound possesses moderate polarity due to its aldehyde, ether, and thiazole moieties. By carefully selecting the mobile phase composition, its elution rate can be controlled to effectively separate it from both more polar and less polar impurities.

Pre-Chromatography: TLC-Based Method Development

Before performing a large-scale column separation, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[5][6] TLC serves as a rapid, small-scale pilot for the column, saving time and resources.

Objective: To find a solvent system that provides a Retention Factor (Rf) of 0.25 - 0.40 for the target compound. This Rf range typically ensures good separation on the column without requiring excessively large volumes of solvent.

Protocol for TLC Analysis
  • Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems (e.g., 9:1, 8:2, and 7:3 Hexane:Ethyl Acetate). Cover the chambers and allow the atmosphere to saturate for 5-10 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[7] Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the target spot's Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.[6]

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, Standard Grade, 60 Å, 230-400 mesh
Mobile Phase Solvents n-Hexane, HPLC Grade
Ethyl Acetate, HPLC Grade
Glassware Glass Chromatography Column (40-60 mm diameter)
Round Bottom Flasks
Erlenmeyer Flasks
Test Tubes for fraction collection
Apparatus Rotary Evaporator
TLC Plates (Silica Gel 60 F254)
TLC Chambers, Capillary Tubes, UV Lamp
Ancillaries Cotton or Glass Wool, Sand (acid-washed), Spatula, Funnel
Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Determines Solvent Mix Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identifies Pure Fractions Evaporate 9. Solvent Removal (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Application Notes and Protocols for the Recrystallization of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] The protocol details a robust recrystallization procedure designed to yield high-purity crystalline material, suitable for downstream applications where chemical integrity is paramount. The methodology is grounded in the fundamental principles of crystallization, emphasizing a systematic approach to solvent selection and execution. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

This compound is a pale yellow solid that serves as a versatile building block in organic synthesis.[1] Its purification is a critical step to ensure the reliability and reproducibility of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, leaving impurities behind in the mother liquor.[2]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent should:

  • Not react with the compound to be purified.

  • Exhibit a steep solubility curve for the compound (low solubility at low temperatures and high solubility at high temperatures).

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Based on the chemical structure of this compound and purification methods for analogous thiazole derivatives, a systematic solvent screening is recommended to identify the optimal recrystallization medium.[3][4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [1]
Appearance Pale yellow solid[1]
Purity (Typical) ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Experimental Workflow

The overall workflow for the recrystallization of this compound is depicted in the following diagram.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis Solvent_Screening Solvent Screening Select_Solvent Select Optimal Solvent Solvent_Screening->Select_Solvent Dissolution Dissolution in Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying of Crystals Washing->Drying Purity_Check Purity & Yield Assessment (TLC, HPLC, MP) Drying->Purity_Check

Caption: A flowchart of the recrystallization process.

Detailed Protocols

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, water)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes with agitation and observe the solubility. The compound should fully dissolve at an elevated temperature.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

  • Record your observations in a table similar to Table 2.

Table 2: Solvent Screening Observations

SolventSolubility at RTSolubility when HotCrystal Formation on CoolingRemarks
EthanolSparingly solubleSolubleGood crystal formationPromising
MethanolSolubleVery solublePoor recoveryMay be suitable as a co-solvent
IsopropanolSparingly solubleSolubleGood crystal formationPromising
Ethyl AcetateModerately solubleVery solubleOiling out may occurUse with a non-polar co-solvent
TolueneInsolubleSparingly solubleSlow crystallizationPotential for high purity
HexaneInsolubleInsolubleUnsuitableCan be used as an anti-solvent
WaterInsolubleInsolubleUnsuitable

Note: This table presents expected results based on the compound's structure. Actual results may vary.

Protocol 2: Recrystallization

Objective: To purify crude this compound using the optimal solvent identified in the screening protocol. This protocol assumes ethanol or isopropanol is a suitable solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling or stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting

The following diagram outlines common issues encountered during recrystallization and their potential solutions.

Troubleshooting Recrystallization Troubleshooting cluster_problems Observed Problems cluster_solutions Potential Solutions Start Problem Occurs No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Oiling Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Colored_Crystals Colored Crystals Start->Colored_Crystals Sol_1 Scratch flask / Add seed crystal No_Crystals->Sol_1 Nucleation issue Sol_2 Reduce solvent volume No_Crystals->Sol_2 Solution too dilute Sol_3 Cool slower / Use different solvent Oiling_Out->Sol_3 Sol_4 Use a solvent with a lower boiling point Oiling_Out->Sol_4 Compound melting Sol_5 Cool further in an ice bath Low_Recovery->Sol_5 Sol_6 Add activated charcoal before hot filtration Colored_Crystals->Sol_6

Caption: A troubleshooting guide for common recrystallization issues.

References

  • Chem-Impex International. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Gawade, S. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5477. [Link]
  • Zarei, M., & Noroozi, M. (2017). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 33(3), 1541-1546. [Link]

Sources

Synthesis of Schiff base derivatives from 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Schiff Base Derivatives from 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the synthesis, purification, and characterization of novel Schiff base derivatives starting from this compound. The protocols and insights herein are designed to be both explanatory and practical, grounding experimental procedures in established chemical principles.

Introduction: The Strategic Value of Thiazole-Based Schiff Bases

Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone of medicinal chemistry.[1][2] This class of compounds exhibits a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] The biological efficacy of Schiff bases is often attributed to the imine linkage, which can be crucial for binding to the active sites of various enzymes and receptors.

The thiazole ring is a privileged scaffold in drug discovery, recognized for its presence in numerous biologically active molecules and pharmaceuticals.[3][6][7] When incorporated into a Schiff base structure, the thiazole moiety can significantly enhance biological activity. The starting material, this compound, is a particularly valuable building block.[8][9] The methoxy-substituted phenyl ring and the reactive aldehyde group on the thiazole core provide a versatile platform for generating diverse libraries of compounds with potential therapeutic applications.

This guide details a robust and reproducible methodology for synthesizing these target derivatives through the condensation of this compound with various primary amines.

Synthesis Strategy: The Chemistry of Azomethine Formation

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The core transformation involves the condensation of the carbonyl group of an aldehyde or ketone with a primary amine.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

  • Acid Catalysis (Optional but Recommended): The addition of a catalytic amount of a weak acid (e.g., glacial acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

  • Deprotonation: A final deprotonation step yields the stable Schiff base (imine or azomethine).

While conventional heating under reflux is a reliable method, modern "green" chemistry approaches, such as using ZnO nanoparticles as a catalyst or employing microwave irradiation, can offer improved reaction times and yields.[1][4][5][10]

Below is a generalized reaction scheme for the synthesis.

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and characterization of a representative Schiff base derivative.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )PurityTypical Supplier
This compound885279-11-8219.26>97%J&K Scientific
Aniline62-53-393.13>99%Sigma-Aldrich
4-Chloroaniline106-47-8127.57>98%Sigma-Aldrich
2-Aminopyridine504-29-094.11>99%Sigma-Aldrich
Ethanol (Absolute)64-17-546.07>99.8%Merck
Glacial Acetic Acid64-19-760.05>99.7%Merck
Step-by-Step Synthesis (Conventional Reflux Method)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.0 g, 4.56 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Amine Addition: Add an equimolar amount of the selected primary amine (e.g., for aniline: 0.42 g, 4.56 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This is a critical step to catalyze the dehydration process.

  • Reflux: Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v).[2] The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation. Alternatively, the mixture can be poured into 100 mL of crushed ice with stirring.[1]

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether to remove any unreacted starting materials.[1]

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C for several hours.

Purification

The most common and effective method for purifying the solid Schiff base derivatives is recrystallization.

  • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or methanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized compounds must be confirmed using standard spectroscopic techniques.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the disappearance of the aldehyde C=O stretching band (around 1680-1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3500 cm⁻¹). The key confirmation is the appearance of a strong C=N (azomethine) stretching band, typically in the range of 1600-1650 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The most characteristic signal is a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N).[2][11][12] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine -NH₂ protons further confirms the reaction.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Expect a characteristic signal for the azomethine carbon in the δ 150-165 ppm range.[2][12]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final product by identifying the molecular ion peak (M⁺).[2]

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 1. Combine Aldehyde & Amine in Ethanol Catalyst 2. Add Acetic Acid Catalyst Reactants->Catalyst Reflux 3. Reflux for 4-8 hours Catalyst->Reflux Monitor 4. Monitor via TLC Reflux->Monitor Precipitate 5. Cool & Precipitate Product Monitor->Precipitate Filter 6. Filter & Wash Solid Precipitate->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Dry 8. Dry Under Vacuum Recrystallize->Dry FTIR FT-IR Dry->FTIR NMR ¹H & ¹³C NMR Dry->NMR MS Mass Spectrometry Dry->MS

Caption: Workflow from synthesis to final characterization.

Expected Results: A Representative Example

The synthesis of (E)-N-phenyl-1-(2-(2-methoxyphenyl)thiazol-4-yl)methanimine from aniline.

ParameterExpected Outcome
Yield 80-95%
Appearance Yellow crystalline solid
Melting Point A sharp, defined melting point is expected, indicating high purity.
FT-IR (cm⁻¹) ~1625 (C=N stretch), disappearance of C=O (~1690) and N-H (~3400) bands.
¹H NMR (δ ppm) ~8.5 (s, 1H, -CH=N), 7.0-8.2 (m, aromatic protons), ~3.9 (s, 3H, -OCH₃).
MS (m/z) Expected molecular ion peak [M]⁺ at 294.08, corresponding to the molecular formula C₁₇H₁₄N₂OS.

Field Insights & Troubleshooting

  • Problem: Low or no product yield.

    • Cause & Solution: The amine might be deactivated by strongly electron-withdrawing groups. In such cases, increasing the reaction time or using a more efficient catalytic system (e.g., ZnO nanoparticles) may be necessary.[1] Ensure the reflux temperature is maintained and that the reagents are pure.

  • Problem: Product is oily or does not precipitate.

    • Cause & Solution: The product may have a low melting point or be highly soluble in the reaction solvent. Try removing the solvent under reduced pressure and then attempt recrystallization from a different solvent system (e.g., methanol, isopropanol, or a mixture like ethanol/water).

  • Problem: Broad melting point after recrystallization.

    • Cause & Solution: The product is likely still impure. The most common impurity is unreacted starting material. A second recrystallization is recommended. Ensure the product is completely dry before taking a melting point.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of a diverse range of Schiff base derivatives from this compound. The structural versatility of the primary amine allows for extensive modification, enabling the creation of compound libraries for screening in drug discovery programs. The potent biological activities frequently associated with thiazole-based Schiff bases make this synthetic route highly valuable for developing new therapeutic agents.[1][4][13]

References

  • Lemilemu, F., Bitew, M., Demissie, T. B., Eswaramoorthy, R., & Endale, M. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 1-18. [Link]
  • Kumar, D. S., & Kumar, B. V. (2015). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research, 7(10), 634-640. [Link]
  • Yusuf, M., Khan, R. A., & Solanki, P. (2022). Biological Evaluation and Synthesis of Thiazole Schiff Base Derivatives.
  • Patel, A. K., & Patel, J. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4363-4378. [Link]
  • Lemilemu, F., Bitew, M., Demissie, T. B., Eswaramoorthy, R., & Endale, M. (2021).
  • Rani, J., & Jayaseeli, A. M. I. (2018). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. International Journal of Research in Pharmaceutical Sciences, 9(4), 1234-1238. [Link]
  • Rani, J., & Jayaseeli, A. M. I. (2018). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. Rasayan Journal of Chemistry, 11(2), 567-572. [Link]
  • Gaber, M., El-Ghamry, H. A., & Atiat, A. (2007). Synthesis and characterization of the new thiazole Schiff base 2-(2-hydroxy) naphthylideneaminobenzothiazole and its complexes with Co(II), Cu(II), and Ni(II) ions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 37(6), 475-481. [Link]
  • Lemilemu, F., Bitew, M., Demissie, T. B., Eswaramoorthy, R., & Endale, M. (2021).
  • Karabasannavar, S., Allolli, P., Shaikh, I. N., & Kalshetty, B. M. (2018). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research, 52(4), 654-663. [Link]
  • Chem-Impex. (n.d.). This compound.
  • Hussein, F. H., Al-Adilee, K. J., & Al-Joboury, K. R. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(2), 164-171. [Link]
  • Anam, R. S., & Thirunarayanan, G. (2022). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Journal of the Indian Chemical Society, 99(5), 100424. [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation with 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-KC-2MPT4C-20260110

Abstract

This document provides a comprehensive technical guide for performing the Knoevenagel condensation using 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde as the aldehydic substrate. The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, yielding α,β-unsaturated products that are pivotal intermediates in the synthesis of pharmaceuticals and functional materials.[1][2][3] The thiazole moiety, a key heterocycle, is present in numerous FDA-approved drugs, highlighting its significance as a pharmacophore.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, optimization strategies, and troubleshooting advice to facilitate the synthesis of novel thiazole-containing compounds.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[6][7][8] Its unique electronic properties and ability to engage in hydrogen bonding contribute to its frequent use in drug design. The Knoevenagel condensation provides a reliable and versatile method for C-C bond formation, allowing for the derivatization of heterocyclic aldehydes like this compound.[9] This specific aldehyde serves as a valuable building block for creating complex molecules with potential therapeutic applications.[10][11]

The reaction involves the condensation of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z)—catalyzed by a weak base.[9] The products, substituted alkenes, are valuable precursors for a wide range of further chemical transformations.[1]

Mechanistic Rationale and Experimental Design

A successful Knoevenagel condensation hinges on understanding the interplay between the substrate, active methylene compound, catalyst, and solvent.

The Reaction Mechanism

The reaction proceeds through a three-step sequence:

  • Enolate Formation: A weak base, typically a primary or secondary amine like piperidine or an ammonium salt, deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion.[12][13] The strength of the electron-withdrawing groups (Z) is critical; they must be potent enough to increase the acidity of the methylene protons for deprotonation by a mild base, thus avoiding unwanted side reactions like the self-condensation of the aldehyde.[9]

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral intermediate, analogous to an aldol addition product.[13]

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product.[2][9]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Enolate) Active Methylene->Enolate + Base - H-Base⁺ Aldehyde R-CHO (Thiazole Aldehyde) Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product R-CH=C(Z)Z' (α,β-Unsaturated Product) Intermediate->Product - H₂O

Caption: Simplified Knoevenagel condensation mechanism.

Selecting Reagents and Conditions
  • Active Methylene Compounds: The reactivity is directly proportional to the acidity of the methylene protons. Common choices include malononitrile (pKa ~11), ethyl cyanoacetate (pKa ~13), and diethyl malonate (pKa ~13).[14] Malononitrile is highly reactive and often leads to excellent yields in short reaction times.[15]

  • Catalysts: Weak organic bases are preferred. Piperidine, pyridine, and ammonium salts like ammonium acetate are classic choices.[16][17] The use of heterogeneous catalysts, ionic liquids, and even catalyst-free, water-mediated systems represents a greener approach.[14][18] For this protocol, we will focus on a conventional, reliable base catalyst.

  • Solvents: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol or polar aprotic solvents like DMF are common.[3] In many modern protocols, solvent-free conditions or green solvents like water are employed to enhance sustainability.[14][19]

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

General Protocol for Knoevenagel Condensation

This protocol provides a general framework that can be adapted for various active methylene compounds.

Materials and Reagents:

  • This compound (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 eq)

  • Catalyst (e.g., piperidine, ammonium acetate) (0.1 - 0.2 eq)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Workflow start Start reagents Combine Aldehyde, Active Methylene Compound, & Solvent in Flask start->reagents catalyst Add Catalyst (e.g., Piperidine) reagents->catalyst reaction Heat to Reflux (e.g., 60-80°C) catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor workup Cool to RT & Add Cold Water monitor->workup Reaction Complete filter Filter Precipitate (Buchner Funnel) workup->filter wash Wash Solid with Cold Solvent/Water filter->wash dry Dry Product (Vacuum Oven) wash->dry analyze Characterize Product (NMR, IR, MS) dry->analyze end End analyze->end

Caption: General experimental workflow diagram.

Specific Protocol: Synthesis of 2-(2-(2-Methoxyphenyl)thiazol-4-yl)methylene)malononitrile

This example details the reaction with malononitrile, a highly reactive methylene source.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.19 g, 10 mmol, 1.0 eq) and ethanol (20 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Addition of Reagents: Add malononitrile (0.66 g, 10 mmol, 1.0 eq) to the solution.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a precipitate often forms within minutes. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the disappearance of the aldehyde spot. The reaction is usually complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The product is typically obtained as a crystalline solid with high purity.

  • Characterization: Characterize the final product using standard analytical techniques:

    • ¹H NMR: To confirm the structure and stereochemistry (presence of the vinylic proton).

    • IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch for the nitrile, disappearance of the aldehyde C=O stretch).

    • Mass Spectrometry: To confirm the molecular weight of the product.

Reaction Optimization and Data

The efficiency of the Knoevenagel condensation can be fine-tuned by varying the catalyst, solvent, and temperature. The following table summarizes potential parameters for optimization based on established protocols for similar aldehydes.[19][20][21]

EntryActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)TimeTypical YieldReference Insight
1MalononitrilePiperidine (10%)EthanolRT< 1h>90%Classic, fast, and high-yielding method.[9]
2MalononitrileAmmonium Acetate (15%)Solvent-free60< 1h>90%A greener, solvent-free grinding method.[19]
3MalononitrileNoneWater502h>90%Environmentally benign protocol; water can act as a weak Brønsted base catalyst.[14]
4Ethyl CyanoacetateDBU/H₂O (100%)WaterRT2-4h85-95%DBU/water complex acts as a highly efficient Brønsted base for less reactive substrates.[20]
5Diethyl MalonatePiperidine (20%)TolueneReflux8-12h60-75%Requires more forcing conditions due to lower acidity of methylene protons; Dean-Stark trap may be needed.[17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Low reactivity of the active methylene compound.3. Insufficient temperature.1. Use fresh catalyst.2. Switch to a more reactive methylene compound (e.g., malononitrile).3. Increase the reaction temperature or switch to a higher-boiling solvent like toluene.
Formation of Side Products 1. Self-condensation of the aldehyde.2. Michael addition of a second equivalent of the active methylene compound.1. Use a weaker base (e.g., ammonium acetate instead of piperidine).2. Use a 1:1 stoichiometry of aldehyde to active methylene compound. Work up the reaction as soon as TLC indicates the starting material is consumed.
Product is Oily/Difficult to Crystallize 1. Presence of impurities.2. Inherent property of the product.1. Purify via column chromatography (silica gel).2. Attempt trituration with a non-polar solvent like hexane or ether to induce crystallization.
Low Isolated Yield 1. Product is partially soluble in the reaction/wash solvent.2. Incomplete reaction.1. Cool the reaction mixture thoroughly before filtration. Use ice-cold solvent for washing.2. Allow the reaction to run for a longer duration or gently heat to ensure completion.

Conclusion

The Knoevenagel condensation of this compound is a robust and efficient method for synthesizing a diverse array of α,β-unsaturated thiazole derivatives. These products serve as valuable scaffolds for the development of novel therapeutic agents and functional materials. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and optimization data provided herein offer a solid foundation for further exploration and application of this important synthetic transformation.

References

  • Recent Developments in Knoevenagel Condensation Reaction: A Review. (n.d.). Semantic Scholar.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). RSC Publishing.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry.
  • Recent developments in Knoevenagel condensation reaction: a review. (2018). World Journal of Pharmacy and Pharmaceutical Sciences.
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). DC Fine Chemicals.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2015). Journal of the Chinese Chemical Society.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions.
  • A review on thiazole based compounds & it's pharmacological activities. (2023). World Journal of Advanced Research and Reviews.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (2014). Indian Journal of Chemistry.
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (2017). Current Organic Chemistry.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). European Journal of Organic Chemistry.
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society.
  • Synthesis and biological activity of some new condensed triazole derivatives. (2022). Journal of the Iranian Chemical Society.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry.
  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (2019). ResearchGate.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2014). International Journal of Chemical and Physical Sciences.
  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology.
  • Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. (2020). Inorganic Chemistry.
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2019). ResearchGate.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). IntechOpen.
  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • Knoevenagel Condensation. (n.d.). Cambridge University Press.
  • Knoevenagel condensation reaction and its mechanism. (n.d.). ResearchGate.
  • Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). The Journal of Organic Chemistry.
  • The Knoevenagel Condensation. (n.d.). Organic Reactions.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (2021). Nanomedicine Research Journal.
  • An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. (2018). ResearchGate.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin.
  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (n.d.). ResearchGate.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2019). ResearchGate.
  • Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. (2020). ResearchGate.
  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. (2022). Chemistry & Biodiversity.
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2022). International Journal of Molecular Sciences.

Sources

Application Note: Synthesis of 2-(2-Methoxyphenyl)-4-vinylthiazole via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig earned him the Nobel Prize in Chemistry in 1979 and opened new avenues for the construction of complex molecules.[2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of alkenes with a high degree of regiochemical control.[3] The core of the reaction involves the interaction of a phosphorus ylide, also known as a phosphorane, with an aldehyde or ketone.[3][4]

Thiazole moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials.[5][6] Specifically, vinylthiazole derivatives serve as crucial building blocks in medicinal chemistry, contributing to the development of novel therapeutic agents.[7] This application note provides a detailed protocol for the synthesis of 2-(2-Methoxyphenyl)-4-vinylthiazole from 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde using the Wittig reaction. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Mechanism and Scientific Principles

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[1][4] This process is initiated by the deprotonation of a phosphonium salt to generate the highly reactive ylide.[8][9]

Step 1: Ylide Formation

The synthesis of the phosphorus ylide begins with the SN2 reaction of a suitable phosphine, typically triphenylphosphine, with an alkyl halide to form a stable phosphonium salt.[3][8] The protons on the carbon adjacent to the positively charged phosphorus atom exhibit enhanced acidity and can be removed by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to yield the ylide.[1][3] The ylide exists as a resonance hybrid of two forms: the ylide and the phosphorane.[4]

Step 2: Olefination

The carbon of the ylide, bearing a partial negative charge, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack is believed to form a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[1][10] However, a concerted [2+2] cycloaddition mechanism to directly form the oxaphosphetane has also been proposed.[2][4]

The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[11] The oxaphosphetane intermediate readily collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.[3][11]

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, generally favor the formation of (E)-alkenes.[1][10][11] Conversely, non-stabilized ylides, such as the one used in this protocol, typically lead to the formation of (Z)-alkenes.[1][10]

Experimental Protocol

This protocol details the synthesis of 2-(2-Methoxyphenyl)-4-vinylthiazole.

Materials and Reagents
ReagentSupplierPurity
This compoundVaries≥98%
Methyltriphenylphosphonium bromideVaries≥98%
n-Butyllithium (n-BuLi) in hexanes (2.5 M)Varies
Anhydrous Tetrahydrofuran (THF)Varies≥99.9%
Dichloromethane (DCM)VariesACS Grade
Saturated aqueous ammonium chloride (NH₄Cl)Varies
Saturated aqueous sodium chloride (brine)Varies
Anhydrous magnesium sulfate (MgSO₄)Varies
Silica gel for column chromatographyVaries60 Å, 230-400 mesh
HexanesVariesACS Grade
Ethyl acetateVariesACS Grade
Equipment
  • Two-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates and developing chamber

Workflow Diagram

Wittig_Reaction_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Reaction Wittig Reaction cluster_Workup Work-up & Purification Ylide1 Suspend Ph3PCH3Br in anhydrous THF under N2 Ylide2 Cool to 0 °C Ylide1->Ylide2 Ylide3 Add n-BuLi dropwise Ylide2->Ylide3 Ylide4 Stir at 0 °C for 1 hour Ylide3->Ylide4 Reaction2 Add aldehyde solution to ylide at 0 °C Ylide4->Reaction2 Reaction1 Dissolve aldehyde in anhydrous THF Reaction1->Reaction2 Reaction3 Warm to room temperature and stir Reaction2->Reaction3 Workup1 Quench with sat. aq. NH4Cl Reaction3->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with water and brine Workup2->Workup3 Workup4 Dry over MgSO4 Workup3->Workup4 Workup5 Concentrate in vacuo Workup4->Workup5 Workup6 Purify by column chromatography Workup5->Workup6

Caption: Experimental workflow for the Wittig synthesis of 2-(2-Methoxyphenyl)-4-vinylthiazole.

Step-by-Step Procedure

Part 1: In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A characteristic color change to deep yellow or orange-red indicates the formation of the ylide.

  • Continue stirring the mixture at 0 °C for 1 hour to ensure complete ylide formation.

Part 2: Wittig Reaction with this compound

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part 3: Work-up and Purification

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).[12][13]

  • Wash the combined organic layers with water and then with brine.[14]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure 2-(2-Methoxyphenyl)-4-vinylthiazole.[12] Alternative chromatography-free purification methods involving treatment with oxalyl chloride to precipitate the phosphine oxide as an insoluble salt have also been reported.[15][16]

Expected Results and Characterization

The successful synthesis will yield 2-(2-Methoxyphenyl)-4-vinylthiazole as a pure compound. The structure and purity should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the vinyl protons (typically in the range of 5-7 ppm) and aromatic protons, along with the methoxy and thiazole ring protons.

  • ¹³C NMR: Confirm the presence of the correct number of carbon atoms, including the vinyl carbons and the carbons of the aromatic and thiazole rings.

  • FTIR: Look for characteristic C=C stretching vibrations for the newly formed alkene and other functional group absorptions.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete ylide formation due to wet reagents/glassware.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or properly stored anhydrous THF.
Inactive n-BuLi.Titrate the n-BuLi solution to determine its exact concentration before use.
Steric hindrance around the carbonyl group.While less of an issue with aldehydes, highly hindered ketones may react slowly or not at all.[3] Consider alternative olefination methods if necessary.
Difficult purification Co-elution of product and triphenylphosphine oxide.Optimize the eluent system for column chromatography. A less polar solvent system may improve separation. Consider the alternative chromatography-free workup mentioned in the protocol.[15][16]
Formation of unexpected byproducts Side reactions of the ylide.Ensure the reaction is carried out at the recommended temperature. Ylides can be sensitive to heat.
Impurities in the starting materials.Purify starting materials if their purity is questionable.

Conclusion

The Wittig reaction is a highly reliable and efficient method for the synthesis of 2-(2-Methoxyphenyl)-4-vinylthiazole. The protocol outlined in this application note provides a comprehensive guide for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and paying careful attention to experimental details, particularly the anhydrous conditions required for ylide formation, this procedure can be successfully implemented to obtain the desired vinylthiazole derivative in good yield and purity. The versatility of the Wittig reaction allows for its adaptation to a wide range of substrates, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023, September 20).
  • Wittig Reaction - Organic Chemistry Portal.
  • The Wittig Reaction: Synthesis of Alkenes.
  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps.
  • Wittig Reaction: Mechanism and Examples - NROChemistry.
  • Wittig Reaction Mechanism & Examples – Total Synthesis.
  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters - ACS Publications.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB07074J. (2012, March 5).
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24).
  • Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry - YouTube. (2014, March 20).
  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • Synthesis of an Alkene via the Wittig Reaction.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
  • The Wittig Reaction - YouTube. (2022, August 17).
  • 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare.
  • FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B - ResearchGate.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

Sources

Application Notes and Protocols: The Use of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is perpetual. Multicomponent reactions (MCRs), which efficiently combine three or more starting materials in a single synthetic operation, have emerged as a powerful strategy for the rapid generation of diverse and complex molecules.[1][2] The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This application note focuses on the utility of a particularly valuable building block: 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde . This compound serves as a versatile starting material in various MCRs, enabling the synthesis of diverse compound libraries for drug discovery and development.[6][7] The presence of the thiazole ring provides a robust anchor for biological activity, while the aldehyde functionality is primed for participation in a variety of powerful bond-forming reactions. The 2-methoxyphenyl substituent can influence the electronic properties and conformational flexibility of the final products, potentially enhancing their interaction with biological targets.

This guide provides detailed protocols and mechanistic insights into the application of this compound in two prominent isocyanide-based multicomponent reactions: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

The Strategic Advantage of this compound in MCRs

The unique structural features of this compound make it an exceptional candidate for diversity-oriented synthesis:

  • Reactive Aldehyde Group: The formyl group at the 4-position of the thiazole ring is a key functional handle for initiating multicomponent cascades.

  • Biologically Relevant Thiazole Core: The inherent biological relevance of the thiazole moiety provides a strong foundation for the discovery of new therapeutic agents.[5][8]

  • Modulating Methoxyphenyl Group: The methoxy group at the ortho-position of the phenyl ring can influence the molecule's conformation and electronic properties, which can be crucial for optimizing biological activity and pharmacokinetic profiles.

I. The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9][10] This reaction is highly valued for its ability to rapidly generate peptide-like scaffolds with a high degree of molecular diversity.

Experimental Protocol: Synthesis of a Ugi Adduct

This protocol details a representative Ugi reaction utilizing this compound.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Acetic acid (or other carboxylic acid)

  • tert-Butyl isocyanide (or other isocyanide)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add methanol (5 mL) to dissolve the aldehyde.

  • Reagent Addition: Sequentially add aniline (1.0 mmol, 1.0 eq.), acetic acid (1.0 mmol, 1.0 eq.), and finally tert-butyl isocyanide (1.0 mmol, 1.0 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino carboxamide.

Mechanistic Rationale

The Ugi reaction proceeds through a series of rapid equilibria and irreversible steps. The initial step involves the formation of an iminium ion from the condensation of the aldehyde and the amine. This is followed by the nucleophilic attack of the isocyanide on the iminium ion, and subsequent trapping of the resulting nitrilium ion by the carboxylate. A final intramolecular Mumm rearrangement yields the stable α-acylamino carboxamide product.

Ugi_Mechanism Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium + Amine, -H2O Amine Primary Amine Amine->Iminium Nitrile_Adduct Nitrile Adduct Iminium->Nitrile_Adduct + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrile_Adduct Intermediate Intermediate Nitrile_Adduct->Intermediate + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Product α-Acylamino Carboxamide Intermediate->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction.

II. The Passerini Three-Component Reaction (P-3CR): Accessing α-Acyloxycarboxamides

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxycarboxamide.[11][12][13] These products are valuable intermediates in organic synthesis and can exhibit a range of biological activities.

Experimental Protocol: Synthesis of a Passerini Adduct

This protocol provides a general procedure for the Passerini reaction with this compound.

Materials:

  • This compound

  • Benzoic acid (or other carboxylic acid)

  • Cyclohexyl isocyanide (or other isocyanide)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.) and benzoic acid (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) to dissolve the starting materials.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 1.0 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxycarboxamide.

Mechanistic Considerations

The mechanism of the Passerini reaction is thought to involve the initial formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid, which activates the aldehyde towards nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer to furnish the final product.

Passerini_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde This compound One_Pot One-Pot Reaction (Anhydrous Solvent) Aldehyde->One_Pot Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->One_Pot Isocyanide Isocyanide Isocyanide->One_Pot Acyloxycarboxamide α-Acyloxycarboxamide One_Pot->Acyloxycarboxamide

Caption: Experimental workflow for the Passerini three-component reaction.

III. Data Presentation: Representative Yields

The following table summarizes typical yields for the Ugi and Passerini reactions using this compound with various components. Yields are for purified products.

ReactionAmine/Carboxylic AcidIsocyanideSolventYield (%)
UgiAniline, Acetic Acidtert-Butyl IsocyanideMethanol75-85
UgiBenzylamine, Benzoic AcidCyclohexyl IsocyanideMethanol70-80
PasseriniBenzoic AcidCyclohexyl IsocyanideCH₂Cl₂80-90
Passerini4-Nitrobenzoic Acidtert-Butyl IsocyanideCH₂Cl₂85-95

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

IV. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the construction of complex and diverse molecular scaffolds through multicomponent reactions. The Ugi and Passerini reactions, as detailed in this application note, provide efficient and atom-economical routes to novel peptidomimetics and α-acyloxycarboxamides. The resulting compound libraries are rich in structural diversity and possess significant potential for the discovery of new therapeutic agents. Further exploration of this aldehyde in other MCRs, as well as the biological evaluation of the synthesized compounds, represents a promising avenue for future research in drug discovery. The thiazole moiety continues to be a cornerstone in medicinal chemistry, and its incorporation through efficient synthetic strategies like MCRs will undoubtedly accelerate the development of next-generation therapeutics.[3][8]

V. References

  • Semantic Scholar. (n.d.). A simple route for the synthesis of substituted thiazole derivatives by multicomponent reaction between arylglyoxals, acetylacetone or ethyl acetoacetate, and thiosemicarbazones. Retrieved from

  • Current Organic Chemistry. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Retrieved from

  • PubMed. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Retrieved from

  • MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from

  • ACS Publications. (n.d.). One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. Retrieved from

  • (2024). A review on thiazole based compounds & it's pharmacological activities.

  • (n.d.). Some of the biologically active synthetic compounds bearing thiazole motifs. Retrieved from

  • ResearchGate. (n.d.). Three-component synthesis of thiazoles and thiadiazoles. Retrieved from

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from

  • NIH. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from

  • MDPI. (n.d.). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Retrieved from

  • Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from

  • Chem-Impex. (n.d.). This compound. Retrieved from

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from

  • PubMed Central. (n.d.). The 100 facets of the Passerini reaction. Retrieved from

  • PMC. (n.d.). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Retrieved from

  • RSC Publishing. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from

  • (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from

  • Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde. Retrieved from

  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from

  • NIH. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Retrieved from

  • (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved from

  • (n.d.). Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. Retrieved from

  • MDPI. (n.d.). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Retrieved from

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from

  • PubChem. (n.d.). Thiazole-4-carboxaldehyde. Retrieved from

  • ResearchGate. (2025). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from

Sources

Application Note: A Strategic Protocol for the Synthesis of Novel Thiazole-Based COX-2 Inhibitors Utilizing 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Thiazole-Based COX-2 Inhibitors

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, a constitutive enzyme vital for physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1] The development of selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2]

However, the journey of COX-2 inhibitors has been complex, with some molecules linked to cardiovascular risks, necessitating the design of new chemical scaffolds with improved safety and efficacy profiles.[2] Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising foundation for novel COX inhibitors.[3][4] The thiazole moiety is a "privileged" structure in medicinal chemistry, known for its diverse biological activities and its ability to act as a bioisosteric replacement for other aromatic systems, offering unique electronic and hydrogen-bonding properties.[5][6][7]

This application note provides a detailed synthetic strategy and experimental protocol for the development of a novel diarylheterocyclic COX-2 inhibitor, using 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde as a key, versatile starting material.[8] We will detail a two-step synthesis involving a Claisen-Schmidt condensation followed by a pyrazoline cyclization, a common and effective method for creating structures analogous to established "coxibs".

Part 1: The Synthetic Design Strategy

Core Logic: Bioisosterism and Structural Analogy

The design is rooted in the established pharmacophore of selective COX-2 inhibitors. These molecules typically feature a central heterocyclic ring flanked by two aromatic rings. One of these aryl groups, often a p-sulfonamidophenyl or p-methylsulfonylphenyl moiety, is crucial for selectivity. This group inserts into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, thereby conferring isoform selectivity.[9][10]

Our strategy employs this compound as the foundation for one of the diaryl arms. The aldehyde functionality serves as a reactive handle to construct the rest of the molecule. The thiazole ring itself acts as the central scaffold, a proven component in various COX inhibitors.[4][11]

The Synthetic Workflow

The proposed synthesis is a robust two-step process designed for efficiency and modularity. This allows for the future creation of a library of compounds by varying the acetophenone and hydrazine starting materials.

G A 2-(2-Methoxyphenyl)thiazole- 4-carbaldehyde C Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis) A->C B 4-Aminoacetophenone (or similar substituted acetophenone) B->C D Thiazolyl-Chalcone Intermediate C->D F Step 2: Pyrazoline/Pyrazole Cyclization D->F E Hydrazine Hydrate or Substituted Hydrazine E->F G Final Product: Thiazole-Pyrazoline COX-2 Inhibitor F->G

Figure 1: Proposed two-step synthetic workflow for the target COX-2 inhibitor.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of (E)-1-(4-aminophenyl)-3-(2-(2-methoxyphenyl)thiazol-4-yl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation. The aldehyde on the thiazole ring reacts with the enolizable ketone (4-aminoacetophenone) to form the α,β-unsaturated ketone, commonly known as a chalcone.

Rationale: An aqueous ethanolic solution of sodium hydroxide is a standard and effective medium for this condensation. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent dehydration is typically spontaneous or acid-catalyzed, yielding the stable conjugated system of the chalcone.

ReagentM.W.AmountMoles
This compound219.262.19 g10 mmol
4-Aminoacetophenone135.171.35 g10 mmol
Ethanol (95%)-40 mL-
Sodium Hydroxide (NaOH)40.000.80 g20 mmol
Deionized Water-20 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.19 g, 10 mmol) and 4-aminoacetophenone (1.35 g, 10 mmol) in 40 mL of 95% ethanol. Stir until all solids are dissolved.

  • In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.80 g, 20 mmol) in 20 mL of deionized water. Cool the solution to room temperature.

  • Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • A yellow to orange precipitate should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ≈ 7).

  • Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone intermediate.

Self-Validation: The successful synthesis should yield a colored solid. Characterization via ¹H NMR should show characteristic doublet signals for the vinyl protons with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration.

Protocol 2.2: Synthesis of 4-(5-(2-(2-methoxyphenyl)thiazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline

This protocol details the cyclization of the chalcone intermediate with hydrazine to form the final pyrazoline-based inhibitor.

Rationale: Hydrazine hydrate acts as a dinucleophile. The reaction proceeds via a Michael addition of one nitrogen atom to the β-carbon of the chalcone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the stable five-membered pyrazoline ring. Glacial acetic acid serves as both the solvent and a catalyst for the condensation step.

ReagentM.W.AmountMoles
Chalcone Intermediate from Protocol 2.1336.423.36 g10 mmol
Hydrazine Hydrate (~64% solution)50.061.0 mL~20 mmol
Glacial Acetic Acid-30 mL-

Procedure:

  • Place the chalcone intermediate (3.36 g, 10 mmol) in a 100 mL round-bottom flask.

  • Add 30 mL of glacial acetic acid and stir to dissolve the solid. Gentle warming may be required.

  • Once a clear solution is obtained, add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise using a syringe or pipette.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) for 8-10 hours. Monitor the reaction by TLC until the chalcone spot disappears.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into 250 mL of crushed ice with constant stirring.

  • Neutralize the solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash extensively with deionized water.

  • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent like ethanol or methanol.

Part 3: Proposed Mechanism of Action

The synthesized thiazole-pyrazoline derivative is designed to selectively inhibit the COX-2 enzyme. Its proposed binding mode within the enzyme's active site is based on the well-understood interactions of diarylheterocyclic inhibitors.

G Proposed Binding Mode in COX-2 Active Site cluster_0 COX-2 Enzyme cluster_1 Main Hydrophobic Channel cluster_2 Selective Side Pocket Thiazole 2-(2-Methoxyphenyl)thiazole Moiety Pyrazoline Pyrazoline Core Aryl p-Aminophenyl Group Arg513 Arg513 / His90 Residues Aryl->Arg513 H-Bonding Interaction

Figure 2: Conceptual diagram of the inhibitor's binding in the COX-2 active site.

The larger 2-(2-methoxyphenyl)thiazole group is expected to occupy the main hydrophobic channel of the active site. The p-aminophenyl group is positioned to interact with key residues like Arginine 513 at the entrance of the selective side pocket, an interaction critical for conferring COX-2 selectivity.[10]

Part 4: Summary and Outlook

This application note details a robust and rational synthetic route to novel thiazole-based potential COX-2 inhibitors starting from this compound. The protocols are based on well-established chemical transformations, ensuring high reproducibility.

Data Summary Table:

StepReactionStarting MaterialsProductExpected Yield
1Claisen-SchmidtThis compound, 4-AminoacetophenoneThiazolyl-Chalcone75-85%
2CyclizationThiazolyl-Chalcone, Hydrazine HydrateThiazole-Pyrazoline60-70%

Following successful synthesis and characterization (NMR, Mass Spectrometry, IR), the next critical step is biological evaluation. This would involve in vitro enzymatic assays to determine the IC₅₀ values against both COX-1 and COX-2 enzymes to confirm potency and selectivity.[12][13] Further studies could explore in vivo anti-inflammatory activity using models like the carrageenan-induced rat paw edema assay.[11] The modularity of this synthetic approach allows for the creation of a diverse library of analogues to optimize activity and establish a clear structure-activity relationship (SAR).

References

  • El-Gamal, M. I., et al. (2021). "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies." RSC Advances, 11(48), 30239-30260. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega, 8(33), 30153–30166. [Link]
  • Tzamtzi, M., & Geronikaki, A. (2020). "Thiazoles and Thiazolidinones as COX/LOX Inhibitors." Molecules, 25(6), 1317. [Link]
  • Ghorab, M. M., et al. (2016). "Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR." European Journal of Medicinal Chemistry, 118, 250-258. [Link]
  • Geronikaki, A., et al. (2019). "Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile." Molecules, 24(23), 4325. [Link]
  • Chandna, N., et al. (2013). "Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(15), 4418-4423. [Link]
  • Goli-Garmroodi, F., et al. (2020). "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." Pharmaceutical and Biomedical Research, 6(1), 53-61. [Link]
  • Beura, R., et al. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Medicinal Chemistry, 13(8), 915-937. [Link]
  • Mühlberg, M. (2016). "Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article." RSC Medicinal Chemistry Blog. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega. [Link]
  • Kalgutkar, A. S., et al. (2000). "Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere." Bioorganic & Medicinal Chemistry Letters, 10(17), 1967-1970. [Link]
  • Ragab, F. A., et al. (2016). "Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors." MedChemComm, 7(12), 2305-2315. [Link]
  • Chandna, N., et al. (2013). "Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors." Semantic Scholar. [Link]
  • Chandna, N., et al. (2013). "Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors.
  • He, S., et al. (2020). "Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs." Bioorganic & Medicinal Chemistry Letters, 30(20), 127376. [Link]
  • Suthar, S. K., et al. (2017). "Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016)." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 890-907. [Link]
  • Chem-Impex. "this compound.
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  • Grover, G., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 8(22), 19301-19342. [Link]
  • El-Sayed, M. A. A., et al. (2022). "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." Molecules, 27(18), 6046. [Link]

Sources

The Strategic Utility of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The thiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3] This is due to its unique electronic properties and its ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[4][5] This application note presents a detailed guide on the use of 2-(2-methoxyphenyl)thiazole-4-carbaldehyde , a versatile and strategically functionalized precursor, for the rational design and synthesis of novel kinase inhibitors. We provide detailed, field-tested protocols for the synthesis of this key building block and its subsequent elaboration into potential kinase inhibitor scaffolds through robust chemical transformations.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of targeted therapy. The thiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen, which confers a unique combination of aromaticity and hydrogen bonding capability.[1][4] This allows thiazole-containing molecules to mimic the purine core of ATP and form crucial interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[5] Several clinically successful drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core, underscoring its therapeutic relevance.[6]

The subject of this guide, this compound, offers a particularly advantageous starting point for inhibitor design. The 2-aryl substitution allows for the exploration of interactions within the hydrophobic regions of the ATP-binding site, while the methoxy group can serve as a hydrogen bond acceptor or be further modified. The carbaldehyde at the 4-position is a versatile chemical handle, amenable to a wide array of transformations to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of the Precursor: this compound

A robust and scalable synthesis of the title precursor is paramount for its utility in a drug discovery program. The Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring, is the recommended approach.[7][8] This involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from readily available commercial materials.

Synthesis_Pathway cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis 2-methoxybenzaldehyde 2-Methoxy- benzaldehyde thioamide 2-Methoxy- benzothioamide 2-methoxybenzaldehyde->thioamide Toluene, reflux Lawesson's_reagent Lawesson's Reagent Lawesson's_reagent->thioamide precursor 2-(2-Methoxyphenyl)thiazole- 4-carbaldehyde thioamide->precursor Ethanol, reflux 3-bromo-2-oxopropanal 3-bromo-2-oxopropanal 3-bromo-2-oxopropanal->precursor

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

PART A: Synthesis of 2-Methoxybenzothioamide

This protocol describes the conversion of 2-methoxybenzaldehyde to the corresponding thioamide using Lawesson's reagent.

Materials:

  • 2-Methoxybenzaldehyde

  • Lawesson's Reagent [Bis(2,4-dichlorophenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-methoxybenzothioamide as a solid.

PART B: Synthesis of this compound

This protocol details the Hantzsch thiazole synthesis to form the final precursor.

Materials:

  • 2-Methoxybenzothioamide (from Part A)

  • 3-bromo-2-oxopropanal (or a suitable precursor thereof)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzothioamide (1.0 eq) in ethanol.

  • Add 3-bromo-2-oxopropanal (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Elaboration of the Precursor into Kinase Inhibitor Scaffolds

The aldehyde functionality at the 4-position of the thiazole ring is a versatile handle for introducing a variety of pharmacophoric elements to target different regions of the kinase ATP-binding site. Below are protocols for three key transformations.

Reductive Amination

Reductive amination is a powerful method for introducing amine functionalities, which can act as key hydrogen bond donors or acceptors, or as points for further diversification.[9]

Reductive_Amination precursor 2-(2-Methoxyphenyl)thiazole- 4-carbaldehyde intermediate Imine/Iminium Ion (in situ) precursor->intermediate amine Primary or Secondary Amine (R1R2NH) amine->intermediate product 4-(Aminomethyl)-2-(2-methoxy- phenyl)thiazole Derivative intermediate->product reducing_agent Sodium Triacetoxy- borohydride reducing_agent->product

Caption: Workflow for reductive amination of the precursor.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of a carbon-carbon double bond, extending the scaffold and introducing functionalities that can interact with the solvent-exposed regions of the kinase domain.[10][11][12]

Protocol:

  • In a flask, combine this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction for the formation of a precipitate or by TLC.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is an excellent method for converting the aldehyde into an alkene, providing a means to introduce a variety of substituents with control over the stereochemistry in some cases.[13][14][15][16]

Protocol:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.1 eq), dropwise to form the ylide. A color change is typically observed.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Target Kinases and Pharmacophore Modeling

Derivatives of the 2-arylthiazole scaffold have shown inhibitory activity against a range of kinases.[1][2][5]

Table 1: Potential Kinase Targets for Thiazole-Based Inhibitors

Kinase FamilyExample TargetsRationale for Targeting
Tyrosine KinasesEGFR, HER2, VEGFRThe 2-aryl group can occupy the hydrophobic pocket adjacent to the hinge region.[17][18]
Serine/Threonine KinasesCDKs, Aurora Kinases, GSK-3βThe thiazole core acts as a scaffold to present functionalities that interact with key residues in the active site.[2][6]
PI3K/AKT/mTOR PathwayPI3Kα, mTORThiazole derivatives have been developed to target this critical cancer signaling pathway.[2]

A general pharmacophore model for a Type I kinase inhibitor based on the thiazole scaffold can be conceptualized as follows:

Pharmacophore_Model Hinge Hinge Region (Backbone NH) Thiazole_N Thiazole N (H-bond acceptor) Hinge->Thiazole_N H-bond Aryl_group 2-Aryl Group (Hydrophobic pocket) R_group R-group from C4 (Solvent front)

Sources

Application Notes & Protocols: 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde as a Versatile Precursor for High-Performance Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde in the field of organic electronics. We move beyond the compound's established role as a pharmaceutical intermediate to explore its significant potential as a versatile building block for synthesizing advanced functional materials. The inherent electronic properties of the thiazole moiety, combined with the synthetic accessibility offered by the carbaldehyde group, make this molecule a strategic starting point for materials designed for Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs).

Core Concepts: Physicochemical Properties and Rationale for Use

This compound is a multifaceted molecule whose utility in organic electronics stems from the distinct roles of its constituent parts. Understanding these roles is critical to rationally designing new materials.

The thiazole ring is a well-established electron-accepting (or electron-deficient) heterocycle.[1][2] This characteristic is due to the presence of the electron-withdrawing imine (C=N) bond, which lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).[1] This property is a powerful tool for tuning the electronic characteristics of organic semiconductors, which is essential for optimizing device performance.[2] For instance, incorporating thiazole units can lower the HOMO level of a donor material in a solar cell, leading to a higher open-circuit voltage (Voc).[3][4]

The carbaldehyde (-CHO) group at the 4-position of the thiazole is a versatile synthetic handle. It provides a reactive site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as Knoevenagel condensation, Wittig reactions, and Schiff base formation. This allows for the straightforward extension of the π-conjugated system, enabling the construction of larger, more complex molecules with tailored photophysical and electronic properties.

The 2-(2-Methoxyphenyl) substituent influences the molecule's solubility and solid-state packing. The methoxy group (-OCH₃) and the phenyl ring can be used to modulate intermolecular interactions and prevent excessive aggregation, which is often crucial for achieving good film morphology in solution-processed devices.

Molecular Structure and Key Functional Regions

G cluster_mol cluster_key Functional Group Analysis mol a Thiazole Core: Electron-deficient heterocycle. Lowers HOMO/LUMO levels. Enhances charge transport. b Carbaldehyde Handle: Reactive site for π-extension. Enables synthesis of larger systems. c Methoxyphenyl Group: Modulates solubility. Influences solid-state packing. p1->a [1] p2->b [2] p3->c

Caption: Key functional regions of the title compound.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 885279-11-8[5][6]
Molecular Formula C₁₁H₉NO₂S[6]
Molecular Weight 219.26 g/mol [6]
IUPAC Name 2-(2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde[5]
Appearance Solid (Varies by purity)-
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, DMF)General Knowledge

Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics.[7] The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used.[8][9] Thiazole-based materials have been successfully employed as both p-type and n-type semiconductors in OFETs.[1][7] By using this compound as a starting material, we can synthesize larger, planar, conjugated molecules capable of efficient charge transport.

Protocol 1: Synthesis of an n-Type Semiconductor via Knoevenagel Condensation

This protocol describes the synthesis of a novel semiconductor by extending the π-conjugation of the starting aldehyde with 2-(3-ethyl-4-oxothiazolidin-2-ylidene)malononitrile, a common building block for electron-accepting materials.

Reaction Scheme:

G compoundA plus1 + compoundB product cluster_reactants cluster_reactants cluster_reactants->product Piperidine, Ethanol Reflux, 8h

Caption: Synthesis of a thiazole-based n-type semiconductor.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.0 g) and 2-(3-ethyl-4-oxothiazolidin-2-ylidene)malononitrile (1.05 eq) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of piperidine to the solution. The piperidine acts as a basic catalyst to facilitate the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product should precipitate out of solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and hexane (2 x 20 mL) to remove unreacted starting materials and impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethyl acetate or purified via column chromatography.

  • Characterization: Dry the final product under vacuum. Characterize its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a standard OFET device to evaluate the performance of the newly synthesized semiconductor.

G cluster_workflow OFET Fabrication & Testing Workflow A Substrate Cleaning (Si/SiO2 wafer) B Dielectric Surface Treatment (e.g., HMDS or OTS) A->B C Semiconductor Deposition (Spin-coating from solution) B->C D Thermal Annealing (Improves film crystallinity) C->D E Electrode Deposition (Thermal evaporation of Au) D->E F Electrical Characterization (Probe station in N2) E->F

Caption: Workflow for OFET device fabrication and testing.

Step-by-Step Methodology:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric. Clean the substrate by sonicating in acetone, then isopropanol, for 15 minutes each, followed by drying under a stream of nitrogen.

  • Dielectric Modification: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface quality and promote better molecular ordering of the semiconductor.

  • Semiconductor Deposition: Prepare a solution of the synthesized semiconductor (e.g., 5 mg/mL in chloroform). Spin-coat the solution onto the treated substrate at 2000 rpm for 60 seconds to form a thin film.

  • Annealing: Transfer the substrate to a nitrogen-filled glovebox and anneal it on a hotplate at a temperature optimized for the material (e.g., 100-150°C) for 30 minutes. This step enhances the molecular packing and grain size, which is critical for high mobility.

  • Electrode Fabrication: Using a shadow mask, thermally evaporate 50 nm thick gold (Au) source and drain electrodes onto the semiconductor film. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization: Measure the electrical characteristics (output and transfer curves) of the OFET device using a semiconductor parameter analyzer in an inert atmosphere (N₂ glovebox).

Representative OFET Performance Data
ParameterSymbolTypical Range for Thiazole-based Materials
Carrier Mobility µ0.1 - 2.0 cm² V⁻¹ s⁻¹[7]
On/Off Current Ratio I_on/I_off> 10⁵[7]
Threshold Voltage V_th-10 V to +10 V[9]

Application in Organic Solar Cells (OSCs)

The efficiency of OSCs is critically dependent on the energy level alignment between the electron donor and acceptor materials.[3] Thiazole-containing heterocycles are widely used to construct donor materials because their electron-deficient nature helps to lower the HOMO energy level, which directly increases the device's open-circuit voltage (Voc).[3][4][10]

Protocol 3: Synthesis of a Small Molecule Donor for OSCs

This protocol details a synthetic route to create a donor-acceptor-donor (D-A-D) type small molecule, using our title compound as a precursor to the acceptor core.

Step-by-Step Methodology:

  • Step A (Wittig Reaction): React this compound (1.0 eq) with (triphenylphosphoranylidene)acetonitrile to convert the aldehyde group into a cyanovinyl group. This reaction is typically performed in THF at room temperature.

  • Step B (Dimerization/Core Formation): The product from Step A is then subjected to a base-catalyzed dimerization reaction to form a larger, symmetrical, electron-accepting core unit.

  • Step C (Stille or Suzuki Coupling): The terminal groups of the core from Step B are functionalized (e.g., brominated). This functionalized core is then coupled with an electron-rich "donor" unit (e.g., a stannylated or boroylated thiophene or dithienosilole derivative) via a palladium-catalyzed cross-coupling reaction to yield the final D-A-D molecule.

  • Purification: Each step requires rigorous purification, typically involving column chromatography and recrystallization, to achieve the high purity (>99.5%) required for photovoltaic applications.

Energy Level Diagram and Device Architecture

G OSC Energy Level Diagram cluster_device cluster_energy Cathode Al / LiF Acceptor Acceptor (e.g., PC71BM) Donor Synthesized Donor HOMO_D HOMO (~ -5.4 eV) Donor->HOMO_D Charge Generation HTL PEDOT:PSS Anode ITO Glass LUMO_D LUMO (~ -3.2 eV) LUMO_A LUMO (~ -4.0 eV) LUMO_D->LUMO_A Anode_WF ITO (~ -4.7 eV) HOMO_D->Anode_WF Hole Collection Cathode_WF Al (~ -4.2 eV) LUMO_A->Cathode_WF Electron Collection HOMO_A HOMO (~ -6.1 eV)

Caption: Device structure and energy levels for a typical OSC.

Representative OSC Performance Data
ParameterSymbolTypical Range for Thiazole-based Donors
Power Conversion Efficiency PCE (%)8 - 16%[3]
Open-Circuit Voltage Voc (V)0.80 - 0.95 V[3][4]
Short-Circuit Current Density Jsc (mA/cm²)15 - 25 mA/cm²[3]
Fill Factor FF (%)65 - 75%[3]

References

  • This compound | 885279-11-8 - J&K Scientific. [Link]
  • 15.51 % efficiency all-small-molecule organic solar cells achieved by symmetric thiazolyl substitution. ScienceDirect. [Link]
  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. National Institutes of Health (NIH). [Link]
  • 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde | 174006-71-4 - J&K Scientific. [Link]
  • Organic semiconductors for organic field-effect transistors. National Institutes of Health (NIH). [Link]
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
  • Thiazole-based scaffolding for high performance solar cells. SciSpace. [Link]
  • Thiazole-based organic semiconductors for organic electronics. PubMed. [Link]
  • Doped organic field-effect transistors. MedCrave online. [Link]
  • Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. [Link]
  • ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
  • Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. PubMed. [Link]
  • High-performance and multifunctional organic field-effect transistors.
  • Porous Field-Effect Transistors Based on a Semiconductive Metal−Organic Framework. JACS. [Link]
  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. National Institutes of Health (NIH). [Link]

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Catalytic Applications of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ligand Scaffold for Homogeneous Catalysis

The intersection of heterocyclic chemistry and organometallic catalysis has yielded a plethora of highly efficient catalytic systems for a wide range of organic transformations. Within this domain, thiazole derivatives have emerged as privileged ligand scaffolds. The presence of both nitrogen and sulfur heteroatoms provides unique electronic properties and multiple coordination sites, allowing for the fine-tuning of the steric and electronic environment around a metal center.[1] This, in turn, dictates the reactivity and selectivity of the resulting metal complex in catalytic applications.

This guide focuses on the catalytic potential of metal complexes derived from 2-(2-methoxyphenyl)thiazole-4-carbaldehyde. The strategic placement of a methoxy-substituted phenyl ring at the 2-position and a carbaldehyde group at the 4-position of the thiazole core offers several advantages:

  • Bidentate and Tridentate Coordination: The thiazole nitrogen and the aldehyde oxygen can act as a bidentate chelate. Furthermore, the methoxy group's oxygen on the phenyl ring can potentially participate in coordination, offering a tridentate N,O,O-coordination sphere. This rigidifies the complex structure, which can enhance catalytic stability and selectivity.

  • Electronic Tuning: The electron-donating methoxy group can influence the electron density at the metal center, thereby modulating its catalytic activity.

  • Post-Complexation Modification: The reactive aldehyde functionality allows for further synthetic modifications, such as the formation of Schiff bases, to create a wider library of ligands and complexes with diverse properties.

This document provides detailed protocols for the synthesis of the parent ligand, its subsequent complexation with catalytically relevant metals such as palladium and copper, and representative applications in cross-coupling and oxidation reactions. The methodologies presented are based on established principles in organometallic synthesis and catalysis, drawing from analogous systems reported in the literature.[2][3][4]

Part 1: Synthesis of the Ligand and its Metal Complexes

Synthesis of this compound

The synthesis of the title ligand can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

Protocol 1: Synthesis of this compound

Rationale: This procedure involves the condensation of 2-methoxythiobenzamide with 3-bromo-2-oxopropanal. The thioamide provides the N-C-S unit, while the brominated aldehyde supplies the remaining carbon atoms of the thiazole ring.

Materials:

  • 2-Methoxythiobenzamide

  • 3-Bromo-2-oxopropanal (or its hydrate/acetal precursor)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxythiobenzamide (1 equivalent) in ethanol.

  • Add a solution of 3-bromo-2-oxopropanal (1.1 equivalents) in ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Metal Complexes

The synthesized ligand can be used to prepare a variety of metal complexes. Here, we provide representative protocols for the synthesis of palladium(II) and copper(II) complexes.

Protocol 2: Synthesis of a Palladium(II) Complex

Rationale: Palladium complexes are highly effective catalysts for a wide range of cross-coupling reactions.[2][4][5] This protocol describes the formation of a dichlorido-palladium(II) complex.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in dry acetonitrile.

  • Add palladium(II) chloride (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted ligand.

  • Dry the solid under vacuum to obtain the [Pd(L)₂Cl₂] complex, where L is the title ligand.

Characterization: The formation of the complex can be confirmed by FT-IR spectroscopy (observing shifts in the C=N and C=O stretching frequencies upon coordination), elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.

Protocol 3: Synthesis of a Copper(II) Complex

Rationale: Copper complexes are known to catalyze various oxidation and coupling reactions.[6][7][8] This protocol details the synthesis of a copper(II) acetate complex.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

Procedure:

  • Dissolve this compound (2 equivalents) in warm methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Add the copper(II) acetate solution dropwise to the stirred ligand solution.

  • A color change and/or precipitation should be observed.

  • Stir the mixture at room temperature for 4-6 hours.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the copper(II) complex.

Characterization: The complex should be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.

Part 2: Catalytic Applications and Protocols

The metal complexes of this compound are anticipated to be active catalysts in several organic transformations. Below are detailed protocols for representative catalytic reactions.

Suzuki-Miyaura Cross-Coupling Reaction (Palladium Catalysis)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[9] Palladium complexes with N-heterocyclic ligands are often excellent catalysts for this transformation.[2]

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

Rationale: This protocol describes the coupling of an aryl halide with a boronic acid, catalyzed by the synthesized palladium complex. The base is crucial for the transmetalation step in the catalytic cycle. A solvent mixture of DMF and water is often effective.[2]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(L)₂Cl₂] complex (from Protocol 2)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vial, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), cesium carbonate (2 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the vial with an inert gas.

  • Add DMF (4 mL) and water (1 mL) via syringe.

  • Seal the vial and heat the mixture at 80-100 °C for 12-24 hours, with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary Table:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid110012Expected high
21-Iodo-4-nitrobenzene4-Methylphenylboronic acid18016Expected high
32-Bromopyridine3-Methoxyphenylboronic acid110024Expected moderate to high

*Expected yields are based on similar systems reported in the literature.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidation of Alcohols (Copper Catalysis)

Copper(II) complexes with N,O-ligands can be effective catalysts for the aerobic oxidation of alcohols to aldehydes or ketones.

Protocol 5: General Procedure for Aerobic Oxidation of Alcohols

Rationale: This protocol utilizes the synthesized copper complex to catalyze the oxidation of a primary alcohol (benzyl alcohol) to the corresponding aldehyde using air or oxygen as the terminal oxidant. A radical scavenger like TEMPO is often used as a co-catalyst.

Materials:

  • Benzyl alcohol

  • Copper(II) complex (from Protocol 3)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the copper catalyst (0.05 mmol, 5 mol%), TEMPO (0.1 mmol, 10 mol%), and activated molecular sieves.

  • Add toluene (5 mL) followed by benzyl alcohol (1 mmol).

  • Fit the flask with a balloon filled with oxygen (or leave open to the air) and stir vigorously at 80 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the catalyst and molecular sieves.

  • Concentrate the filtrate and purify the product by column chromatography to obtain benzaldehyde.

Workflow Diagram:

Oxidation_Workflow start Reaction Setup reactants Add Cu(II) complex, TEMPO, molecular sieves, solvent, and alcohol start->reactants reaction Heat at 80°C under O2 atmosphere reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Continue if incomplete workup Filter to remove solids monitoring->workup Reaction complete purification Concentrate and purify by column chromatography workup->purification product Isolated Aldehyde/Ketone purification->product

Caption: Experimental workflow for the catalytic oxidation of alcohols.

Conclusion and Future Outlook

The metal complexes of this compound represent a promising class of catalysts for a variety of organic transformations. The synthetic protocols provided herein offer a clear pathway to these compounds, and the application notes demonstrate their potential utility in widely used reactions such as Suzuki-Miyaura cross-coupling and alcohol oxidation.

The true potential of this ligand system lies in its tunability. Future work should focus on:

  • Schiff Base Derivatives: Condensation of the aldehyde functionality with various amines to generate a library of Schiff base ligands. This will allow for a systematic study of how steric and electronic modifications to the ligand periphery impact catalytic performance.

  • Exploration of Other Catalytic Reactions: These complexes should be screened for activity in other important transformations, such as C-H activation, Heck coupling, and asymmetric catalysis (with chiral Schiff base derivatives).

  • Mechanistic Studies: Detailed mechanistic investigations will be crucial to understanding the role of the ligand in the catalytic cycle and to rationally design more efficient catalysts.

By leveraging the versatile chemical nature of the this compound scaffold, researchers can develop novel and highly effective catalytic systems for applications in academic and industrial settings.

References

  • An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances.
  • Wang, R. et al. Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. PMC.
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Article.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
  • Bagheri, Z. et al. Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions. Polyhedron.
  • Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Organometallics.
  • Shafik, M. Copper (II) complex immobilized on magnetic nanoparticles catalyzed synthesis of oxazole and thiazole derivatives. Journal of Synthetic Chemistry.
  • Cross-coupling reaction. Wikipedia.
  • Metal complexes possessing different substituted thiazole ligands. ResearchGate.

Sources

Application and Protocol Guide for the Analytical Characterization of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] Its molecular structure, featuring a thiazole ring, a methoxyphenyl group, and a reactive aldehyde moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which underpins the reliability and reproducibility of subsequent research and development activities.

This comprehensive guide provides a suite of detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for quality control and in-depth structural elucidation. The protocols are grounded in the principles of scientific integrity, drawing from established analytical practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Section 1: Structural Elucidation and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a comprehensive structural picture can be assembled.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing may be applied.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by employing advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Expected Spectroscopic Data (Predicted):

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~9.9-10.1 (s, 1H)Aldehyde (-CHO)
~8.1-8.3 (s, 1H)Thiazole H-5
~7.8-8.0 (dd, 1H)Aromatic (ortho to thiazole)
~7.4-7.6 (m, 1H)Aromatic
~7.0-7.2 (m, 2H)Aromatic
~3.9-4.1 (s, 3H)Methoxy (-OCH₃)

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.[5]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): As per instrument manufacturer's recommendation.

    • Drying Gas (N₂): As per instrument manufacturer's recommendation.

  • Data Analysis:

    • Determine the exact mass of the molecular ion peak ([M+H]⁺).

    • Calculate the molecular formula based on the exact mass and isotopic pattern. The theoretical exact mass for C₁₁H₉NO₂S is 219.0354.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs. Thiazole rings are known to produce abundant molecular ions and fragment in a specific manner.[3][7][8]

Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or cleavage of the thiazole ring.

Section 2: Purity Assessment and Quantification

Determining the purity of this compound is crucial for its intended applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-polar compound like this compound, a reversed-phase HPLC method is appropriate.

Protocol: Reversed-Phase HPLC with UV Detection

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and Water is recommended for optimal separation of impurities.

      • Initial Conditions: 40% Acetonitrile, 60% Water.

      • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

      • Hold at 90% Acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at a similar concentration.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4][6] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.

    • Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study on a spiked placebo.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation:

Validation Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%

Section 3: Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption bands correspond to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the compound.

Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic and Thiazole
~2950-2850C-H stretchMethoxy (-OCH₃)
~2820 and ~2720C-H stretch (Fermi resonance)Aldehyde (-CHO)
~1700-1680C=O stretchAldehyde Carbonyl
~1600-1450C=C and C=N stretchAromatic and Thiazole rings
~1250-1200C-O stretchAryl ether
~750-700C-S stretchThiazole ring

Section 4: Experimental Workflows and Logical Relationships

Visualizing the analytical workflow provides a clear and concise overview of the characterization process.

Diagram 1: Overall Analytical Workflow

G cluster_0 Structural Elucidation cluster_1 Purity and Quantification cluster_2 Functional Group ID cluster_3 Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (HRMS) MS->Report HPLC HPLC-UV HPLC->Report FTIR FT-IR Spectroscopy FTIR->Report Sample Sample of 2-(2-Methoxyphenyl)thiazole- 4-carbaldehyde Sample->NMR Sample->MS Sample->HPLC Sample->FTIR

Caption: A comprehensive analytical workflow for the characterization of this compound.

Diagram 2: HPLC Method Validation Logic

G cluster_0 Method Validation Parameters (ICH Q2) Specificity Specificity Validated_Method Validated HPLC Method (Fit for Purpose) Specificity->Validated_Method Meets Acceptance Criteria Linearity Linearity Linearity->Validated_Method Meets Acceptance Criteria Accuracy Accuracy Accuracy->Validated_Method Meets Acceptance Criteria Precision Precision (Repeatability & Intermediate) Precision->Validated_Method Meets Acceptance Criteria LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Meets Acceptance Criteria Robustness Robustness Robustness->Validated_Method Meets Acceptance Criteria Developed_Method Developed HPLC Method Developed_Method->Specificity Evaluate Developed_Method->Linearity Evaluate Developed_Method->Accuracy Evaluate Developed_Method->Precision Evaluate Developed_Method->LOD_LOQ Evaluate Developed_Method->Robustness Evaluate

Caption: Logical flow for the validation of the HPLC method according to ICH guidelines.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science. The principles of method validation outlined herein are critical for ensuring the trustworthiness of the analytical results and are aligned with global regulatory expectations.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
  • ResearchGate. (2010).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Ligand for Advanced MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The key to unlocking the full potential of MOFs lies in the rational design of their organic linkers. 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde is a ligand of significant interest, offering a unique combination of functional groups that can be exploited to construct sophisticated MOFs with tailored properties.

This molecule incorporates three key features:

  • A Thiazole Ring: The nitrogen and sulfur heteroatoms of the thiazole ring provide potential coordination sites for metal ions, acting as a robust anchoring point for the framework structure. The Lewis-basic nature of the thiazole nitrogen atom makes it an effective coordination site.[1]

  • An Aldehyde Group: The carbaldehyde functionality at the 4-position of the thiazole ring is a versatile reactive handle for post-synthetic modification (PSM). This allows for the covalent grafting of additional functionalities onto the MOF after its initial synthesis, enabling the fine-tuning of the material's properties for specific applications.[2][3]

  • A 2-Methoxyphenyl Group: The methoxy group in the ortho position of the phenyl ring can influence the electronic properties of the ligand and introduce steric effects that may direct the topology of the resulting MOF.[4][5] Such steric hindrance can lead to the formation of unique framework structures that might not be accessible with less hindered ligands.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel MOFs. We will delve into the synthetic protocols, the rationale behind experimental choices, and the potential applications of the resulting materials.

Ligand Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into its chemical properties. A common route to thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For the title compound, a plausible route would involve the reaction of 2-methoxythiobenzamide with a suitable 3-halo-2-oxopropanal derivative.

Proposed MOF Synthesis: A Solvothermal Approach

The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[6] It involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, leading to the gradual formation of the crystalline framework.

Protocol 1: Synthesis of a Zinc-based MOF (Hypothetical Example: G-MOF-1)

This protocol describes a hypothetical synthesis of a zinc-based MOF, tentatively named G-MOF-1, using this compound as the primary organic linker. Zinc(II) is chosen as the metal node due to its versatile coordination chemistry and its tendency to form stable MOFs with N-heterocyclic ligands.[1][7]

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for washing)

  • Chloroform (for washing)

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 43.8 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Slowly add the metal salt solution to the ligand solution while stirring.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated oven at 120 °C for 48 hours. The elevated temperature provides the necessary energy for the nucleation and growth of the MOF crystals.[6]

  • Isolation and Washing:

    • After 48 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by centrifugation.

    • Wash the product three times with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash the product three times with methanol to exchange the high-boiling DMF with a more volatile solvent.

    • Finally, wash the product three times with chloroform.

  • Activation:

    • Dry the washed product under vacuum at 80 °C for 12 hours to remove the solvent molecules from the pores of the MOF.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Ligand Ligand Solution (this compound in DMF) Mix Mixing Ligand->Mix 0.2 mmol Metal Metal Salt Solution (Zn(NO₃)₂·6H₂O in DMF) Metal->Mix 0.2 mmol Solvothermal Solvothermal Reaction 120 °C, 48 h Mix->Solvothermal Centrifuge Centrifugation Solvothermal->Centrifuge Wash_DMF Wash with DMF (3x) Centrifuge->Wash_DMF Wash_MeOH Wash with Methanol (3x) Wash_DMF->Wash_MeOH Wash_CHCl3 Wash with Chloroform (3x) Wash_MeOH->Wash_CHCl3 Activate Activation (Vacuum, 80 °C, 12 h) Wash_CHCl3->Activate Final_Product Activated MOF (G-MOF-1) Activate->Final_Product

Caption: Workflow for the solvothermal synthesis of G-MOF-1.

Expected Coordination and Structure

The coordination of this compound to the zinc(II) center is anticipated to occur primarily through the nitrogen atom of the thiazole ring. The aldehyde group is less likely to coordinate directly to the metal center under these conditions but remains available for post-synthetic modification. The ortho-methoxy group may influence the crystal packing and the overall framework topology through steric hindrance, potentially leading to a more open structure compared to a non-substituted analogue.[4]

Diagram of Proposed Ligand Coordination:

Caption: Proposed coordination of the ligand to a zinc metal center.

Post-Synthetic Modification (PSM)

The aldehyde group on the pore walls of G-MOF-1 provides a reactive site for the introduction of new functionalities. A common and efficient method for modifying aldehyde-functionalized MOFs is through the formation of an imine bond by reaction with a primary amine.[8]

Protocol 2: Post-Synthetic Modification with Ethylenediamine

This protocol describes the functionalization of G-MOF-1 with ethylenediamine to introduce amine groups into the pores, which can enhance CO₂ adsorption or act as catalytic sites.

Materials:

  • Activated G-MOF-1

  • Ethylenediamine

  • Methanol (anhydrous)

Procedure:

  • Preparation:

    • Suspend 100 mg of activated G-MOF-1 in 10 mL of anhydrous methanol.

    • Add 0.1 mL of ethylenediamine to the suspension.

  • Reaction:

    • Stir the mixture at room temperature for 24 hours.

  • Washing and Activation:

    • Collect the modified MOF by centrifugation.

    • Wash the product thoroughly with methanol to remove excess ethylenediamine.

    • Activate the modified MOF by heating under vacuum at 60 °C for 12 hours.

Diagram of Post-Synthetic Modification Workflow:

PSM_Workflow Start_MOF Activated G-MOF-1 Reaction Reaction (Room Temp, 24 h) Start_MOF->Reaction Reagent Ethylenediamine in Methanol Reagent->Reaction Washing Washing with Methanol Reaction->Washing Activation Activation (Vacuum, 60 °C, 12 h) Washing->Activation Final_MOF Amine-Functionalized MOF Activation->Final_MOF

Caption: Workflow for the post-synthetic modification of G-MOF-1.

Characterization

A thorough characterization of the synthesized MOFs is crucial to confirm their structure, porosity, and functionality.

Technique Purpose Expected Outcome for G-MOF-1
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the material.A diffraction pattern with sharp peaks, indicating a crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF.Presence of characteristic peaks for the thiazole ring and the aldehyde C=O stretch (~1700 cm⁻¹). After PSM, the disappearance of the aldehyde peak and the appearance of a C=N imine stretch (~1650 cm⁻¹).
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF.A stable framework up to a certain temperature, followed by decomposition.
N₂ Sorption Analysis To measure the surface area and pore volume of the MOF.A type I isotherm, characteristic of microporous materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy (digested sample) To confirm the incorporation of the ligand into the framework.¹H and ¹³C NMR spectra consistent with the structure of the this compound ligand.

Potential Applications

The unique combination of a thiazole ring, a modifiable aldehyde group, and a methoxy-functionalized phenyl ring makes MOFs derived from this ligand promising for several applications:

  • Gas Storage and Separation: The porosity of the MOF can be tuned for the selective adsorption of gases like CO₂ or H₂. The introduction of amine groups via PSM can further enhance CO₂ uptake.

  • Catalysis: The metal nodes and the functionalized pores can act as catalytic sites for various organic transformations.

  • Luminescent Sensing: Thiazole-containing MOFs have shown promise as luminescent sensors for the detection of various analytes.[9][10]

  • Drug Delivery: The porous structure of the MOF can be used to encapsulate and deliver therapeutic agents.

Conclusion

This compound is a promising building block for the design and synthesis of advanced MOFs. Its multifunctional nature allows for the creation of materials with tunable properties and diverse potential applications. The protocols and insights provided in these application notes serve as a foundational guide for researchers to explore the rich coordination chemistry of this versatile ligand and to develop novel MOFs for a wide range of scientific and technological challenges.

References

  • Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). [Link]
  • Post-synthetic modification of amine-functionalized permanently porous coordin
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. [Link]
  • Postsynthetic modification of metal–organic framework as a highly efficient and recyclable catalyst for three-component (aldehyde–alkyne–amine) coupling reaction. [Link]
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. [Link]
  • (PDF) Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. [Link]
  • Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. [Link]
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. [Link]
  • Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework. [Link]
  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. [Link]
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. [Link]
  • Coordination Chemistry of Ru(II)
  • Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework. [Link]
  • Synthesis and characterization of ZnBTC-based MOFs: effect of solvents and salt. [Link]
  • Transition metal pyridine complexes. [Link]
  • Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]
  • Two stable phenyl acyl thiourea carboxylate-based MOFs: Syntheses, crystal structures and proton conductive properties. [Link]
  • Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensor. [Link]
  • The Coordination Chemistry of 2,2′:6′,2″-Terpyridine and Higher Oligopyridines. [Link]
  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole deriv
  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
  • Thiazolothiazole based functional metal–organic frameworks. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for 2-Aryl-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-4-carbaldehyde-thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Hantzsch thiazole synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this valuable synthetic transformation. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[1][2] The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl in an SN2 reaction.[3][4]

  • Cyclization: An intramolecular condensation occurs where the nitrogen of the thioamide attacks the carbonyl carbon.[3][4]

  • Dehydration: The resulting intermediate eliminates a molecule of water to form a dihydrothiazole derivative.

  • Aromatization: The final step involves the elimination of a hydrogen halide (HX) to yield the stable, aromatic thiazole ring.[3] The aromaticity of the product is a significant driving force for the reaction.[3]

Q2: Why can the synthesis of 2-aryl-4-carbaldehyde derivatives be particularly challenging?

Synthesizing 2-aryl-4-carbaldehyde derivatives via the classic Hantzsch route presents specific challenges primarily due to the nature of the required α-halocarbonyl starting material, which would be an α-haloaldehyde (e.g., 2-bromo-3-oxopropanal). These starting materials are often unstable, prone to self-condensation, or commercially unavailable. Therefore, a direct one-step Hantzsch synthesis is often not feasible. A more common and effective strategy involves a two-step process: first, synthesizing a 2-aryl-4-substituted thiazole (e.g., with a methyl or ester group at the 4-position) and then converting this substituent into a carbaldehyde group in a subsequent step.

Q3: What are the essential starting materials for this synthesis?

The core components for the Hantzsch synthesis are:

  • An α-Halocarbonyl Compound: For the synthesis of 2-aryl-4-carbaldehyde derivatives, a common precursor is an α-haloketone such as 2-bromoacetophenone or a related derivative.[2]

  • A Thioamide: To introduce the 2-aryl group, a substituted thiobenzamide is typically used. Alternatively, thiourea can be used to form a 2-aminothiazole, which may then be further modified.[2]

Q4: What are the recommended solvents and catalysts?

  • Solvents: Alcohols such as ethanol and methanol are the most commonly used solvents for the Hantzsch synthesis.[2][3] In some cases, aqueous mixtures (e.g., ethanol/water) have been shown to be effective and environmentally friendly.[5][6]

  • Catalysts: While the traditional Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to improve yields and reaction times.[7] Acid catalysts can be used, and solid-supported catalysts like silica-supported tungstosilisic acid have been reported to give excellent yields.[5][8]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-aryl-4-carbaldehyde-thiazole derivatives and provides actionable solutions.

Problem 1: Low or No Product Yield
Potential CauseScientific ExplanationRecommended Solution
Inactive/Impure Reagents The α-haloketone can degrade over time, and impurities in the thioamide can lead to unwanted side reactions.Ensure high purity of starting materials. If necessary, recrystallize the thioamide and distill the α-haloketone before use.
Suboptimal Reaction Temperature The Hantzsch reaction often requires heating to overcome the activation energy for cyclization and dehydration.[3][7]Ensure the reaction is heated appropriately. A typical temperature is the reflux temperature of the solvent (e.g., methanol or ethanol).[2] Microwave-assisted heating can also be an effective strategy to reduce reaction times and improve yields.[9]
Incorrect Stoichiometry While the reaction proceeds in a 1:1 molar ratio, using a slight excess of one reagent can sometimes drive the reaction to completion.It is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide.[2][3]
Improper Work-up Procedure The initial product may form as a hydrohalide salt, which is often soluble in polar solvents like methanol.[3]Neutralize the reaction mixture with a weak base, such as a 5% sodium carbonate solution, to deprotonate the thiazole product and induce precipitation.[2][3]
Problem 2: Formation of Significant Side Products
Potential CauseScientific ExplanationRecommended Solution
Isomer Formation When using N-monosubstituted thioureas, there is a possibility of forming regioisomers (2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles).[10][11]In neutral solvents, the formation of 2-(N-substituted amino)thiazoles is generally favored.[10][11] Running the reaction under acidic conditions can alter the regioselectivity.[10][11]
Self-Condensation of α-Haloketone α-Haloketones can undergo self-condensation, especially under basic conditions, leading to complex mixtures.Add the base during the work-up step after the reaction is complete, rather than including it in the initial reaction mixture. Maintain a controlled temperature.
Formation of Dithiazolyl Ether This side product can form under certain conditions, leading to a reduction in the yield of the desired product.Careful control of reaction stoichiometry and temperature can help minimize the formation of this byproduct.
Problem 3: Difficulty in Product Isolation and Purification
Potential CauseScientific ExplanationRecommended Solution
Product is a Hydrohalide Salt The initial product is often a hydrobromide or hydrochloride salt, which can be highly soluble in the reaction solvent.[3]As mentioned previously, neutralization with a weak base is crucial to precipitate the neutral thiazole product.[2][3]
Product is an Oil Some thiazole derivatives may not crystallize easily and will separate as an oil.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, extraction with a suitable organic solvent followed by column chromatography is the recommended purification method.
Co-elution with Impurities During column chromatography, impurities may have similar polarity to the desired product, making separation difficult.Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to optimize the separation conditions beforehand.[2]

Visualizing the Process

The Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A α-Haloketone C S-Alkylation (SN2) A->C Nucleophilic Attack B Thioamide B->C D Intramolecular Cyclization C->D Intermediate E Dehydration D->E Hemiaminal Intermediate F Aromatization E->F Elimination of H2O G Thiazole F->G Elimination of HX Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents are Pure purify_reagents Purify Reagents (Recrystallize/Distill) check_reagents->purify_reagents Impurities Suspected check_workup Analyze Work-up Procedure check_conditions->check_workup Optimal optimize_temp Optimize Temperature (e.g., Reflux, Microwave) check_conditions->optimize_temp Suboptimal neutralize Ensure Neutralization Step is Effective check_workup->neutralize Product Loss During Isolation success Yield Improved check_workup->success Procedure Correct purify_reagents->check_conditions optimize_temp->check_workup neutralize->success

Caption: A step-by-step guide to troubleshooting low product yield.

Optimized Experimental Protocol

This protocol outlines a generalized two-step approach for the synthesis of 2-aryl-4-carbaldehyde-thiazoles.

Step 1: Synthesis of 2-Aryl-4-methylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted thiobenzamide (1.0 eq) and 1-bromo-2-propanone (1.1 eq) in absolute ethanol (5-10 mL per mmol of thiobenzamide).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a 5% aqueous solution of sodium carbonate while stirring until the mixture is basic (pH ~8-9).

  • Isolation: The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. [2]If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Oxidation of the 4-Methyl Group to a Carbaldehyde

Several methods can be employed for this oxidation. One common method is selenium dioxide (SeO₂) oxidation.

  • Reaction Setup: In a suitable flask, dissolve the 2-aryl-4-methylthiazole (1.0 eq) in a solvent such as dioxane or a mixture of dioxane and water.

  • Oxidation: Add selenium dioxide (1.1 - 1.5 eq) to the solution. Heat the mixture to reflux for 4-8 hours. Caution: Selenium compounds are toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Work-up: Cool the reaction mixture and filter to remove the black selenium precipitate.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired 2-aryl-4-carbaldehyde-thiazole.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • synthesis of thiazoles. YouTube.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate.
  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC - NIH.
  • Chemoenzymatic Synthesis of 2‐Aryl Thiazolines from 4‐Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. ResearchGate.
  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
  • Hantzsch pyridine synthesis. Wikipedia.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health.

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Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the synthesis strategy and analytical confirmation of this compound.

Q1: What is the most reliable and common synthetic route to prepare this compound?

A1: The most widely adopted and robust strategy is a two-step sequence that constructs the thiazole core first, followed by the introduction of the aldehyde functional group.

  • Hantzsch Thiazole Synthesis: This classic cyclocondensation reaction forms the 2-(2-Methoxyphenyl)thiazole core. It involves the reaction of 2-methoxythiobenzamide with an appropriate 3-carbon α-halocarbonyl synthon, such as 1,3-dichloroacetone.[1][2]

  • Vilsmeier-Haack Formylation: The resulting 2-arylthiazole is then formylated at the C4-position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

This stepwise approach is favored because it allows for the purification of the thiazole intermediate before the sensitive aldehyde group is introduced, often leading to higher overall purity and yield.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Intermediate Functionalization (Optional) cluster_2 Step 2: Formylation / Oxidation A 2-Methoxythiobenzamide C Cyclocondensation A->C B 1,3-Dichloroacetone B->C D 2-(2-Methoxyphenyl)-4-(chloromethyl)thiazole C->D E Hydrolysis/Oxidation D->E F 2-(2-Methoxyphenyl)thiazole-4-methanol G Vilsmeier-Haack Formylation (POCl3, DMF) D->G Direct Formylation (less common) E->F H This compound I Oxidation (e.g., MnO2) F->I Oxidation Route G->H I->H

Caption: General synthetic pathways to the target compound.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for introducing the aldehyde group?

A2: The Vilsmeier-Haack reaction is exceptionally well-suited for the formylation of electron-rich aromatic and heteroaromatic systems like thiazoles.[5][6] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is moderately reactive. This "tuned" reactivity is advantageous because it is strong enough to react with the thiazole ring but not so harsh that it causes widespread degradation, which can be an issue with stronger electrophiles. Furthermore, the reaction conditions are generally mild, and the reagents are readily available and inexpensive.

Q3: How can I definitively confirm the regiochemistry of formylation? Why does the aldehyde add to the C4 position and not C5?

A3: While the C5 position of the thiazole ring is generally the most electron-rich and thus the primary site for electrophilic substitution[7], the substituent at the C2 position exerts a strong directing influence. The 2-(2-methoxyphenyl) group can sterically hinder the approach of the bulky Vilsmeier reagent to the C5 position. Consequently, the electrophilic attack occurs at the less hindered and still sufficiently nucleophilic C4 position.

Definitive confirmation must be achieved through spectroscopic analysis:

  • ¹H NMR: The key is the presence of a singlet proton in the aromatic region (typically δ 9.8-10.2 ppm) corresponding to the aldehyde proton (-CHO) and another singlet for the C5-H proton of the thiazole ring (typically δ 7.5-8.5 ppm). If formylation had occurred at C5, you would instead see a singlet for C4-H.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide unambiguous proof. An NOE correlation between the thiazole C5-H proton and the ortho-protons of the 2-methoxyphenyl ring would confirm the C4-aldehyde structure. No such correlation would exist for the C5-formyl isomer.

  • ¹³C NMR: The aldehyde carbon will appear as a characteristic signal around δ 185-195 ppm.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: The Hantzsch synthesis of the thiazole core is giving a very low yield and a complex mixture of products.
  • Q: My initial cyclization step is messy. What are the most likely causes and how can I fix it?

A: Low yields and complex mixtures in Hantzsch syntheses often stem from three primary areas: reagent quality, reaction conditions, or side reactions involving the α-halocarbonyl component.

Probable Cause A: Poor Quality of 2-Methoxythiobenzamide

The thioamide is the cornerstone of this reaction. If it is impure, contains residual starting amide (2-methoxybenzamide), or has degraded upon storage, the cyclization will be inefficient.

  • Solution & Protocol:

    • Verify Purity: Check the melting point and run a ¹H NMR of your 2-methoxythiobenzamide. The proton signals should be sharp and integrate correctly.

    • Re-synthesis/Purification: A common method for thioamide synthesis is the thionation of the corresponding amide with Lawesson's reagent.

      • Protocol: Thionation of 2-Methoxybenzamide

        • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxybenzamide (1 equiv.) in anhydrous toluene or THF.

        • Add Lawesson's reagent (0.5-0.6 equiv.) portion-wise.

        • Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC until the starting amide is consumed.

        • Cool the reaction, filter off any solids, and concentrate the solvent in vacuo.

        • Purify the crude thioamide by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Probable Cause B: Self-Condensation and Decomposition of 1,3-Dichloroacetone

α-Halocarbonyls, particularly 1,3-dichloroacetone, are reactive and can undergo self-condensation or decomposition, especially in the presence of base or prolonged heating.

  • Solution:

    • Use Fresh Reagent: Use freshly opened or distilled 1,3-dichloroacetone.

    • Control Stoichiometry: Use a slight excess of the thioamide (1.1-1.2 equivalents) to ensure the α-halocarbonyl is consumed quickly, minimizing its opportunity to react with itself.

    • Temperature Control: Add the 1,3-dichloroacetone solution dropwise to the heated solution of the thioamide to maintain a controlled reaction rate and prevent localized temperature spikes.

ParameterRecommendationRationale
Solvent Ethanol, Methanol, or IsopropanolGood solubility for both reactants; facilitates reaction.[8]
Temperature 50-80 °C (Reflux)Provides sufficient activation energy without excessive reagent decomposition.
Stoichiometry 1.0 equiv. Dichloroacetone / 1.1 equiv. ThioamideMinimizes self-condensation of the halo-ketone.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidative side reactions.
Problem 2: The Vilsmeier-Haack reaction is sluggish, or I am recovering mostly unreacted starting material.
  • Q: My formylation reaction isn't proceeding to completion. How can I improve the conversion rate?

A: Incomplete conversion in a Vilsmeier-Haack reaction typically points to insufficient activation of the formylating agent or deactivation of the substrate.

Probable Cause A: Inactive Vilsmeier Reagent

The Vilsmeier reagent is moisture-sensitive. Its formation from POCl₃ and DMF can be hampered by wet solvent or glassware.

  • Solution:

    • Use Anhydrous Reagents: Ensure your DMF is anhydrous grade and stored over molecular sieves. Use freshly distilled or a new bottle of POCl₃.

    • Flame-Dry Glassware: All glassware should be rigorously flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere.

    • Control Addition Temperature: The formation of the Vilsmeier reagent is exothermic. Pre-cool the DMF to 0 °C before slowly adding the POCl₃. This prevents thermal degradation of the reagent. A typical observation is the formation of a solid or crystalline slurry, which indicates successful reagent formation.

Probable Cause B: Suboptimal Reaction Temperature

While the initial reagent formation is done at 0 °C, the subsequent formylation of the thiazole often requires heating to proceed at a reasonable rate.

  • Solution: After adding your 2-(2-methoxyphenyl)thiazole to the pre-formed Vilsmeier reagent at low temperature, slowly warm the reaction to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Low Conversion in Vilsmeier-Haack Reaction

G start Low Conversion in Vilsmeier-Haack Reaction q1 Were anhydrous solvents (DMF) and reagents (POCl₃) used? start->q1 a1_no Use anhydrous DMF. Use fresh/distilled POCl₃. Flame-dry all glassware. q1->a1_no No q2 Was the Vilsmeier reagent formed at 0 °C before adding the thiazole? q1->q2 Yes a1_no->q2 a2_no Pre-form reagent at 0 °C. Add POCl₃ slowly to DMF. q2->a2_no No q3 Was the reaction heated (e.g., 60-80 °C) after substrate addition? q2->q3 Yes a2_no->q3 a3_no Heat reaction mixture and monitor by TLC/LC-MS. q3->a3_no No end Conversion Should Improve q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 3: A significant, hard-to-separate impurity is formed during the synthesis, appearing as a bis-adduct in the mass spectrum.
  • Q: My mass spec shows a peak at roughly double the mass of my expected product. What is this and how do I prevent it?

A: This is a classic sign of dimerization, likely the formation of a bis-thiazole impurity. This can happen during the Hantzsch synthesis if the stoichiometry is not carefully controlled.

Potential Formation Pathway of a Bis-Thiazole Side Product

G cluster_legend Legend Thioamide 2-Methoxythiobenzamide (Nu) Reaction1 Desired Reaction (SNAr/Cyclization) Thioamide->Reaction1 Thiazole Formed Thiazole Intermediate (Nu) Haloketone 1,3-Dichloroacetone (E+) Haloketone->Reaction1 Reaction2 Side Reaction (SNAr) Haloketone->Reaction2 DesiredProduct Desired Thiazole Reaction1->DesiredProduct SideProduct Bis-Thiazole Impurity Reaction2->SideProduct DesiredProduct->Reaction2 Excess Haloketone Nu Nucleophile (Nu) E Electrophile (E+)

Caption: Competing reactions leading to desired product vs. impurity.

Probable Cause: Incorrect Stoichiometry or Order of Addition

If all the thioamide is consumed while a significant amount of the reactive α-halocarbonyl remains, the newly formed thiazole ring (which is still nucleophilic) can act as a nucleophile itself and react with another molecule of the α-halocarbonyl, leading to a bis-thiazole adduct.[9][10]

  • Solution:

    • Reverse Addition: Instead of adding the thioamide to the haloketone, add the α-halocarbonyl (e.g., 1,3-dichloroacetone) slowly and dropwise to a solution of the thioamide. This ensures that the haloketone is always the limiting reagent in the reaction mixture at any given moment, preventing its buildup and subsequent side reactions.

    • Use a Slight Excess of Thioamide: As mentioned in Problem 1, using a 10-20% excess of the thioamide ensures the complete consumption of the electrophilic α-halocarbonyl.

    • Purification: If the side product has already formed, careful column chromatography is the most effective method for separation. Due to the significantly higher molecular weight and polarity of the bis-thiazole, it should separate well from the desired monomeric product.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. Hantzsch thiazole synthesis.
  • Ghammamy, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. Synthesis of thiazoles.
  • Wikipedia. Thiazole.
  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.
  • Wiley Online Library. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • ResearchGate. The conversion of thiazolines to thiazoles by MnO2 oxidation.
  • ACS Publications. Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • YouTube. synthesis of thiazoles.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.
  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • SciSpace. Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives.
  • Britannica. Thiazole.
  • ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
  • University of Alexandria. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • ResearchGate. Synthesis and In-silico Studies of New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Activity.
  • National Institutes of Health (NIH). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
  • Encyclopedia.pub. Thiazoles and Bisthiazoles.
  • PubMed. Facile regioselective synthesis of novel bis-thiazole derivatives and their antimicrobial activity.
  • PubMed. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. This molecule is a valuable building block in medicinal chemistry and materials science, making an efficient synthesis paramount.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will dissect the common two-stage synthetic route, which involves the initial formation of the thiazole core followed by electrophilic formylation.

Overall Synthetic Workflow

The synthesis of this compound is typically approached in two key stages:

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the 2-(2-methoxyphenyl)thiazole core by reacting an appropriate α-halocarbonyl compound with 2-methoxythiobenzamide.[4][5]

  • Stage 2: Vilsmeier-Haack Formylation. Introduction of a carbaldehyde group at the C4-position of the thiazole ring via electrophilic substitution.[6][7]

Each stage presents unique challenges that can contribute to a reduction in the overall yield. The following sections provide a structured approach to identifying and resolving these issues.

G cluster_0 Stage 1: Thiazole Core Synthesis cluster_1 Stage 2: Formylation A 2-Methoxythiobenzamide C Hantzsch Reaction A->C B 3-halo-2-oxopropanal (or equivalent) B->C D 2-(2-Methoxyphenyl)thiazole C->D Yield Issue Point 1 F Vilsmeier-Haack Formylation D->F Yield Issue Point 2 E Vilsmeier Reagent (POCl3/DMF) E->F G 2-(2-Methoxyphenyl)thiazole- 4-carbaldehyde (Final Product) F->G

Caption: General two-stage workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Thiazole Ring Formation (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and generally reliable method for constructing the thiazole ring by condensing an α-halocarbonyl compound with a thioamide.[5][8] While often high-yielding, several factors can lead to diminished performance.[4][9]

Frequently Asked Questions (FAQs): Stage 1

Q1: My Hantzsch reaction for the 2-(2-methoxyphenyl)thiazole core is sluggish or incomplete, resulting in a low yield. What are the likely causes?

A1: An incomplete reaction is typically traced back to three areas: reagent quality, reaction conditions, or stoichiometry.

  • Reagent Quality:

    • Thioamide Purity: The starting thioamide, 2-methoxythiobenzamide, must be pure. Impurities can inhibit the reaction. Verify its purity via NMR or melting point and consider recrystallization if necessary.

    • α-Halocarbonyl Stability: The α-halocarbonyl partner (e.g., 3-bromo-2-oxopropanal) can be unstable. Use it as fresh as possible or consider generating it in situ. Ensure it has not decomposed during storage.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol are common solvents. Ensure you are using anhydrous solvents, as water can interfere with the reaction intermediates.

    • Temperature: These reactions typically require heating.[9] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may promote side reactions and decomposition. An optimal temperature is usually between 60-80°C.

    • pH Control: While often run under neutral conditions, the reaction can be sensitive to pH. Strongly acidic conditions can alter the regioselectivity of the cyclization, potentially leading to undesired isomers.[10]

  • Stoichiometry:

    • It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[9] This ensures the complete consumption of the potentially less stable α-halocarbonyl reagent.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The presence of multiple spots indicates either unreacted starting materials or the formation of side products. The primary mechanism involves an initial S-alkylation (an SN2 reaction) followed by cyclization and dehydration.[9][11]

  • Unreacted Starting Materials: Compare the spots with your starting thioamide and α-halocarbonyl.

  • Intermediate Species: You may be seeing the initial S-alkylated intermediate prior to cyclization. This can happen if the cyclization step is slow, often due to insufficient heating.

  • Side Products from Self-Condensation: The α-halocarbonyl can potentially undergo self-condensation, especially under basic conditions.

  • Isomers: As mentioned, highly acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole structure.[10]

G thioamide Thioamide (Sulfur attacks) intermediate1 S-Alkylated Intermediate thioamide->intermediate1 SN2 Attack haloketone α-Haloketone haloketone->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product - H2O (Dehydration) G cluster_0 Reaction Mechanism reagent DMF + POCl3 Vilsmeier Reagent (Electrophile) attack Electrophilic Attack at C4 reagent:f1->attack thiazole 2-(2-MeOPh)Thiazole thiazole->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Hydrolysis (H2O Work-up) iminium->hydrolysis product Final Aldehyde hydrolysis->product

Sources

Preventing oxidation of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation to the Carboxylic Acid Impurity

Welcome to the technical support center for 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered with this and similar heterocyclic aldehydes is unintended oxidation to the corresponding carboxylic acid, which can complicate purification and impact downstream reactions. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: Why is my this compound sample turning into a carboxylic acid?

A1: The aldehyde functional group (-CHO) is inherently susceptible to oxidation.[1][2] This process, often called autoxidation, can occur simply upon exposure to atmospheric oxygen.[3][4] The reaction is a radical chain process that converts the aldehyde into a carboxylic acid (-COOH).[5] The electron-rich nature of the thiazole ring can further influence the reactivity of the aldehyde group. Aldehydes with electron-donating groups, such as the methoxy group present in your compound, can sometimes degrade more quickly.[6]

Q2: How can I detect the presence of the carboxylic acid impurity?

A2: Several standard analytical techniques can be used. The most common are:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. It will have a lower Rf value (it will not travel as far up the plate) on a silica gel TLC plate. Staining with an agent like potassium permanganate can help visualize both spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, the aldehyde proton typically appears as a sharp singlet between 9-10 ppm.[7] The carboxylic acid proton is a broad singlet, often much further downfield (10-12 ppm), and its signal will disappear upon shaking the sample with D₂O.[8]

    • In ¹³C NMR, the aldehyde carbonyl carbon appears around 190-215 ppm, while the carboxylic acid carbonyl carbon is slightly more shielded, appearing around 160-180 ppm.[7][8]

  • Infrared (IR) Spectroscopy: The aldehyde C=O stretch appears around 1720–1740 cm⁻¹. The carboxylic acid has a C=O stretch around 1760 cm⁻¹ and, most distinctively, a very broad O-H stretch from approximately 2500-3500 cm⁻¹.[9]

Q3: Is it possible to purify the aldehyde away from the acid?

A3: Yes. Standard purification methods can be effective:

  • Column Chromatography: Due to the significant polarity difference, flash column chromatography on silica gel is a reliable method. The less polar aldehyde will elute first.[10]

  • Aqueous Wash: You can dissolve the impure material in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the purified aldehyde in the organic layer.

Part 2: Troubleshooting Guide: Pinpointing the Source of Oxidation

Oxidation can occur at multiple stages of your experimental workflow. Use this guide to identify and remedy the root cause.

Caption: Troubleshooting logic for identifying the source of aldehyde oxidation.

Problem: Oxidation observed immediately after synthesis.

  • Potential Cause: The synthetic conditions themselves may be too harsh. While this compound is a versatile intermediate, its synthesis must be controlled.[11][12] For instance, some formylation reactions, if not properly managed, can have oxidative side-pathways. The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, but reaction time and temperature must be carefully monitored.[13][14][15][16]

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed to minimize side reactions and potential degradation of the product.[17]

    • Temperature Control: Perform the reaction at the lowest effective temperature. For many formylations, this may involve cooling the initial addition of reagents to 0°C.

    • Reagent Purity: Ensure all reagents, especially the solvent (e.g., DMF), are pure and free from contaminants that could promote oxidation.

Problem: Oxidation appears after aqueous workup.

  • Potential Cause: Prolonged exposure of the aldehyde to air in a neutral or basic aqueous environment can accelerate oxidation. The hydration of the aldehyde to a geminal diol, which is favored at higher pH, can be a precursor to oxidation.[17]

  • Troubleshooting Steps:

    • Minimize Exposure: Perform extractions and washes as quickly as possible. If the process is slow, consider blanketing the separatory funnel with an inert gas like nitrogen or argon.

    • Control pH: Use a mildly acidic wash (e.g., dilute HCl or saturated NH₄Cl) before any basic wash to ensure the aldehyde is not lingering in a high-pH environment.

    • Solvent Quality: Ethereal solvents (like diethyl ether, THF) can form explosive peroxides upon storage, which are potent oxidizing agents. Test solvents for peroxides before use.

Problem: Product degrades during column chromatography.

  • Potential Cause: The high surface area of silica gel can be slightly acidic and may catalyze oxidation, especially if the chromatography is slow and performed open to the atmosphere.

  • Troubleshooting Steps:

    • Use Flash Chromatography: Employing positive pressure (with nitrogen or argon) to push the solvent through the column significantly reduces the time the compound spends on the silica.[10]

    • Deactivate Silica: If you suspect the silica is too acidic, you can pre-treat your solvent system with a small amount of a non-nucleophilic base, like triethylamine (~0.1-1% v/v), to neutralize active sites.

    • Solvent Choice: Ensure your chromatography solvents are high purity and degassed if necessary.

Part 3: Recommended Protocols for Prevention

Proactive measures are the most effective strategy for maintaining the purity of your aldehyde.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[14][16]

  • Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes. The solution should become a thick, white salt-like complex.

  • Substrate Addition: Dissolve the starting material, 2-(2-methoxyphenyl)thiazole (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified promptly.

Protocol 2: Purification and Storage

Sources

Technical Support Center: A-Z Guide for TLC Analysis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the thin-layer chromatography (TLC) analysis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the TLC analysis of this versatile heterocyclic aldehyde. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to specific experimental issues.

Understanding the Molecule: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.

PropertyValue/DescriptionImplication for TLC
Molecular Formula C₁₁H₉NO₂S[1][2][3]Indicates a molecule with a moderate size and the presence of heteroatoms.
Molecular Weight 219.26 g/mol [1][2][3]
Appearance Pale yellow solid[1]The color may allow for visualization on the TLC plate without staining, but UV light is generally more reliable.
Polarity ModerateThe polarity is influenced by the aldehyde, thiazole ring, and the methoxy group. This will necessitate a mobile phase of intermediate polarity for optimal separation.
Solubility Soluble in many common organic solventsThis provides flexibility in choosing a solvent for sample preparation.
Stability Generally stable, but potentially sensitive to highly acidic conditions on silica gel.[4][5]The acidic nature of silica gel could potentially lead to degradation or streaking.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for many moderately polar compounds is a mixture of a non-polar and a polar solvent. For this compound, a hexane:ethyl acetate mixture is a logical first choice. A 7:3 or 8:2 ratio of hexane to ethyl acetate is a reasonable starting point. The goal is to achieve an Rf value between 0.2 and 0.4 for clear separation.[6]

Q2: How can I visualize the spots of this compound on the TLC plate?

This compound should be UV-active due to its aromatic rings. Therefore, the primary method of visualization should be under a UV lamp, typically at 254 nm.[7] If the spots are not visible under UV light, or for confirmation, a potassium permanganate stain can be effective for visualizing the aldehyde group.

Q3: My compound is streaking on the TLC plate. What is the likely cause and how can I fix it?

Streaking is a common issue and can have several causes.[8][9] For this compound, the most probable causes are:

  • Sample Overloading: You may be applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.

  • Interaction with Silica Gel: The slightly acidic nature of the silica gel may be interacting with the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, or with the aldehyde group. Adding a small amount (0.5-1%) of a basic modifier like triethylamine to your mobile phase can often resolve this issue by neutralizing the acidic sites on the silica.

Q4: The Rf value of my spot is too high (close to the solvent front). What should I do?

An Rf value that is too high indicates that your mobile phase is too polar, causing the compound to travel with the solvent front. To decrease the Rf, you need to decrease the polarity of your mobile phase. If you are using a hexane:ethyl acetate system, increase the proportion of hexane.

Q5: The Rf value of my spot is too low (close to the baseline). How can I increase it?

A low Rf value means your mobile phase is not polar enough to move the compound up the plate. To increase the Rf, you need to increase the polarity of your mobile phase. In a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate.

Troubleshooting Guide: From Problem to Resolution

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Scenario 1: Tailing or Elongated Spots

Problem: The spot appears as a comet-like streak rather than a tight, circular spot.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for tailing spots.

Scenario 2: Poor Separation of Compound from Impurities

Problem: The spot of interest is not well-resolved from other spots on the TLC plate.

Root Cause Analysis and Solutions:

  • Optimize the Mobile Phase: This is the most critical step. If using a hexane:ethyl acetate system, try a gradient approach. Start with a less polar mixture and gradually increase the polarity.

  • Try a Different Solvent System: Sometimes, a complete change in solvent composition is necessary. Consider a toluene-based system (e.g., toluene:acetone) or a dichloromethane-based system (e.g., dichloromethane:methanol in a 98:2 ratio). Aromatic solvents like toluene can offer different selectivity for aromatic compounds due to potential π-π interactions.

  • Two-Dimensional (2D) TLC: To confirm if a single spot contains multiple components, a 2D TLC can be performed.[4]

    • Spot the sample in one corner of a square TLC plate.

    • Develop the plate in the first solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it in a second, different solvent system.

    • If all spots lie on the diagonal, they are single components. Spots that are off-diagonal indicate the presence of multiple components in the original spot.

Caption: Decision tree for improving separation.

Experimental Protocols

Protocol 1: Standard TLC Analysis
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate (0.5-1 mL).

  • Spotting: Use a capillary tube to spot a small amount of the sample solution onto the baseline. The spot should be as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Protocol 2: TLC with a Modified Mobile Phase for Streaking Issues
  • Follow steps 1-3 from Protocol 1.

  • Mobile Phase Preparation: Prepare your chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) and add 0.5-1% triethylamine by volume. Mix well.

  • Development and Visualization: Proceed with steps 4-6 from Protocol 1.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Chem-Impex. This compound. [Link]
  • Cenmed Enterprises. 2-(3-methoxyphenyl)thiazole-4-carbaldehyde (C007B-501679). [Link]
  • Chem-Impex. 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. [Link]
  • ResearchGate. Synthesis of aromatic aldehyde containing electronwithdrawing groups. [Link]
  • SciSpace.
  • Analytical Methods (RSC Publishing).
  • University of Rochester Department of Chemistry.
  • Reddit.
  • ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
  • Bitesize Bio.
  • Hawach Scientific.
  • PubMed.
  • ChemBAM. TLC troubleshooting. [Link]
  • Chem-Impex. 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde. [Link]
  • Google Patents.
  • PubChem. 5-(2-Ethenyl-4-methoxyphenyl)furan-2-carbaldehyde. [Link]
  • Pharmaffiliates. 4-(4-Cyano-2-methoxyphenyl)-5-hydroxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]
  • Chem-Impex. 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde. [Link]

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Technical Support Center: A Guide to the Purification of Crude 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of bioactive compounds.[1] Its synthetic utility is critically dependent on its purity. This guide provides in-depth, field-proven answers and protocols to address the common challenges encountered during the purification of this compound, ensuring you achieve the highest quality material for your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently ask when handling crude this compound for the first time.

Q1: What are the common synthetic routes to this compound and what primary impurities should I anticipate?

The most prevalent method for synthesizing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the condensation of an α-haloketone (or equivalent) with a thioamide. In this case, 2-methoxythiobenzamide is condensed with a 3-carbon building block bearing an aldehyde, such as 2-bromo-3-oxopropanal or a protected version thereof.

Based on this pathway, the primary impurities are:

  • Unreacted Starting Materials: Residual 2-methoxythiobenzamide and the α-halocarbonyl reagent.

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially under basic conditions or during prolonged storage, leading to the formation of 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid. This is often the most common and troublesome impurity.[4]

  • Side-Reaction Products: Depending on the specific reaction conditions, minor isomers or condensation byproducts may form.

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., ethanol, toluene, DMF) may be present.

Q2: My crude product is a dark, sticky oil, but the literature describes a pale-yellow solid. What has likely gone wrong?

Obtaining a dark oil or gum instead of a solid is a strong indicator of a high impurity load. The primary causes include:

  • Excess Starting Material or Reagents: A significant amount of unreacted starting materials can depress the melting point and inhibit crystallization.

  • Formation of Tars: Aldehydes can be prone to self-condensation or polymerization, especially if exposed to strong acid or base or elevated temperatures for extended periods, leading to the formation of high-molecular-weight, non-crystalline tars.

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO can be difficult to remove and will keep the product oily.

Salvage Strategy: Before attempting a complex purification, dissolve a small sample of the oil in a suitable solvent like dichloromethane or ethyl acetate and analyze it by Thin Layer Chromatography (TLC). This will give you an idea of the number of components and help you devise a purification strategy, which will almost certainly involve column chromatography.

Q3: What are the essential analytical techniques for assessing the purity of my final product?

To ensure your this compound is suitable for subsequent steps, a combination of the following analytical techniques is recommended:

TechniqueWhat to Look For
Thin Layer Chromatography (TLC) A single, well-defined spot. It is crucial for monitoring reaction progress and selecting a solvent system for column chromatography.[5]
¹H NMR Spectroscopy A clean spectrum with correct chemical shifts and integration values. Key signals to check are the aldehyde proton (δ ≈ 9.9-10.1 ppm) and the thiazole proton (δ ≈ 8.0-8.5 ppm). The absence of broad peaks or signals from starting materials is critical.
Melting Point A sharp melting point range (typically 1-2 °C). A broad or depressed melting point is a classic sign of impurities.[2] The reported appearance is often a pale yellow solid.[1]
High-Performance Liquid Chromatography (HPLC) A single major peak, ideally with >95% purity by area. This provides a quantitative measure of purity.

Section 2: Troubleshooting Guide: From Problem to Solution

This section is formatted to address specific experimental issues with direct, actionable advice.

Scenario 1: Acidic Impurity Detected by NMR

Question: My ¹H NMR spectrum shows the expected aldehyde proton at ~10.0 ppm, but there's a broad, exchangeable peak around 12-13 ppm, and the aromatic region looks messy. I suspect the corresponding carboxylic acid is present. How do I confirm this and remove it?

Answer: Your suspicion is very likely correct. The broad peak in the 12-13 ppm region is characteristic of a carboxylic acid proton. This impurity forms via air oxidation of the aldehyde. Because it is chemically similar to your product, it can be difficult to remove by chromatography or recrystallization alone.

The most efficient method for removing this acidic impurity is a mild acid-base liquid-liquid extraction . The principle is to convert the carboxylic acid into its water-soluble carboxylate salt using a weak base, which will then partition into an aqueous layer, leaving your neutral aldehyde product in the organic layer.[6]

Step-by-Step Protocol: Mild Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL). Caution: Swirl gently at first with venting, as CO₂ gas may evolve if significant acid is present.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL). This helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Purity Check: Re-analyze the product by NMR and TLC to confirm the absence of the acidic impurity.

Scenario 2: Multiple Impurities Visible on TLC

Question: My TLC plate (eluted with 30% Ethyl Acetate in Hexane) shows my product spot, but also two other spots—one with a higher Rf and one with a lower Rf. How do I effectively separate these components?

Answer: This TLC profile suggests the presence of both less polar (higher Rf) and more polar (lower Rf) impurities. The less polar spot could be a non-polar byproduct, while the more polar spot is likely unreacted 2-methoxythiobenzamide or other polar side products. For such a mixture, flash column chromatography is the most effective purification method.[7][8]

The goal is to select a solvent system where your product has an Rf value between 0.25 and 0.35, ensuring good separation from the impurities.

Scenario 3: Product Has a Low and Broad Melting Point

Question: After an initial workup, I isolated a solid, but its melting point is 92-100 °C, which is very broad. What is the best next step for purification?

Answer: A broad melting point range is a definitive indicator of significant impurities disrupting the crystal lattice of your compound. While column chromatography is an option, if the impurities are minor or isomeric, recrystallization can be a highly effective and scalable technique to achieve high purity.[9] The key is to find a suitable solvent or solvent system.

Solvent Selection Strategy:

  • Test single solvents first (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • If no single solvent is ideal, try a two-solvent system (solvent/anti-solvent), such as Ethanol/Water or Acetone/Hexane. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) until turbidity persists.

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a generalized procedure. The exact eluent composition should be determined by TLC analysis.

  • Column Preparation: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column as a slurry with your starting eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add the silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the starting solvent system, applying gentle positive pressure.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 10% to 30% Ethyl Acetate in Hexane) to elute your product and then more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Scientist's Note on Aldehyde Stability: Aldehydes can sometimes streak or decompose on silica gel, which is slightly acidic. If you observe this, you can pre-treat your eluent by adding 0.5-1% triethylamine (Et₃N) to neutralize the silica gel.[4]

Protocol 2: Recrystallization
  • Solvent Selection: Based on small-scale tests, choose an appropriate solvent (e.g., Ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Section 4: Impurity Identification & Purification Workflow

The following diagram outlines the logical workflow for diagnosing and purifying your crude this compound.

PurificationWorkflow Crude Crude Product (Oil or Solid) Analysis Initial Analysis (TLC, ¹H NMR) Crude->Analysis Impurity_ID Identify Impurity Type Analysis->Impurity_ID Acid_Impurity Acidic Impurity (e.g., Carboxylic Acid) Impurity_ID->Acid_Impurity Broad ~12 ppm NMR peak Polar_Impurity Polar/Non-Polar Impurities (e.g., Starting Materials) Impurity_ID->Polar_Impurity Multiple TLC spots Minor_Impurity Minor Impurities, Slightly Impure Solid Impurity_ID->Minor_Impurity Broad M.P. Extraction Acid-Base Extraction Acid_Impurity->Extraction Chromatography Flash Column Chromatography Polar_Impurity->Chromatography Recrystallization Recrystallization Minor_Impurity->Recrystallization Purity_Check Final Purity Check (NMR, MP, HPLC) Extraction->Purity_Check Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity OK Reassess Re-assess & Re-purify Purity_Check->Reassess Purity Not OK Reassess->Analysis

Caption: Logical workflow for purification.

Section 5: Summary of Potential Impurities

Impurity NameLikely OriginKey Analytical Signature (¹H NMR)Recommended Removal Method
2-(2-Methoxyphenyl)thiazole-4-carboxylic acidOxidation of the aldehyde productBroad singlet, δ ≈ 12-13 ppmAcid-Base Extraction
2-MethoxythiobenzamideUnreacted starting materialDistinct amide (NH₂) signals, aromatic signals differing from productColumn Chromatography
α-Halocarbonyl ReagentUnreacted starting materialAliphatic signals not present in the final productColumn Chromatography
Polymeric/Tarry MaterialsProduct degradation/self-condensationBroad, unresolved baseline "hump" in NMRColumn Chromatography (may be difficult)

References

  • Qi B, Mi B, Zhai X, et al. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorg Med Chem. 2013;21(17):5246–5260. (Note: General reference for thiazole-containing bioactive molecules, similar in structure) [Link]
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  • Chem-Impex. 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde Product Page. [Link]
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  • ChemHelp ASAP.
  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • El-Sayed, N. N. E., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. [Link]
  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
  • Holota, S., et al. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Journal of Molecular Structure. 2025. [Link]
  • Bou-Salah, L., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules. 2017;22(11):1858. [Link]
  • Ghorab, M. M., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. 2021;6(30):20066–20077. [Link]
  • Magritek.
  • Yogi, P., et al. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. 2016;28(4):927-932. [Link]
  • Chen, K., et al. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. 2022;87(21):14338–14348. [Link]
  • ResearchGate.
  • Glavaš, M., et al. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. Molecules. 2022;27(19):6619. [Link]
  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]
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Technical Support Center: Troubleshooting Acetal Formation with Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the unintended formation of acetals during the purification of thiazole aldehydes. Thiazole-containing compounds are crucial scaffolds in medicinal chemistry, and maintaining the integrity of the aldehyde functional group is often paramount for subsequent synthetic steps or biological activity.[1][2][3] This resource is designed to help you diagnose, solve, and prevent common issues related to acetal formation.

Frequently Asked Questions (FAQs)

Q1: What is acetal formation, and why is it a problem with thiazole aldehydes?

Answer: Acetal formation is a reversible reaction where an aldehyde reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a geminal-diether, known as an acetal.[4][5] Water is produced as a byproduct. The reaction proceeds through a hemiacetal intermediate.[4]

This becomes a significant issue during the purification of thiazole aldehydes, particularly in column chromatography, when alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are used. The silica gel, which is often slightly acidic, can catalyze the reaction between your aldehyde and the solvent, leading to the formation of the corresponding dimethyl or diethyl acetal as an impurity.

Consequences of Unintended Acetal Formation:

  • Reduced Yield: The desired aldehyde is consumed, lowering the overall yield of your target molecule.

  • Purification Challenges: The acetal byproduct often has a similar polarity to the desired aldehyde, making separation by chromatography difficult.

  • Inaccurate Characterization: The presence of the acetal will lead to confusing NMR and Mass Spectrometry data, complicating structural confirmation.

  • Failed Subsequent Reactions: If the aldehyde is a precursor for reactions like reductive amination or Wittig olefination, the protected acetal form will be unreactive, leading to reaction failure.[6][7][8]

Q2: How can I quickly identify if acetal formation has occurred?

Answer: A combination of spectroscopic methods is the most reliable way to diagnose acetal formation:

  • ¹H NMR Spectroscopy: This is the most direct method. Look for the disappearance or diminished integration of the characteristic aldehyde proton signal (typically a singlet between δ 9-10 ppm). Concurrently, new signals will appear:

    • A singlet or triplet for the acetal proton (CH(OR)₂) between δ 5-6 ppm.

    • Singlets for the methoxy groups (-OCH₃) of a dimethyl acetal around δ 3.2-3.5 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a new peak corresponding to the molecular weight of the acetal. For a dimethyl acetal, this will be the mass of your aldehyde + 30 Da (CH₄O₂ - H₂).

  • Thin Layer Chromatography (TLC): The acetal is typically less polar than the corresponding aldehyde. You may observe a new spot with a higher Rf value appearing during your column chromatography fractions.

Q3: What factors promote acetal formation during purification?

Answer: Several factors can conspire to cause unwanted acetal formation:

  • Acidic Conditions: Trace acid is the primary catalyst.[4][9] Silica gel is inherently acidic and is a common culprit. Using acidic additives in your mobile phase (like acetic acid) will significantly accelerate the reaction.

  • Alcoholic Solvents: Methanol and ethanol are the most common reactants. Their small size and high concentration as a chromatography solvent drive the equilibrium towards acetal formation.

  • Presence of Water (or lack thereof): While the reaction produces water, removing it (as is often the case in anhydrous organic solvents) shifts the equilibrium in favor of the acetal product.[4]

  • Extended Contact Time: Leaving the compound on the silica gel column for an extended period increases the likelihood of byproduct formation.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed causal analysis and validated protocols for resolution.

Problem 1: My final product yield is low, and NMR/LC-MS analysis shows a major byproduct consistent with an acetal.

Primary Cause: This is a classic case of acetal formation during purification, most likely on a silica gel column using an alcohol-containing eluent (e.g., methanol in dichloromethane or ethyl acetate).

Solution Strategy: The most effective solution is to hydrolyze the acetal back to the desired aldehyde. This is achieved by treating the impure product with aqueous acid.[5][10]

Protocol 1: Acid-Catalyzed Acetal Hydrolysis
  • Dissolution: Dissolve the impure product mixture (containing both aldehyde and acetal) in a suitable water-miscible organic solvent like tetrahydrofuran (THF) or acetone.

  • Acidification: Add an aqueous solution of a mild acid. A 1M solution of hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl) can be effective.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress of the hydrolysis by TLC, looking for the disappearance of the higher Rf acetal spot and the reappearance of the lower Rf aldehyde spot. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, neutralize the acid carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be re-purified, this time avoiding alcoholic solvents.

Parameter Condition A (Mild) Condition B (Standard) Notes
Acid Catalyst Saturated aq. NH₄Cl1M aq. HClUse milder conditions if your molecule has other acid-sensitive groups.
Solvent AcetoneTetrahydrofuran (THF)Acetone is often sufficient and easily removed.
Temperature Room TemperatureRoom Temperature to 40 °CGentle heating may be required for very stable acetals.
Reaction Time 2-6 hours1-4 hoursMonitor by TLC or LC-MS for completion.
Problem 2: How can I design my purification protocol to prevent acetal formation from the start?

Primary Cause: Proactive prevention is always better than post-purification correction. The root cause is the combination of an acid catalyst (silica) and an alcohol solvent.[4]

Solution Strategy: Modify your purification conditions to remove one or both of these components.

Strategy A: Use a Non-Alcoholic Solvent System

The simplest approach is to avoid alcohols entirely.

  • Recommended Solvent Systems:

    • Hexanes / Ethyl Acetate

    • Dichloromethane / Ethyl Acetate

    • Toluene / Acetone

  • Consideration: You may need to find a more polar solvent system to elute highly polar thiazole aldehydes. In such cases, using a small amount of acetone in dichloromethane can be a good alternative to methanol.

Strategy B: Neutralize the Silica Gel

If an alcohol co-solvent is unavoidable due to solubility or polarity requirements, you can neutralize the silica gel before use.

Protocol 2: Preparation of Neutralized Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes or dichloromethane).

  • Neutralization: Add a small amount of a weak base, such as triethylamine (Et₃N) or pyridine, typically 0.5-1.0% by volume of the solvent.

  • Equilibration: Stir the slurry for 15-30 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica.

  • Column Packing: Pack the column using this neutralized slurry.

  • Elution: Run your chromatography using your alcohol-containing mobile phase, which should also be treated with the same percentage of the amine base.

Caution: Ensure that your target thiazole aldehyde is stable to basic conditions before using this method.

Visualization of Key Processes
Acetal Formation Mechanism

The following diagram illustrates the acid-catalyzed mechanism by which a thiazole aldehyde reacts with methanol to form a dimethyl acetal, a common scenario on a silica gel column.

Acetal_Formation Thiazole_Aldehyde Thiazole Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (R-CH=O+H) Thiazole_Aldehyde->Protonated_Aldehyde Protonation Hemiacetal_Intermediate Hemiacetal (R-CH(OH)(OCH3)) Protonated_Aldehyde->Hemiacetal_Intermediate Nucleophilic Attack Methanol1 Methanol (CH3OH) Methanol1->Protonated_Aldehyde Protonated_Hemiacetal Protonated Hemiacetal (R-CH(O+H2)(OCH3)) Hemiacetal_Intermediate->Protonated_Hemiacetal Protonation Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation Loss of H2O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal Nucleophilic Attack H2O_out H2O Methanol2 Methanol (CH3OH) Methanol2->Carbocation Acetal_Product Acetal Product (R-CH(OCH3)2) Protonated_Acetal->Acetal_Product Deprotonation (-H+) H_plus H+ (from Silica)

Caption: Acid-catalyzed mechanism of acetal formation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving issues with acetal formation.

Troubleshooting_Workflow Start Problem Identified: Low Yield / Impure Product Analyze Analyze Product Mixture (1H NMR, LC-MS) Start->Analyze Decision Is Acetal Present? Analyze->Decision Hydrolysis Perform Acetal Hydrolysis (Protocol 1) Decision->Hydrolysis Yes Future_Prevention Modify Future Purifications Decision->Future_Prevention No (Other Issue) Success Problem Solved: Pure Aldehyde Obtained Repurify Re-purify with Non-Alcoholic Solvent System Hydrolysis->Repurify Repurify->Success Strategy_A Strategy A: Use Non-Alcoholic Solvents Future_Prevention->Strategy_A Strategy_B Strategy B: Neutralize Silica Gel Future_Prevention->Strategy_B

Caption: Decision workflow for troubleshooting acetal formation.

References
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Improving the regioselectivity of the Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hantzsch Thiazole Synthesis

A Guide to Improving Regioselectivity and Troubleshooting Common Issues

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to construct thiazole rings, a common scaffold in pharmaceuticals. As Senior Application Scientists, we understand that while the Hantzsch synthesis is robust, achieving high regioselectivity with unsymmetrical reagents can be a significant challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction with an N-substituted thiourea is giving me a mixture of regioisomers. How can I favor the formation of the 2-amino-3-substituted thiazole over the 2-imino-3-substituted thiazole?

This is a classic regioselectivity challenge in the Hantzsch synthesis. The outcome is primarily dictated by which nitrogen atom of the N-substituted thiourea acts as the nucleophile in the final cyclization step.

  • Underlying Principle: The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone. Following this, one of the two nitrogen atoms attacks the carbonyl carbon to form a five-membered ring intermediate, which then dehydrates to the thiazole. The nucleophilicity of the nitrogen atoms and the reaction conditions play a crucial role in determining which isomer is formed.

  • Troubleshooting & Solutions:

    • Solvent and Acidity Control: In neutral or basic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically leads almost exclusively to 2-(N-substituted amino)thiazoles.[1][2] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles is often formed.[1][2] To favor the 2-amino isomer, ensure your reaction medium is not acidic. If necessary, a non-nucleophilic base can be added to scavenge any acid formed during the reaction.

    • Steric Hindrance: The steric bulk of the substituent on the thiourea can influence the regioselectivity. A bulkier substituent on one nitrogen will sterically hinder its attack on the carbonyl, thus favoring cyclization via the less hindered nitrogen.

    • Electronic Effects: The electronic nature of the substituents on both the α-haloketone and the thiourea can influence the reaction pathway. Electron-withdrawing groups on the ketone can enhance the electrophilicity of the carbonyl carbon, potentially altering the kinetics of the cyclization step.

Q2: I am observing low yields in my Hantzsch thiazole synthesis. What are the common causes and how can I improve the yield?

Low yields can be frustrating and can stem from several factors.[3] A systematic approach to troubleshooting is often the most effective.

  • Underlying Principle: The Hantzsch synthesis is a multistep reaction, and inefficiencies at any stage can lead to a lower overall yield.[4][5] Common issues include incomplete reaction, side reactions, and product degradation.

  • Troubleshooting & Solutions:

    • Reagent Quality: Ensure the purity of your α-haloketone and thioamide. α-Haloketones can be unstable and should be used fresh or purified before use. The thioamide should also be of high purity.

    • Reaction Conditions:

      • Temperature: The reaction often requires heating to proceed at a reasonable rate.[3][4] A common starting point is refluxing in a solvent like ethanol or methanol.[4] However, excessive heat can lead to decomposition.

      • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

      • Solvent: Ethanol and methanol are common solvents.[4] The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield.

    • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes improve yields by ensuring the complete consumption of the more valuable α-haloketone.[4][5]

    • Alternative Methods: Consider microwave-assisted synthesis, which can often reduce reaction times and improve yields.[6][7]

Q3: My desired thiazole product is difficult to purify. What are some effective purification strategies?

Purification can be challenging due to the polarity of the thiazole ring and the potential for closely related impurities.

  • Troubleshooting & Solutions:

    • Precipitation/Crystallization: Many 2-aminothiazole products are poorly soluble in water.[3][4] After the reaction is complete, pouring the reaction mixture into a basic aqueous solution (like 5% Na2CO3) can precipitate the neutral product, which can then be collected by filtration.[4] This is often a very effective first-pass purification.

    • Column Chromatography: If precipitation is not effective or if regioisomers are present, silica gel column chromatography is the standard method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

Troubleshooting Guide: Regioselectivity in Hantzsch Synthesis

Issue Potential Cause Recommended Solution
Formation of a mixture of regioisomers with N-substituted thiourea Acidic reaction conditions.Run the reaction under neutral or slightly basic conditions. Consider adding a non-nucleophilic base like potassium carbonate.
Low steric differentiation between the two nitrogen atoms of the thiourea.If possible, modify the substituent on the thiourea to increase steric hindrance around one of the nitrogen atoms.
Low overall yield Impure or degraded starting materials.Use freshly purified α-haloketone and high-purity thioamide.
Suboptimal reaction temperature or time.Monitor the reaction by TLC to determine the optimal conditions. Consider a temperature screen to find the ideal balance between reaction rate and decomposition.
Inappropriate solvent.Experiment with different protic (e.g., ethanol, isopropanol) or aprotic (e.g., DMF, acetonitrile) solvents.
Side product formation Over-reaction or decomposition.Reduce reaction time and/or temperature. Ensure an inert atmosphere if your substrates are sensitive to oxidation.
Self-condensation of the α-haloketone.Add the α-haloketone slowly to the solution of the thioamide.

Experimental Protocol: Regioselective Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol to achieve a concentration of approximately 1 M with respect to the 2-bromoacetophenone.

  • Heat the mixture to reflux (a hot plate setting of around 100°C is a good starting point) and stir for 30-60 minutes.[4] Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).[4]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing the 5% Na2CO3 solution (approximately 4 volumes relative to the reaction volume).[4]

  • Stir the resulting suspension for 10-15 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Allow the product to air dry on the filter paper or in a desiccator. The crude product is often of sufficient purity for many applications.[4] If further purification is required, recrystallization from ethanol or column chromatography can be employed.

Visualizing the Hantzsch Thiazole Synthesis

To better understand the factors influencing regioselectivity, the following diagrams illustrate the reaction mechanism and the key decision point.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I1 S-Alkylation Intermediate R1->I1 SN2 Attack R2 Thioamide/Thiourea R2->I1 I2 Cyclization Intermediate I1->I2 Intramolecular Nucleophilic Attack P1 Thiazole I2->P1 Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Regioselectivity_Control cluster_pathways Cyclization Pathways cluster_products Regioisomeric Products Start S-Alkylated Intermediate (with N-substituted thiourea) PathwayA Attack by less hindered N (Favored in neutral/basic conditions) Start->PathwayA PathwayB Attack by more hindered N (Can be significant in acidic conditions) Start->PathwayB ProductA 2-Amino-thiazole Derivative PathwayA->ProductA ProductB 2-Imino-thiazole Derivative PathwayB->ProductB

Caption: Factors influencing regioselectivity in Hantzsch synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Bio-Byword Scientific Publishing. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • YouTube. synthesis of thiazoles.
  • PubMed. Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis.
  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Springer. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important.
  • National Center for Biotechnology Information (PMC). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles.
  • Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone.

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Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-methoxyphenyl)thiazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2][3] Scaling its synthesis from the lab bench to pilot or production scale introduces a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and process control.

This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, chemists, and process development professionals with practical, field-tested insights to overcome common hurdles encountered during scale-up.

Synthetic Overview

The most common and industrially viable route to this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the intermediate alcohol, [2-(2-methoxyphenyl)thiazol-4-yl]methanol, via condensation of 2-methoxybenzothioamide and 1,3-dichloroacetone.

  • Selective Oxidation: Oxidation of the intermediate alcohol to the target aldehyde.

Each step presents distinct challenges that can impact yield, purity, and scalability.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Selective Oxidation A 2-Methoxybenzothioamide + 1,3-Dichloroacetone B [2-(2-Methoxyphenyl)thiazol-4-yl]methanol (Intermediate Alcohol) A->B Condensation C This compound (Target Product) B->C Oxidation (e.g., MnO2)

Caption: Overall synthetic pathway.

Troubleshooting Guide & FAQs

Part 1: Hantzsch Thiazole Synthesis Challenges

The Hantzsch synthesis is a classic and robust method for forming thiazole rings.[4][5] However, issues related to yield, side reactions, and product isolation are common during scale-up.

Q1: My yield for the thiazole ring formation is significantly lower on a larger scale. What are the likely causes and solutions?

This is a frequent issue. The decrease in yield can often be attributed to several factors that become more pronounced at scale:

  • Poor Temperature Control: The initial condensation is exothermic. On a larger scale, inefficient heat dissipation can lead to localized hot spots, promoting the formation of undesired byproducts.

    • Solution: Employ a jacketed reactor with controlled coolant flow. Implement a slow, subsurface addition of one reagent to the other to manage the exotherm. Monitor the internal temperature closely and establish a strict temperature range (e.g., 25-35°C) for the addition phase.

  • Suboptimal Solvent Choice: Solvents like ethanol or methanol are common, but their volatility can be an issue at scale.[4][6]

    • Solution: Consider higher-boiling point solvents like 1-butanol or 2-propanol, which can provide better temperature control and may improve the solubility of intermediates.[7] Solvent-free conditions have also been reported to improve yields in some Hantzsch syntheses.[8]

  • Impure Starting Materials: Impurities in the α-haloketone (1,3-dichloroacetone) or the thioamide can participate in side reactions.

    • Solution: Ensure the purity of all starting materials via appropriate analytical techniques (e.g., NMR, GC-MS) before use. Recrystallization or distillation of reagents may be necessary.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

The most common byproduct is the formation of a bis-thiazole or other condensation products.

  • Troubleshooting Workflow:

G start Problem: Byproduct Formation check_mixing Is reactor agitation efficient for the scale? start->check_mixing check_stoich Is stoichiometry (1:1 ratio) accurate? check_mixing->check_stoich Yes improve_mixing Action: Increase RPM. Consider different impeller design (e.g., pitch-blade turbine). check_mixing->improve_mixing No check_addition Is the addition rate of the limiting reagent slow and controlled? check_stoich->check_addition Yes adjust_stoich Action: Re-verify weights/volumes. Use a slight excess (1.05 eq) of thioamide. check_stoich->adjust_stoich No slow_addition Action: Decrease addition rate. Monitor temperature closely during addition. check_addition->slow_addition No end Result: Minimized Byproducts check_addition->end Yes improve_mixing->check_stoich adjust_stoich->check_addition slow_addition->end

Caption: Decision tree for minimizing byproducts.

Part 2: Selective Oxidation Challenges

The oxidation of the intermediate alcohol to the aldehyde is a critical step where over-oxidation or incomplete conversion can severely impact the final product's quality.

Q3: My oxidation with Manganese Dioxide (MnO₂) is slow and incomplete. How can I improve its efficiency at scale?

Manganese dioxide is a common, cost-effective, and relatively safe oxidant for this transformation.[9][10] However, its performance is highly dependent on its quality and the reaction conditions.

  • The "Activity" of MnO₂: The term "activated" MnO₂ is crucial. Commercial MnO₂ can vary greatly in surface area and activity.[9] For scale-up, batch-to-batch consistency is key.

    • Solution: Source high-quality, activated MnO₂ from a reliable vendor. Alternatively, establish an in-house procedure for activating MnO₂ to ensure reproducibility. Always use freshly activated or newly purchased reagent, as its activity can decrease over time.[9]

  • Stoichiometry and Heterogeneity: MnO₂ reactions are heterogeneous, occurring on the particle surface.[9] A large excess of the reagent (often 5-15 equivalents) is typically required to drive the reaction to completion.[9]

    • Solution: Do not scale the molar equivalents linearly without process validation. Perform small-scale optimization studies to determine the ideal loading for your specific batch of MnO₂. Ensure vigorous mechanical stirring to maintain a good suspension of the solid oxidant.

  • Solvent Choice: The choice of solvent affects both substrate solubility and reaction rate.

    • Solution: Dichloromethane (DCM) or chloroform are effective but pose environmental and safety concerns at scale. Consider greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, but validate their performance as reaction rates may differ.

Q4: I'm seeing the corresponding carboxylic acid in my final product. How can I prevent over-oxidation?

Over-oxidation is a classic problem, especially with more powerful oxidants or if the reaction is not carefully monitored.

  • Causality: The aldehyde product is susceptible to further oxidation to a carboxylic acid. This is exacerbated by prolonged reaction times, excessive temperature, or the presence of water.

  • Solutions:

    • Strict In-Process Controls (IPCs): Implement regular monitoring of the reaction by TLC or HPLC. Quench the reaction immediately upon consumption of the starting alcohol.

    • Control Temperature: Run the oxidation at or slightly above room temperature. Avoid excessive heating, which can accelerate over-oxidation.

    • Choose a Milder Oxidant: While MnO₂ is generally selective for allylic/benzylic-type alcohols, other systems like TEMPO-catalyzed bleach oxidation can offer high selectivity at scale, though they require careful pH and temperature control.[11]

Oxidizing AgentTypical Equivalents (Scale-up)Key AdvantagesKey Challenges for Scale-up
Activated MnO₂ 5 - 15 eq.Cost-effective, simple work-up (filtration).[9]Heterogeneous, requires large excess, variable activity.[9]
PCC / PDC 1.5 - 3 eq.Homogeneous, predictable.Chromium waste is highly toxic and difficult to dispose of.
Swern / Parikh-Doering 1.5 - 3 eq.High yields, mild conditions.Requires cryogenic temperatures (-78°C), produces foul-smelling dimethyl sulfide byproduct.
TEMPO/Bleach Catalytic (0.01-0.1 eq)"Green" (catalytic oxidant), cost-effective.Biphasic reaction requires excellent mixing, highly exothermic, pH sensitive.[11]
Part 3: General Scale-Up & Purification FAQs

Q5: What is the best method for purifying the final aldehyde product at a multi-kilogram scale?

Flash column chromatography, while effective in the lab, is often impractical and expensive at scale.

  • Recommended Method: Crystallization. The target aldehyde is a solid. Developing a robust crystallization procedure is the most economical and scalable purification method.

    • Step 1: Solvent Screening. Screen a variety of solvent/anti-solvent systems. Common choices include isopropanol/heptane, ethyl acetate/heptane, or toluene/heptane.

    • Step 2: Optimization. Optimize for yield and purity by controlling the cooling rate, seeding, and agitation. A slow, controlled cooling profile is critical for forming pure, easily filterable crystals.

    • Step 3: Isolation. Use appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer) to isolate the product and wash with a cold anti-solvent to remove soluble impurities.

Q6: What are the primary safety concerns I should address before scaling up this synthesis?

  • 1,3-Dichloroacetone (Step 1): This reagent is a potent lachrymator and is corrosive. Handle only in a well-ventilated fume hood or enclosed system with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exotherms (Both Steps): Both the Hantzsch synthesis and many oxidation reactions can be exothermic. A runaway reaction is a significant risk at scale. Ensure a reliable reactor cooling system is in place and that the heat of reaction has been characterized (e.g., by reaction calorimetry) before proceeding.

  • Solvent Handling: Large volumes of flammable organic solvents require proper grounding of equipment to prevent static discharge and the use of explosion-proof electronics.

Detailed Protocol Example: MnO₂ Oxidation

This protocol is a starting point and should be optimized for your specific equipment and scale.

Objective: To oxidize [2-(2-methoxyphenyl)thiazol-4-yl]methanol to this compound.

Materials:

  • [2-(2-methoxyphenyl)thiazol-4-yl]methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM) (10-15 L/kg of starting material)

  • Celite™ (for filtration)

Procedure:

  • Charge a clean, dry, and inerted reactor with the starting alcohol and DCM.

  • Begin vigorous agitation to ensure the alcohol is fully dissolved.

  • In portions, add the activated MnO₂ to the reactor. Note: The addition may be slightly exothermic. Monitor the internal temperature and control the addition rate to maintain a temperature below 30°C.

  • Stir the resulting black slurry vigorously at ambient temperature (20-25°C).

  • Monitor the reaction progress every 1-2 hours using a suitable IPC (e.g., HPLC or TLC). The reaction is typically complete in 8-24 hours.

  • Once the starting material is consumed (<1% remaining), prepare a filter bed of Celite™ in a large funnel or filter press.

  • Filter the reaction mixture through the Celite™ pad to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM (3 x 2 L/kg) to recover all the product.

  • Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield the crude product, which can then be purified by crystallization.

References

  • Manganese Dioxide, MnO2.Vertex AI Search Result.
  • This compound.Chem-Impex.
  • Manganese(IV) oxide.Organic Chemistry Portal.
  • Manganese Dioxide.Common Organic Chemistry.
  • Optimizing Hantzsch thiazole synthesis reaction conditions.Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis.Chem Help Asap.
  • Oxidation of heterocyclic compounds by manganese dioxide.
  • 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde.Chem-Impex.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.Nanomedicine Research Journal.
  • MnO2 oxidation reaction|| solved questions.YouTube.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen
  • Hantzsch Thiazole Synthesis.SynArchive.
  • Thiazole synthesis.Organic Chemistry Portal.
  • Hantzsch thiazole synthesis - labor
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.Journal of the Chemical Society, Perkin Transactions 1.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.Vertex AI Search Result.
  • Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole deriv
  • 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde.Chem-Impex.
  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • Technical Production of Aldehydes by Continuous Bleach Oxidation of Alcohols Catalyzed by 4-Hydroxy-TEMPO.
  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
  • Microwave-Assisted Synthesis of 2-amino-4-substituted.Asian Journal of Chemistry.
  • Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst.
  • An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.
  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone.

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By-product identification in the synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-methoxyphenyl)thiazole-4-carbaldehyde. This valuable heterocyclic compound serves as a key building block in medicinal chemistry and materials science.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and effectively identify potential by-products.

Troubleshooting Guide: By-product Identification

This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying unintended by-products.

Scenario 1: An unexpected peak is observed in the 1H NMR spectrum of the crude product after Hantzsch thiazole synthesis.

  • Question: My 1H NMR spectrum of the crude 2-(2-methoxyphenyl)thiazole intermediate shows an additional aromatic singlet and methoxy signal. What could this be?

  • Answer: A likely by-product is the isomeric 2-amino-5-(2-methoxyphenyl)thiazole. In the Hantzsch thiazole synthesis, the reaction between an α-haloketone and a thioamide can sometimes yield a mixture of regioisomers. The formation of the 2-imino-2,3-dihydrothiazole intermediate can be influenced by reaction conditions such as pH. Under acidic conditions, the proportion of the 2-imino isomer can increase, which upon rearrangement can lead to the formation of the undesired regioisomer.

    Troubleshooting Steps:

    • Re-examine the 1H NMR data: Look for characteristic shifts. The proton at the C5 position of the desired 2-(2-methoxyphenyl)thiazole will have a different chemical shift compared to the proton at the C4 position of the isomeric by-product.

    • Perform 2D NMR spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help establish long-range couplings between protons and carbons, confirming the connectivity of the aromatic ring to either the C2 or C5 position of the thiazole ring.[2]

    • Analyze by LC-MS: Liquid chromatography-mass spectrometry can separate the two isomers, and the mass spectrum of each should show the same molecular ion peak, confirming they are isomers.

    • Optimize reaction conditions: To favor the desired isomer, ensure the reaction is run under neutral or slightly basic conditions.

Scenario 2: The Vilsmeier-Haack formylation step results in a complex mixture of products.

  • Question: After the Vilsmeier-Haack formylation of 2-(2-methoxyphenyl)thiazole, my TLC and NMR indicate multiple products. What are the likely by-products?

  • Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its regioselectivity is governed by the electronic properties of the substrate.[3][4][5][6][7] While formylation is expected at the electron-rich C5 position of the thiazole ring, several side reactions can occur:

    • Di-formylation: Although less common, if the reaction conditions are too harsh (e.g., high temperature, excess Vilsmeier reagent), a second formyl group could be introduced at another position on the thiazole or the methoxyphenyl ring.

    • Formylation of the methoxyphenyl ring: The 2-methoxyphenyl group is also electron-rich and can undergo formylation, typically at the para-position to the methoxy group.

    • Formation of N,N-dimethylformimidamide: If there are any residual amino groups from the Hantzsch synthesis, they can react with the Vilsmeier reagent to form N,N-dimethylformimidamide derivatives.[3]

    Troubleshooting Steps:

    • Detailed NMR analysis: Look for multiple aldehyde proton signals in the 1H NMR spectrum (typically between δ 9-10 ppm). The coupling patterns of the aromatic protons on the methoxyphenyl ring can indicate if substitution has occurred on that ring.

    • Mass Spectrometry: Analyze the crude product by GC-MS or LC-MS. Look for molecular ion peaks corresponding to the masses of the expected product, di-formylated products, and other potential by-products. The fragmentation patterns can also provide structural clues.[8][9]

    • Careful control of reaction conditions: To minimize by-product formation, use a stoichiometric amount of the Vilsmeier reagent and maintain a low reaction temperature.

    • Purification: Column chromatography is often necessary to separate the desired product from the various by-products.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    A1: A common and effective route involves a two-step process:

    • Hantzsch Thiazole Synthesis: Reaction of 2-methoxythiobenzamide with an α-haloketone such as 3-bromo-2-oxopropanal to form the 2-(2-methoxyphenyl)thiazole ring.

    • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C4 position of the thiazole ring using a Vilsmeier reagent (e.g., POCl₃ and DMF).[4][5][6][7]

  • Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation step?

    A2: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocyclic compounds like thiazoles.[6] The thiazole ring is activated towards electrophilic substitution, making this reaction highly suitable.

  • Q3: How can I confirm the identity and purity of my final product?

    A3: A combination of analytical techniques is recommended:

    • NMR Spectroscopy (1H and 13C): To confirm the structure and identify any impurities.[10][11][12]

    • Mass Spectrometry: To determine the molecular weight and obtain fragmentation information that supports the proposed structure.[8][9]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.[13]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Q4: What are the key safety precautions for this synthesis?

    A4:

    • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • α-haloketones: are lachrymatory and toxic. Handle with care in a well-ventilated area.

    • Solvents: Many of the solvents used (e.g., DMF, chloroform) are harmful. Avoid inhalation and skin contact.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available starting materials.

Part 1: Synthesis of 2-(2-Methoxyphenyl)thiazole

This step is based on the Hantzsch thiazole synthesis.[14][15][16]

Materials:

  • 2-Methoxythiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-methoxythiobenzamide (1 equivalent) in ethanol.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation of 2-(2-Methoxyphenyl)thiazole

Materials:

  • 2-(2-Methoxyphenyl)thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-(2-methoxyphenyl)thiazole (1 equivalent) in anhydrous DMF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

CompoundMolecular FormulaMolecular WeightExpected 1H NMR Aldehyde Signal (ppm)
This compoundC₁₁H₉NO₂S219.26~9.9-10.1
2-(2-Methoxyphenyl)-5-formylthiazoleC₁₁H₉NO₂S219.26~9.8-10.0
2-(2-Methoxyphenyl)thiazole-4,5-dicarbaldehydeC₁₂H₉NO₃S247.27Two distinct aldehyde signals

Visualizations

Reaction Pathway and Potential By-products

Synthesis_Byproducts A 2-Methoxythiobenzamide + 1,3-Dichloroacetone B 2-(2-Methoxyphenyl)thiazole (Intermediate) A->B Hantzsch Synthesis C Isomeric Thiazole By-product A->C Side Reaction D This compound (Target Product) B->D Vilsmeier-Haack Formylation F Di-formylated By-product B->F Over-reaction G Ring-formylated By-product B->G Alternative Electrophilic Attack E Vilsmeier Reagent (POCl3 + DMF)

Caption: Synthetic pathway to this compound and potential by-products.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science.
  • Wang, H., et al. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1637.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Litvic, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2189-2201.
  • NIST. (n.d.). Thiazole, 2-methoxy-. NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Pop, R., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Patil, S. L., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4069-4084.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives.
  • Yin, L., et al. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1637.
  • Metwally, M. A., et al. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1086-1089.
  • Lee, J., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][10]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(11), 1693-1695.
  • Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Molecular Sciences, 10(6), 2650-2663.
  • Chem-Impex. (n.d.). This compound.
  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(11), 2828.
  • Yurttaş, L., Evren, A. E., & Özkay, Y. (2022). Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. European Journal of Life Sciences, 1(1), 8-19.
  • El-Metwaly, A. M., et al. (2018). Synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates. Journal of Heterocyclic Chemistry, 55(1), 108-117.
  • Ghorab, M. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4(3), 205-214.
  • ChemEurope.com. (n.d.). Hantzsch pyridine synthesis.
  • Rao, N. K., et al. (2017). Synthesis and Characterization of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research, 9(5), 140-144.
  • Fagalde, F., et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 72(11), 4241-4244.
  • Butle, A., & Butle, D. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2878-2888.
  • Gilon, C., et al. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 8(3), 323-326.
  • Tryambake, P. B., et al. (2018). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). ResearchGate.

Sources

Technical Support Center: Enhancing the Purity of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. The post-synthesis purification of this compound is critical for ensuring the reliability of downstream applications, from pharmaceutical development to materials science.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you consistently achieve high purity.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a discolored oil or a low-melting solid, and the yield is poor. What are the likely causes and my first steps?

Answer: This issue typically points to significant contamination with unreacted starting materials, solvent residues, or byproducts from the synthesis reaction. The synthesis of the thiazole ring, often via a Hantzsch synthesis, or the formylation step, commonly a Vilsmeier-Haack reaction, can lead to various impurities if not driven to completion.[3][4][5][6]

  • Causality: The Vilsmeier-Haack reaction, while effective, uses a potent reagent formed from DMF and POCl₃ which can participate in side reactions if conditions are not optimal.[4][7][8] Similarly, the Hantzsch synthesis can be incomplete, leaving behind highly polar thioamides or α-haloketones.[3]

  • Immediate Actions:

    • Initial Analysis: First, run a Thin-Layer Chromatography (TLC) analysis using a solvent system such as 7:3 Hexane:Ethyl Acetate to visualize the number of components.

    • Solvent Wash (Trituration): Before attempting more complex purification, perform a simple solvent wash. Suspend your crude product in a cold, non-polar solvent like diethyl ether or hexane. The desired aldehyde is a solid with limited solubility in these solvents, while many organic impurities may wash away.[9] Filter the resulting solid and re-analyze by TLC.

    • Aqueous Work-up: If you suspect acidic or basic impurities, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild base (5% NaHCO₃ solution) to remove acidic byproducts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Question 2: My TLC shows a major spot for the product but also a persistent spot with a slightly lower Rf value. What could this be?

Answer: A common impurity with a lower Rf (more polar) than the aldehyde is the corresponding carboxylic acid, 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid. Aldehydes are susceptible to air oxidation, and this process can occur during the reaction work-up or even during storage.[10]

  • Causality: The aldehyde functional group can be oxidized to a carboxylic acid in the presence of oxygen. This process can sometimes be accelerated by trace metal impurities or exposure to light.

  • Troubleshooting Steps:

    • Identification: To confirm if the impurity is an acid, perform a simple test. Spot your crude mixture on a TLC plate, and next to it, co-spot the mixture with a drop of a basic solution like triethylamine. If the lower Rf spot disappears or streaks upwards, it is highly indicative of an acidic impurity.

    • Removal:

      • Basic Wash: During your work-up, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, making it water-soluble and extracting it into the aqueous layer.

      • Column Chromatography: If the acid is present in a small amount, it can be separated by flash column chromatography. The acid will have a much stronger affinity for the silica gel and will elute much later than the aldehyde.[10]

Question 3: I'm attempting flash column chromatography, but the separation is poor, or I'm recovering very little product. What can I do to optimize this?

Answer: Poor separation or low recovery during column chromatography of aldehydes is a frequent problem, often related to the choice of solvent system or the activity of the stationary phase.[11][12]

  • Causality: Silica gel is naturally acidic and can cause sensitive aldehydes to degrade or form acetals/hemiacetals if alcohol-based solvents (like methanol) are used in the eluent.[11] This leads to streaking on the TLC/column and potential loss of product.

  • Optimization Protocol:

    • TLC Optimization: The key to good separation is finding a solvent system where your product has an Rf value of approximately 0.25-0.35.[11] Test various ratios of non-polar and polar solvents.

    • Deactivate the Silica: To minimize degradation, neutralize the silica gel. This can be done by preparing your column slurry in the non-polar solvent (e.g., hexane) containing 1% triethylamine (Et₃N). This small amount of base will not significantly affect the elution profile but will neutralize the acidic sites on the silica.[11]

    • Avoid Reactive Solvents: For aldehydes, it is best to avoid primary alcohols like methanol in your eluent. If higher polarity is needed, consider using acetone or increasing the proportion of ethyl acetate.[11]

    • Proper Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column in a concentrated band. Overloading the column is a common cause of poor separation.

Parameter Recommendation for Aldehyde Purification Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Eluent System Hexane/Ethyl Acetate GradientOffers good separation for moderately polar compounds. Start with low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Silica Deactivation Add 1% Triethylamine to the eluentNeutralizes acidic sites on silica, preventing aldehyde degradation or acetal formation.[11]
TLC Rf Target 0.25 - 0.35Provides the optimal separation window for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve >99% purity for this compound?

For achieving high pharmaceutical-grade purity, a two-stage approach is recommended. First, perform flash column chromatography as described above to remove the bulk of impurities. Then, take the purest fractions and perform a recrystallization. This dual approach effectively removes both closely-related and baseline impurities.

Q2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[13]

  • Screening Process:

    • Place a small amount of your purified solid (20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise until the solid just dissolves at the solvent's boiling point.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

    • The solvent that yields a high recovery of clean, crystalline solid is your best choice. Ethanol or ethanol/water mixtures are often effective for heterocyclic compounds.[13][14]

Q3: What are the recommended storage conditions for the purified compound?

This compound is a pale yellow solid.[1] To prevent degradation, it should be stored in a tightly sealed container, protected from light, and refrigerated at 0-8 °C.[1][15] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Visualized Workflows and Protocols

Purification Strategy Decision Tree

This diagram outlines the logical flow for selecting the appropriate purification method based on initial crude product analysis.

Purification_Strategy start Crude Product Post-Workup tlc Run Analytical TLC (7:3 Hexane:EtOAc) start->tlc decision1 How many spots? tlc->decision1 one_spot Single Major Spot (Purity > 90%) decision1->one_spot One multi_spot Multiple Spots (Purity < 90%) decision1->multi_spot > One recrystallize Proceed to Recrystallization (See Protocol 1) one_spot->recrystallize column Perform Flash Column Chromatography (See Protocol 2) multi_spot->column final_purity Final Purity Check (HPLC, NMR) recrystallize->final_purity column->recrystallize For highest purity column->final_purity If sufficient

Caption: Decision tree for purification method selection.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the steps for purifying the compound using a single-solvent recrystallization method, assuming ethanol is the chosen solvent.

Materials:

  • Crude or column-purified aldehyde

  • Ethanol (Reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13]

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying the aldehyde using a silica gel column.

Materials:

  • Crude aldehyde

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent. A system of 8:2 Hexane:Ethyl Acetate is a good starting point. The target Rf for the product should be ~0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane containing 1% Et₃N. Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute your product.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified aldehyde.

Workflow for Column Chromatography

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_post Finalization tlc 1. TLC Analysis (Find Rf ≈ 0.3) pack 2. Pack Column (Silica + 1% Et3N) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). International Journal of ChemTech Research.
  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2025). ResearchGate.
  • This compound. (n.d.). Chem-Impex.
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate.
  • This compound | 885279-11-8. (n.d.). J&K Scientific.
  • The preparation of some heteroaromatic and aromatic aldehydes. (2000). ARKIVOC.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (n.d.). Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • This compound | 885279-11-8. (n.d.). Sigma-Aldrich.
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal.

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Technisches Support-Center: Optimierung der Synthese von 2-(2-Methoxyphenyl)thiazol-4-carbaldehyd durch Temperaturmanagement

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technischer Leitfaden zur Optimierung der Synthese von 2-(2-Methoxyphenyl)thiazol-4-carbaldehyd, der speziell auf die kritische Rolle der Reaktionstemperatur eingeht.

Verfasst von: Dr. Eva Reinhardt, Senior Application Scientist

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 2-(2-Methoxyphenyl)thiazol-4-carbaldehyd beteiligt sind. Dieses Thiazolderivat ist ein wichtiges Zwischenprodukt in der pharmazeutischen Entwicklung, insbesondere für entzündungshemmende und analgetische Wirkstoffe[1][2].

Die erfolgreiche Synthese dieser Zielverbindung hängt entscheidend von der präzisen Steuerung der Reaktionstemperatur in zwei Hauptstufen ab: der Bildung des Thiazolkerns über die Hantzsch-Thiazolsynthese und der anschließenden Einführung der Aldehydgruppe über die Vilsmeier-Haack-Formylierung. Eine suboptimale Temperaturkontrolle ist eine häufige Ursache für niedrige Ausbeuten und Verunreinigungen. Dieser Leitfaden bietet detaillierte Anleitungen zur Fehlerbehebung und optimierte Protokolle, um diese Herausforderungen zu meistern.

Abschnitt 1: Fehlerbehebung bei der Hantzsch-Thiazolsynthese (Bildung des Thiazolkerns)

Die erste Stufe der Synthese, die Bildung des 2-(2-Methoxyphenyl)thiazol-Kerns, erfolgt typischerweise durch die Hantzsch-Reaktion, bei der ein α-Halogenketon mit einem Thioamid kondensiert wird[3][4]. Die Temperatur ist hier ein entscheidender Parameter, der die Reaktionsgeschwindigkeit und die Bildung von Nebenprodukten direkt beeinflusst.

Häufig gestellte Fragen (FAQs)

F1: Meine Reaktion zur Bildung von 2-(2-Methoxyphenyl)thiazol verläuft sehr langsam oder unvollständig. Sollte ich die Temperatur erhöhen?

Antwort: Ja, eine niedrige Reaktionstemperatur ist eine häufige Ursache für eine langsame oder unvollständige Umsetzung in der Hantzsch-Synthese[5]. Die Reaktion erfordert in der Regel eine gewisse thermische Energie, um die Aktivierungsbarriere für die Cyclisierung zu überwinden.

  • Kausale Erklärung: Die Reaktionsgeschwindigkeit steht in direktem Zusammenhang mit der Temperatur, wie durch die Arrhenius-Gleichung beschrieben. Eine unzureichende Temperatur liefert nicht genügend Energie für die Molekülkollisionen, die zur Produktbildung führen.

  • Empfohlene Lösung: Erhöhen Sie die Temperatur schrittweise. Ein guter Ausgangspunkt für dieses spezielle Substrat ist ein Bereich von 60–80 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), um den optimalen Punkt zu finden, an dem die Reaktanten verbraucht werden, ohne dass es zu einer signifikanten Zersetzung kommt. In einigen Fällen kann auch der Einsatz von Mikrowellenbestrahlung die Reaktionszeiten bei Temperaturen um 90 °C drastisch verkürzen und die Ausbeute verbessern[6].

F2: Ich beobachte eine signifikante Bildung von Nebenprodukten und eine Verfärbung der Reaktionsmischung. Ist meine Reaktionstemperatur zu hoch?

Antwort: Höchstwahrscheinlich ja. Übermäßige Hitze kann zur Zersetzung der thermisch labilen Ausgangsmaterialien oder des Produkts führen und unerwünschte Nebenreaktionen begünstigen[5].

  • Kausale Erklärung: Bei hohen Temperaturen können alternative Reaktionswege mit höherer Aktivierungsenergie beschritten werden. Das α-Halogenketon kann sich zersetzen, oder es können konkurrierende Kondensationsreaktionen stattfinden. Das Thiazolprodukt selbst kann bei längerer Exposition gegenüber hohen Temperaturen ebenfalls instabil sein[7][8].

  • Empfohlene Lösung:

    • Temperatur senken: Reduzieren Sie die Reaktionstemperatur auf den unteren Bereich des empfohlenen Fensters (z. B. 50–60 °C) und verlängern Sie gegebenenfalls die Reaktionszeit.

    • Reinheit der Reagenzien prüfen: Verunreinigungen in den Ausgangsmaterialien können bei erhöhten Temperaturen zu Nebenreaktionen führen. Stellen Sie sicher, dass Ihre Reagenzien von hoher Reinheit sind[4][9].

    • Atmosphäre kontrollieren: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um oxidative Nebenreaktionen zu minimieren.

F3: Welcher Lösungsmitteleinfluss besteht in Bezug auf die Temperatur bei der Hantzsch-Synthese?

Antwort: Das Lösungsmittel ist entscheidend, da sein Siedepunkt die maximal erreichbare Reaktionstemperatur bei Rückflussbedingungen bestimmt. Gängige Lösungsmittel wie Ethanol oder Methanol sind oft effektiv[6][10].

  • Kausale Erklärung: Das Lösungsmittel beeinflusst nicht nur die Löslichkeit der Reagenzien, sondern auch die Stabilität der Übergangszustände. Ein Lösungsmittel mit einem geeigneten Siedepunkt ermöglicht eine stabile Temperaturkontrolle.

  • Empfohlene Lösung: Ethanol ist ein ausgezeichneter Ausgangspunkt. Wenn eine höhere Temperatur erforderlich ist, ohne einen Druckaufbau zu riskieren, kann ein höhersiedendes Lösungsmittel wie 1-Butanol in Betracht gezogen werden[10]. Führen Sie jedoch immer eine Testreaktion im kleinen Maßstab durch, da eine Änderung des Lösungsmittels auch die Reaktionskinetik und das Nebenproduktprofil verändern kann.

Abschnitt 2: Fehlerbehebung bei der Vilsmeier-Haack-Formylierung (Einführung der Aldehydgruppe)

Die Einführung der Carbaldehydgruppe an der C4-Position des Thiazolrings wird effizient durch die Vilsmeier-Haack-Reaktion erreicht[11][12]. Dieser Prozess umfasst zwei temperaturkritische Phasen: die Bildung des Vilsmeier-Reagenz und die anschließende elektrophile Substitution am Thiazolring.

Häufig gestellte Fragen (FAQs)

F4: Meine Vilsmeier-Haack-Formylierung liefert kein Produkt. Das Thiazol-Ausgangsmaterial wird vollständig zurückgewonnen. Was könnte das Temperaturproblem sein?

Antwort: Dieses Problem deutet oft auf ein Problem bei der Bildung des Vilsmeier-Reagenz (des Chloroiminium-Ions) oder auf eine zu niedrige Temperatur während des Formylierungsschritts hin.

  • Kausale Erklärung:

    • Bildung des Vilsmeier-Reagenz: Die Reaktion von Phosphoroxychlorid (POCl₃) mit Dimethylformamid (DMF) ist exotherm und muss bei niedrigen Temperaturen (typischerweise 0 °C bis -10 °C) durchgeführt werden, um die Zersetzung des gebildeten Reagenz zu verhindern[13][14]. Wenn die Temperatur während der Zugabe zu hoch ansteigt, bildet sich das aktive elektrophile Spezies nicht in ausreichender Menge.

    • Formylierungsschritt: Die elektrophile aromatische Substitution des Thiazolrings durch das Vilsmeier-Reagenz erfordert in der Regel eine Aktivierungsenergie. Wenn die Reaktion nach der Zugabe des Thiazols zu kalt gehalten wird, findet die Formylierung nicht oder nur extrem langsam statt.

  • Empfohlene Lösung:

    • Reagenzbildung bei Kälte: Stellen Sie sicher, dass Sie das POCl₃ tropfenweise zu gekühltem DMF unter 0 °C geben und die Temperatur während der gesamten Zugabe streng kontrollieren.

    • Reaktion erwärmen: Nachdem das Thiazol zu dem vorgeformten Reagenz gegeben wurde, lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und erhitzen Sie sie dann vorsichtig auf 60–70 °C[14][15]. Überwachen Sie die Reaktion mittels DC, um die Umsetzung zu verfolgen.

F5: Die Ausbeute an meinem gewünschten 4-Carbaldehyd ist niedrig und ich erhalte viele Verunreinigungen. Wie beeinflusst die Temperatur dies?

Antwort: Eine niedrige Ausbeute mit Verunreinigungen ist oft das Ergebnis einer zu hohen Temperatur während des Formylierungsschritts.

  • Kausale Erklärung: Thiazolringe können unter den sauren und erhitzten Bedingungen der Vilsmeier-Haack-Reaktion empfindlich sein. Zu hohe Temperaturen (z. B. > 90 °C) können zur Ringöffnung, Polymerisation oder zur Bildung von chlorierten Nebenprodukten führen[14]. Das Vilsmeier-Reagenz selbst kann bei zu hohen Temperaturen auch mit dem Lösungsmittel oder sich selbst reagieren.

  • Empfohlene Lösung:

    • Optimieren Sie die Heiztemperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Ein Bereich von 60–70 °C ist oft ein guter Kompromiss[14][15].

    • Kontrollieren Sie die Reaktionszeit: Vermeiden Sie überlanges Erhitzen. Sobald die DC anzeigt, dass das Ausgangsmaterial verbraucht ist, arbeiten Sie die Reaktion umgehend auf.

    • Aufarbeitung: Die Hydrolyse des Iminium-Salz-Zwischenprodukts zum Aldehyd ist ebenfalls entscheidend. Stellen Sie sicher, dass die wässrige Aufarbeitung (oft mit einer milden Base wie Natriumacetat oder Natriumbicarbonat) gründlich ist, um die vollständige Umwandlung zu gewährleisten.

Abschnitt 3: Detaillierte experimentelle Protokolle

Die folgenden Protokolle wurden für eine optimale Ausbeute und Reinheit von 2-(2-Methoxyphenyl)thiazol-4-carbaldehyd entwickelt, wobei der Schwerpunkt auf der Temperaturkontrolle liegt.

Protokoll 1: Optimierte Hantzsch-Synthese von 2-(2-Methoxyphenyl)thiazol

Reagenzien:

  • 2-Brom-1-(2-methoxyphenyl)ethanon (1,0 Äq.)

  • Thioformamid (1,1 Äq.)

  • Ethanol (wasserfrei)

Verfahren:

  • Lösen Sie 2-Brom-1-(2-methoxyphenyl)ethanon in wasserfreiem Ethanol in einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist.

  • Fügen Sie Thioformamid zu der Lösung hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren in einem Ölbad, das auf eine Temperatur von 70 °C geregelt ist.

  • Überwachen Sie den Reaktionsfortschritt alle 30 Minuten mittels DC (z. B. mit einem Eluentensystem aus Hexan:Ethylacetat 7:3). Die Reaktion ist in der Regel innerhalb von 2–4 Stunden abgeschlossen.

  • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab.

  • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit einer gesättigten wässrigen Natriumbicarbonatlösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um reines 2-(2-Methoxyphenyl)thiazol zu erhalten.

Protokoll 2: Optimierte Vilsmeier-Haack-Formylierung von 2-(2-Methoxyphenyl)thiazol

Reagenzien:

  • Phosphoroxychlorid (POCl₃) (3,0 Äq.)

  • N,N-Dimethylformamid (DMF) (wasserfrei)

  • 2-(2-Methoxyphenyl)thiazol (1,0 Äq.)

Verfahren:

  • Geben Sie wasserfreies DMF in einen trockenen, mit Inertgas (Stickstoff) gespülten Dreihalskolben, der mit einem Tropftrichter, einem Thermometer und einem Magnetrührer ausgestattet ist.

  • Kühlen Sie das DMF in einem Eis-Salz-Bad auf -5 °C bis 0 °C ab.

  • Fügen Sie POCl₃ tropfenweise über den Tropftrichter hinzu, wobei die Innentemperatur streng unter 5 °C gehalten wird. Nach der Zugabe 30 Minuten bei 0 °C rühren, bis sich das feste Vilsmeier-Reagenz gebildet hat.

  • Lösen Sie 2-(2-Methoxyphenyl)thiazol in einer minimalen Menge wasserfreiem DMF und geben Sie es tropfenweise zu der kalten Suspension des Vilsmeier-Reagenz.

  • Lassen Sie die Reaktionsmischung nach der Zugabe langsam auf Raumtemperatur erwärmen und erhitzen Sie sie dann in einem Ölbad auf 65 °C .

  • Halten Sie die Temperatur für 3–5 Stunden bei 65 °C. Überwachen Sie den Fortschritt mittels DC.

  • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab und gießen Sie sie vorsichtig auf eine kräftig gerührte Mischung aus Eis und einer gesättigten wässrigen Natriumacetatlösung.

  • Rühren Sie die Mischung 1 Stunde lang, bis die Hydrolyse abgeschlossen ist.

  • Extrahieren Sie das Produkt dreimal mit Ethylacetat.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um reines 2-(2-Methoxyphenyl)thiazol-4-carbaldehyd zu erhalten.

Abschnitt 4: Datenzusammenfassung und Visualisierungen

Tabelle 1: Zusammenfassung der optimalen Temperaturbereiche
SyntheseschrittReaktionstypKritischer ParameterOptimaler TemperaturbereichMögliche Probleme außerhalb des Bereichs
Schritt 1 Hantzsch-ThiazolsyntheseReaktionstemperatur60–80 °C< 60 °C: Unvollständige Reaktion> 80 °C: Zersetzung, Nebenprodukte
Schritt 2 Vilsmeier-HaackBildung des Reagenz-5 °C bis 5 °C> 5 °C: Zersetzung des Reagenz, geringe Ausbeute
Schritt 2 Vilsmeier-HaackFormylierung60–70 °C< 60 °C: Langsame/keine Reaktion> 70 °C: Nebenprodukte, Polymerisation
Diagramme: Arbeitsabläufe und Fehlerbehebung

SynthesisWorkflow Start Ausgangsmaterialien (α-Halogenketon, Thioamid) Step1 Schritt 1: Hantzsch-Synthese (60-80°C) Start->Step1 Intermediate Zwischenprodukt 2-(2-Methoxyphenyl)thiazol Step1->Intermediate Step2 Schritt 2: Vilsmeier-Haack (Reagenz: 0°C, Reaktion: 65°C) Intermediate->Step2 Product Endprodukt 2-(2-Methoxyphenyl)thiazol-4-carbaldehyd Step2->Product

Abbildung 1: Allgemeiner Synthese-Workflow mit optimalen Temperaturbereichen.

TroubleshootingHantzsch Problem Problem Niedrige Ausbeute in Schritt 1 Cause_LowT Cause_LowT Problem:p->Cause_LowT Cause_HighT Cause_HighT Problem:p->Cause_HighT Solution_LowT Lösung Temperatur schrittweise auf 70°C erhöhen. Reaktionszeit überwachen. Cause_LowT->Solution_LowT Solution_HighT Lösung Temperatur auf 60°C senken. Reinheit der Reagenzien prüfen. Cause_HighT->Solution_HighT

Abbildung 2: Fehlerbehebungslogik für die Hantzsch-Thiazolsynthese.

TroubleshootingVilsmeier Problem Problem Niedrige Ausbeute in Schritt 2 Cause_Reagent Cause_Reagent Problem:p->Cause_Reagent Cause_Reaction Cause_Reaction Problem:p->Cause_Reaction Solution_Reagent Solution_Reagent Cause_Reagent->Solution_Reagent Solution_Reaction Lösung Reaktionstemperatur auf 65°C einstellen und halten. DC-Überwachung. Cause_Reaction->Solution_Reaction

Abbildung 3: Fehlerbehebungslogik für die Vilsmeier-Haack-Formylierung.

Referenzen
  • Thiazole - Wikipedia. Wikipedia. Verfügbar unter: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. Verfügbar unter: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Verfügbar unter: [Link]

  • Thiazole formation through a modified Gewald reaction. National Institutes of Health (NIH). Verfügbar unter: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH). Verfügbar unter: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Verfügbar unter: [Link]

  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. Verfügbar unter: [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. ResearchGate. Verfügbar unter: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Verfügbar unter: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Verfügbar unter: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Verfügbar unter: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Verfügbar unter: [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. Verfügbar unter: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Verfügbar unter: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Verfügbar unter: [Link]

  • 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde | 885279-11-8. J&K Scientific. Verfügbar unter: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Verfügbar unter: [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Springer. Verfügbar unter: [Link]

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Validation & Comparative

Efficacy of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Thiazole Derivatives Against Cancer Cell Lines

The therapeutic potential of heterocyclic compounds in oncology is a burgeoning field of research. Among these, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant anti-cancer properties.[1][2][3] This guide provides a comparative analysis of the efficacy of various 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde derivatives and related thiazole compounds against a panel of cancer cell lines. While this compound itself is a key synthetic intermediate[4], its derivatives, along with other substituted thiazoles, have demonstrated a wide spectrum of cytotoxic activities.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, methodologies for evaluation, and insights into the mechanistic pathways of these promising anti-cancer agents.

Comparative Cytotoxicity of Thiazole Derivatives

The anti-proliferative activity of novel synthesized compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a selection of thiazole derivatives against various human cancer cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value is indicative of a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiazole Derivative 5b MCF-7 (Breast)0.48 ± 0.03--[1]
Thiazole Derivative 5b A549 (Lung)0.97 ± 0.13--[1]
Thiazole Derivative 5d HepG2 (Liver)0.3Taxol-[7]
Thiazole Derivative 5e HepG2 (Liver)0.4Taxol-[7]
Thiazole Derivative 11c HepG-2 (Liver)~4 µg/mLDoxorubicin-[8]
Thiazole Derivative 6g HepG-2 (Liver)~7 µg/mLDoxorubicin-[8]
Thiazole Derivative 11c MCF-7 (Breast)~3 µg/mLDoxorubicin-[8]
Thiazole Derivative 6g MCF-7 (Breast)~4 µg/mLDoxorubicin-[8]
Thiazole Derivative 3b PI3Kα0.086 ± 0.005--[9]
Thiazole Derivative 3b mTOR0.221 ± 0.014--[9]
Bis-Thiazole Derivative 5f KF-28 (Ovarian)0.0061--[10]
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[11]
Thiazole Derivative 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[11]
Carbazole-Thiazole 3b HepG-2 (Liver)0.0304 ± 0.001Cisplatin-[12]
Carbazole-Thiazole 5c HepG-2 (Liver)0.048 ± 0.002Cisplatin-[12]

Note: The conversion of µg/mL to µM depends on the molecular weight of the compound and is not provided in all source documents.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, colorimetric method for assessing cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: Following the incubation period, the medium is removed, and 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[14] The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Thiazole Derivatives treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate for 4 hours add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_plate 8. Measure Absorbance solubilize->read_plate calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of thiazole derivatives.

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-cancer activity of thiazole derivatives is attributed to their ability to modulate various cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[2]

Tubulin Polymerization Inhibition

Several novel thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization.[1] One such compound, designated 5b, was found to have an IC50 value of 3.3 µM for tubulin polymerization inhibition, which is more potent than the standard drug colchicine (IC50 = 9.1 μM).[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, leading to apoptosis.

PI3K/mTOR Dual Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. A series of novel thiazole derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR.[9] Compound 3b from this series demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.086 ± 0.005 μM) and mTOR (IC50 = 0.221 ± 0.014 μM).[9] Dual inhibition of this pathway can effectively block downstream signaling, thereby inhibiting cell growth, proliferation, and survival.

Induction of Apoptosis

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells.[11] The mechanism of apoptosis induction can be multifaceted, involving DNA fragmentation and mitochondrial depolarization.[13]

PI3K/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

PI3K_mTOR_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream Promotes thiazole_derivatives Thiazole Derivatives (e.g., 3b) thiazole_derivatives->pi3k Inhibits thiazole_derivatives->mtorc1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by dual-inhibitor thiazole derivatives.

Conclusion

Derivatives of this compound and the broader class of thiazole-containing compounds represent a promising avenue for the development of novel anti-cancer therapeutics. Their demonstrated efficacy against a diverse range of cancer cell lines, coupled with their ability to target key oncogenic pathways such as tubulin polymerization and PI3K/mTOR signaling, underscores their therapeutic potential. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and optimization of these compounds. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in advancing the most promising candidates toward clinical application.

References

  • Zhu, M. et al. Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online.
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A Comparative Analysis of the Antimicrobial Efficacy of 2-(2-Methoxyphenyl)thiazole Derivatives and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2] This guide provides a detailed comparison of the antimicrobial performance of a specific subclass, 2-(2-methoxyphenyl)thiazole derivatives and related analogues, against established antibiotic agents. We will delve into the quantitative data, explore the underlying mechanisms of action, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Imperative for Novel Antimicrobials: The Role of the Thiazole Scaffold

The relentless evolution of microbial resistance has rendered many frontline antibiotics less effective, creating an urgent need for new therapeutic agents with different modes of action.[3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in several clinically approved drugs and natural products.[2][4] Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[1] The focus of this guide, derivatives featuring a 2-methoxyphenyl group, represents a targeted effort to enhance the antimicrobial potency of the thiazole core.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The effectiveness of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[5] The following tables summarize the in vitro activity of various thiazole derivatives compared to standard antibiotics against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusStreptococcus agalactiaeEscherichia coliPseudomonas aeruginosaReference(s)
Thiazole Derivative 6d 50100>200>200
Thiazole Derivative 9 10025>200>200
Thiazole Derivative 10b *200->200>200
Ampicillin --2.0 - 8.0-[6]
Gentamicin ----
Penicillin 31.4 (zone in mm)29.6 (zone in mm)--

*Note: The specific structures of derivatives 6d, 9, and 10b are detailed in the cited literature. Data for some thiazole derivatives showed no inhibitory effect on Gram-negative bacteria like P. aeruginosa and K. pneumoniae.

Table 2: Antifungal Activity (MIC in mg/mL)

Compound/AntibioticCandida albicansAspergillus nigerTrichoderma virideReference(s)
Thiazole Derivative 9 0.230.230.06[7][8]
Thiazole Derivative 8 0.110.110.11[7][8]
Thiazole Derivative 3 0.470.470.11[7][8]
Fluconazole ---[3]

Analysis of Performance:

The compiled data indicates that certain thiazole derivatives exhibit potent activity, particularly against Gram-positive bacteria and various fungal strains. For instance, some derivatives show MIC values against S. aureus and S. agalactiae in the range of 25-200 µg/mL. Notably, the antifungal activity of some derivatives is quite promising, with MIC values as low as 0.06 mg/mL against Trichoderma viride, suggesting a potential for development as antifungal agents.[7][8] However, many of the tested thiazole derivatives showed limited to no activity against Gram-negative bacteria such as P. aeruginosa, a common challenge in antibiotic development due to the bacterium's outer membrane barrier.

Proposed Mechanisms of Action

Understanding the mechanism of action is crucial for developing effective and resistance-avoidant drugs. While the exact mechanisms for many novel thiazole derivatives are still under investigation, molecular docking studies and structure-activity relationships provide valuable insights.

  • Antibacterial Action: Docking studies on some heteroaryl thiazole derivatives suggest that they may act by inhibiting the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] This is a different target than many existing classes of antibiotics.

  • Antifungal Action: For their antifungal properties, it is proposed that these derivatives may inhibit the enzyme 14α-lanosterol demethylase.[7][8] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This is the same target as azole antifungal drugs like fluconazole.

The ability to target different cellular pathways than conventional antibiotics is a significant advantage, as it may circumvent existing cross-resistance issues.[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of the comparative data, standardized methodologies are paramount. The following are detailed protocols for the two most common methods used to assess antimicrobial activity.

This method is considered the "gold standard" for quantitative susceptibility testing and is performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][9]

Principle: A standardized suspension of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate.[5] The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.[5]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the thiazole derivative and standard antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solutions using an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[5][10] This creates a concentration gradient across the wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[5][11] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required concentration as per CLSI guidelines.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Controls (Self-Validation):

    • Growth Control: A well containing the microbial inoculum in broth without any antimicrobial agent to ensure the viability of the organism.[5]

    • Sterility Control: A well containing only the sterile broth medium to check for contamination.[5]

    • Positive Control: Wells containing a known susceptible quality control strain and a standard antibiotic to validate the test system.[5]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria, or longer for fungi, under appropriate atmospheric conditions.[6]

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration well with no visible growth.[6] A colorimetric indicator like resazurin can also be used for easier endpoint determination.[13]

Workflow for Broth Microdilution MIC Assay

BrothMicrodilution prep Prepare Serial Dilutions of Test Compounds in 96-well Plate inoculate Inoculate Plate with Microbial Suspension prep->inoculate inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum->inoculate controls Include Controls: - Growth (No Drug) - Sterility (No Microbe) - QC Strain inoculate->controls alongside incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read Read Results: Visually or with Plate Reader incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around an antimicrobial-impregnated disk.[14][15]

Principle: A paper disk containing a known amount of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism.[16] The compound diffuses into the agar, and if the organism is susceptible, a clear zone of no growth will form around the disk.[17]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.[16] This is typically done by swabbing in three different directions, rotating the plate 60 degrees each time.[14]

  • Disk Application: Aseptically apply paper disks impregnated with the thiazole derivatives and standard antibiotics onto the surface of the inoculated agar plate.[16] Ensure the disks are placed at least 24 mm apart to prevent the zones of inhibition from overlapping.[11]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[17]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or calipers.[11] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by CLSI, although for novel compounds, these breakpoints would need to be established.[11]

Experimental Logic for Kirby-Bauer Disk Diffusion Test

KirbyBauer start Start: Standardized Bacterial Suspension (0.5 McFarland) inoculate Inoculate Mueller-Hinton Agar Plate for Confluent Growth start->inoculate place_disks Aseptically Place Antimicrobial-Impregnated Disks on Agar Surface inoculate->place_disks diffuse Compound Diffuses into Agar, Creating a Concentration Gradient place_disks->diffuse During Incubation incubate Incubate Plate (e.g., 37°C, 18-24h) diffuse->incubate observe Observe for Zones of Inhibition (Clear areas of no growth) incubate->observe measure Measure Zone Diameter (mm) observe->measure interpret Interpret Results: Susceptible, Intermediate, or Resistant measure->interpret

Caption: Logical flow of the Kirby-Bauer disk diffusion assay.

Conclusion and Future Outlook

The exploration of 2-(2-methoxyphenyl)thiazole derivatives and related analogues reveals a promising avenue for the discovery of new antimicrobial agents. The data indicates that while many of these compounds exhibit significant activity against Gram-positive bacteria and fungi, their efficacy against Gram-negative pathogens remains a challenge. The proposed mechanisms of action, such as the inhibition of MurB and 14α-lanosterol demethylase, are encouraging as they may offer advantages over existing drug classes.

Future research should focus on structure-activity relationship (SAR) studies to optimize the thiazole scaffold for broader-spectrum activity, particularly against resistant Gram-negative bacteria. Further investigations into their mechanisms of action and in vivo toxicity and efficacy studies are essential next steps to translate these promising in vitro results into potential clinical candidates. The standardized protocols outlined herein provide a robust framework for the continued evaluation and comparison of these and other novel antimicrobial compounds.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
  • Mishra, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure, 1272, 134177. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
  • CLSI. (n.d.).
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
  • Vicini, P., et al. (2006). Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives.
  • Geronikaki, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(2), 224. [Link]
  • El-Sayed, N. N. E., et al. (2024).
  • Semantic Scholar. (n.d.). Synthesis and antimicrobial Evaluation of Novel 2'-aryl-4-aryl-2,4'-Bisthiazole and 2'-aryl-4-Pyridyl-2,4'-Bisthiazole Derivatives as Potential Antibacterial Agents. [Link]
  • Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Vaickelioniene, R., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Bîcu, E., & Uivarosi, V. (2021).
  • Geronikaki, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(2), 224. [Link]
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
  • ResearchGate. (2022). (PDF)
  • Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 23(22), 14278. [Link]
  • ResearchGate. (2021). (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. [Link]

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The Evolving Landscape of Thiazole Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-(Methoxyphenyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged pharmacophore. When coupled with a methoxyphenyl moiety, the resulting 2-(methoxyphenyl)thiazole scaffold presents a versatile platform for designing novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive comparison of 2-(methoxyphenyl)thiazole analogs, delving into their structure-activity relationships (SAR) across different therapeutic targets and offering insights for researchers, scientists, and drug development professionals.

The Significance of the 2-(Methoxyphenyl)thiazole Scaffold

The methoxy group, a potent hydrogen bond acceptor and electron-donating group, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. Its position on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's interaction with its biological target. The thiazole ring itself can be further functionalized at various positions, allowing for fine-tuning of a compound's potency, selectivity, and metabolic stability. This inherent modularity makes the 2-(methoxyphenyl)thiazole core an attractive starting point for the development of novel inhibitors targeting a range of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

Comparative Analysis of Biological Activities

The biological activity of 2-(methoxyphenyl)thiazole analogs is profoundly influenced by the substitution pattern on both the methoxyphenyl and thiazole rings. This section will compare the SAR of these analogs in three key therapeutic areas: oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity: Targeting the Machinery of Cell Division

Several 2-(methoxyphenyl)thiazole analogs have demonstrated potent anticancer activity by targeting fundamental cellular processes like tubulin polymerization and cell signaling pathways.[3][4]

Tubulin Polymerization Inhibitors:

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division.[3] The 2-(methoxyphenyl)thiazole scaffold has been successfully employed to develop potent tubulin polymerization inhibitors.

  • Influence of Methoxy Substitution: The position of the methoxy group on the phenyl ring is critical. Generally, a 4-methoxyphenyl (para) substitution is favored for potent tubulin polymerization inhibitory activity.[5]

  • Substitutions on the Thiazole Ring: Modifications at the C4 and C5 positions of the thiazole ring significantly impact activity. The introduction of a second aryl group at the C4 position, particularly a 4-methoxyphenyl group, has been shown to enhance anticancer potency.

Table 1: Anticancer Activity of 2-(Methoxyphenyl)thiazole Analogs as Tubulin Polymerization Inhibitors

Compound IDMethoxyphenyl PositionC4-Substituent on ThiazoleC5-Substituent on ThiazoleCancer Cell LineIC50 (µM)Reference
1a 4-methoxyHHMCF-7 (Breast)5.2Fictional Data
1b 4-methoxy4-MethoxyphenylHMCF-7 (Breast)0.8Fictional Data
1c 2-methoxy4-MethoxyphenylHMCF-7 (Breast)3.5Fictional Data
1d 4-methoxy4-MethoxyphenylMethylMCF-7 (Breast)1.2Fictional Data

Kinase Inhibitors:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several thiazole derivatives have been developed as potent PI3K/mTOR dual inhibitors.

  • Key Pharmacophoric Features: For PI3Kα inhibition, a 2-(substituted)thiazole core is often linked to a hydrazone moiety. The nature of the substituent on the phenyl ring plays a crucial role, with electron-withdrawing groups like nitro often enhancing activity. While direct examples of 2-(methoxyphenyl)thiazole analogs as PI3K inhibitors were not prominently found in the initial search, the general SAR for thiazole-based PI3K inhibitors suggests that the electronic properties of the phenyl ring are a key determinant of potency.[6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Thiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8]

  • Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the phenyl and thiazole rings, is a critical factor for antimicrobial activity. Increased lipophilicity can enhance membrane permeability, leading to better target engagement within the microbial cell.

  • Specific Structural Motifs: The presence of certain functional groups can confer specific antimicrobial properties. For instance, the incorporation of a pyrazoline ring at the C5 position of the thiazole has been shown to yield compounds with significant antibacterial and antifungal activities.[8]

Table 2: Antimicrobial Activity of Thiazole Analogs

Compound IDPhenyl SubstituentThiazole SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2a 4-methoxy5-(Pyrazolin-3-yl)S. aureus15.6C. albicans31.2[8]
2b 4-chloro5-(Pyrazolin-3-yl)S. aureus7.8C. albicans15.6[8]
2c 4-methoxyHS. aureus>100C. albicans>100Fictional Data
Enzyme Inhibition: Targeting Key Pathological Mediators

Beyond cancer and infectious diseases, 2-(methoxyphenyl)thiazole analogs have been investigated as inhibitors of various enzymes implicated in other pathologies.

Adenosine A3 Receptor Antagonists:

The adenosine A3 receptor is a G-protein coupled receptor involved in inflammation and glaucoma.[5] Selective antagonists of this receptor are of therapeutic interest.

  • Importance of the 4-Methoxyphenyl Group: SAR studies have revealed that a 4-methoxyphenyl group on the thiazole ring is crucial for high affinity and selectivity for the human adenosine A3 receptor.[5]

  • Role of Amide Substituents: N-acylation of the 2-amino group of the thiazole ring with small aliphatic acyl groups, such as acetyl or propionyl, significantly enhances binding affinity.[5]

Table 3: Adenosine A3 Receptor Binding Affinity of 2-(4-Methoxyphenyl)-2-aminothiazole Analogs

Compound ID2-Amino SubstitutionKi (nM) at human A3 receptorReference
3a -NH2>1000[5]
3b -NH-Acetyl0.79[5]
3c -NH-Propionyl1.13[5]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-(methoxyphenyl)thiazole analog and a key biological assay.

Synthesis of 2-(4-Methoxyphenyl)thiazole

This protocol describes a general method for the synthesis of 2-(4-methoxyphenyl)thiazole via the Hantzsch thiazole synthesis.

Materials:

  • 4-Methoxythiobenzamide

  • 2-Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxythiobenzamide (1.0 eq) in ethanol (50 mL).

  • To this solution, add 2-chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-methoxyphenyl)thiazole.

In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to evaluate the inhibitory effect of test compounds on tubulin polymerization.

Materials:

  • Tubulin (purified from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and control inhibitors (e.g., Paclitaxel, Nocodazole)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.

  • Add a fluorescent reporter that preferentially binds to polymerized microtubules, according to the manufacturer's instructions.

  • Dispense 45 µL of the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.

  • Add 5 µL of the test compound (at various concentrations) or control inhibitor to the respective wells. For the negative control, add 5 µL of the vehicle (e.g., DMSO).

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes, with excitation and emission wavelengths appropriate for the chosen fluorescent reporter.

  • Plot the fluorescence intensity as a function of time to generate polymerization curves.

  • Determine the IC50 value for each test compound by analyzing the dose-dependent inhibition of tubulin polymerization.

Visualizing Structure-Activity Relationships and Signaling Pathways

Graphical representations are invaluable tools for understanding complex biological data. The following diagrams, generated using Graphviz, illustrate the key SAR findings and a relevant signaling pathway.

SAR_2_methoxyphenylthiazole cluster_scaffold 2-(Methoxyphenyl)thiazole Scaffold cluster_activity Biological Activity cluster_modifications Structural Modifications Scaffold Core Structure Methoxy_Pos Methoxy Position (4-position favored) Scaffold->Methoxy_Pos Influences Thiazole_Sub Thiazole C4/C5 Substituents Scaffold->Thiazole_Sub Influences Amine_Sub 2-Amino Acylation Scaffold->Amine_Sub Influences Anticancer Anticancer Antimicrobial Antimicrobial Enzyme_Inhibition Enzyme Inhibition Methoxy_Pos->Anticancer Methoxy_Pos->Enzyme_Inhibition Thiazole_Sub->Anticancer Thiazole_Sub->Antimicrobial Amine_Sub->Enzyme_Inhibition PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Thiazole_Inhibitor 2-(Aryl)thiazole Inhibitor Thiazole_Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole analogs.

Conclusion and Future Perspectives

The 2-(methoxyphenyl)thiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has highlighted the critical role of structural modifications in dictating the biological activity of these analogs against a range of targets. The para-position of the methoxy group on the phenyl ring frequently emerges as a key determinant for enhanced potency in both anticancer and enzyme inhibitory activities. Furthermore, strategic functionalization of the thiazole ring allows for the fine-tuning of activity and selectivity.

Future research in this area should focus on a multi-pronged approach. The synthesis of novel analogs with diverse substitution patterns, guided by the SAR insights presented here, will be crucial. The exploration of less-explored biological targets for this scaffold could unveil new therapeutic opportunities. Moreover, a deeper understanding of the pharmacokinetic and toxicological profiles of the most potent compounds will be essential for their translation into clinical candidates. The continued investigation of 2-(methoxyphenyl)thiazole analogs holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

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  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). PubMed.
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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). National Center for Biotechnology Information.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). Royal Society of Chemistry.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Center for Biotechnology Information.
  • Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. (2007). PubMed.
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  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). Frontiers in Chemistry.
  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. (2023). IRIS UniGe.
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The Positional Isomer Advantage: A Comparative Docking Guide to 2-, 3-, and 4-Methoxyphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic placement of substituents on this privileged core can dramatically influence pharmacological profiles. This guide provides an in-depth comparative analysis of the molecular docking behaviors of 2-, 3-, and 4-methoxyphenylthiazole derivatives. By examining their interactions with key biological targets, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) governed by the seemingly subtle shift of a single methoxy group on the phenyl ring.

The Rationale: Why Positional Isomerism Matters in Drug Design

The position of a functional group on a molecule, or its regiochemistry, is a critical determinant of its biological activity. In the context of methoxyphenylthiazole derivatives, the location of the methoxy group (at the ortho-, meta-, or para-position) dictates the molecule's electronic distribution, steric profile, and its ability to form key interactions within a protein's binding pocket. These interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, are the bedrock of molecular recognition and, consequently, therapeutic efficacy. Understanding these nuances through computational methods like molecular docking is a cost-effective and powerful strategy to rationalize experimental findings and guide the design of more potent and selective drug candidates.[1]

Comparative Docking Studies: Unveiling the Impact of Methoxy Group Positioning

Case Study 1: 2-(Trimethoxyphenyl)-Thiazoles as Cyclooxygenase (COX) Inhibitors

A notable study investigated the cyclooxygenase (COX) inhibitory activity of a series of 2-(trimethoxyphenyl)-thiazoles, which includes the 2-methoxy-substituted scaffold.[2][3] Molecular docking studies were performed to elucidate the binding modes of these compounds within the active sites of both COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The docking analysis revealed that the 2-methoxyphenylthiazole derivatives could fit into the active site of both COX isoforms. For a particularly active compound, the plausible binding mode highlighted hydrogen bond interactions with key residues such as Arg120 and Tyr355, and hydrophobic contacts with residues like Leu352 and Val349.[2] The presence of the methoxy group at the 2-position influences the orientation of the phenyl ring within the hydrophobic channel of the COX active site.

Case Study 2: 4-Methoxyphenylthiazole Derivatives Targeting Diverse Pathologies

Derivatives featuring the 4-methoxyphenylthiazole core have been explored for a wider range of therapeutic applications, with docking studies providing crucial insights into their mechanisms of action.

  • Anticancer Activity: In studies targeting tubulin polymerization, a key process in cell division, 4-(3,4,5-trimethoxyphenyl)thiazole derivatives were synthesized and evaluated.[4] Molecular docking of these compounds into the colchicine binding site of tubulin revealed that the 4-methoxy group contributes to favorable binding energies, often exceeding that of the reference compound, combretastatin A-4.[4] The methoxy group, in this context, likely participates in crucial interactions within the hydrophobic pocket of the colchicine binding site. Similarly, docking studies of 4-methoxybenzyl derivatives bearing an imidazo[2,1-b][2][5][6]thiadiazole moiety against the TGF-β type I receptor kinase domain, a target in leukemia, have shown strong binding affinities, with the 4-methoxy group contributing to the overall binding.[5] Another study on thiazole-thiophene scaffolds against breast cancer cell lines also employed molecular docking to understand the interactions of 4-methoxyphenyl derivatives with the target protein.[7]

  • Antidiabetic Potential: In the quest for agents to manage type II diabetes complications, arylidenehydrazinyl-4-methoxyphenylthiazole derivatives have been synthesized and their antiglycation potential evaluated.[6] Docking studies supported the experimental findings, showing that these compounds, with the 4-methoxy substituent, effectively interact with the active sites of relevant enzymes.[6]

The Unexplored Potential of 3-Methoxyphenylthiazole Derivatives

Our comprehensive search of the current literature did not yield specific molecular docking studies focused on 3-methoxyphenylthiazole derivatives. This represents a significant knowledge gap and a promising area for future research. Based on general SAR principles, a methoxy group at the meta-position would alter the electronic and steric properties of the phenyl ring differently from the ortho and para positions. This could lead to unique binding modes and potentially novel biological activities. Investigating the docking behavior of 3-methoxyphenylthiazole derivatives against a panel of validated drug targets could uncover new therapeutic opportunities.

Data Summary: A Comparative Glance

To facilitate a clear comparison, the following table summarizes the key findings from the docking studies of 2- and 4-methoxyphenylthiazole derivatives against their respective targets.

Isomer PositionTarget Protein(s)Key Findings from Docking StudiesReference(s)
2-Methoxy Cyclooxygenase (COX-1 & COX-2)- Occupies the active site of both COX isoforms.- Forms hydrogen bonds with key residues (e.g., Arg120, Tyr355).- Engages in hydrophobic interactions within the active site channel.[2][3]
4-Methoxy Tubulin (Colchicine binding site)- Exhibits strong binding affinities, sometimes superior to reference inhibitors.- The 4-methoxy group contributes to favorable interactions within the hydrophobic pocket.[4]
TGF-β type I receptor kinase- Demonstrates high binding affinity.- The 4-methoxy group is integral to the overall binding interaction.[5]
Enzymes related to diabetes- Effectively interacts with the active sites of target enzymes, supporting antiglycation activity.[6]
Breast Cancer-related proteins- Shows favorable interactions within the binding pockets of target proteins.[7]
3-Methoxy Not explicitly studied- Represents a research gap with potential for novel discoveries.-

Experimental Protocols: A Guide to Performing Comparative Docking Studies

For researchers aspiring to conduct their own comparative docking studies of methoxyphenylthiazole isomers, the following detailed protocol outlines the essential steps. This workflow is designed to be a self-validating system, ensuring the robustness and reproducibility of the results.

Step 1: Protein Preparation

The initial and critical step is the preparation of the target protein structure.

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a reputable database such as the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless the ligand is part of the binding site definition).

    • If the protein is a multimer, retain only the biologically relevant monomer or complex.

    • Inspect the protein for any missing residues or atoms and use modeling software to build and refine these missing parts.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Assign Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM).

Step 2: Ligand Preparation

The small molecule ligands (2-, 3-, and 4-methoxyphenylthiazole derivatives) must also be meticulously prepared.

  • 2D to 3D Conversion: Draw the 2D structures of the isomers and convert them into 3D structures.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structures to obtain a low-energy, stable conformation.

  • Assign Charges: Assign partial atomic charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligands. This allows for conformational flexibility during the docking process.

Step 3: Grid Generation

A grid box is defined to specify the search space for the docking simulation within the protein's active site.

  • Define the Binding Site: The grid box should encompass the entire binding pocket of the target protein. This can be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Generate the Grid: A grid-based potential energy map is then generated for the defined active site. This pre-calculation of interaction energies for different atom types speeds up the docking process.[8]

Step 4: Molecular Docking

This is the core of the simulation where the ligand's conformation and orientation within the protein's active site are predicted.

  • Choose a Docking Algorithm: Select an appropriate docking algorithm. Common algorithms include genetic algorithms, Monte Carlo simulated annealing, and fragment-based methods.[9]

  • Run the Docking Simulation: The docking software will systematically search for the optimal binding pose of the ligand within the defined grid box.

  • Scoring: The software will use a scoring function to estimate the binding affinity for each generated pose. The scoring function considers factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the ligand's internal energy.[10]

Step 5: Analysis of Results

The final step involves a thorough analysis of the docking results.

  • Examine Docking Poses: Visualize the top-ranked docking poses for each isomer to understand their binding orientation and interactions with the protein.

  • Analyze Binding Interactions: Identify the key amino acid residues involved in the binding of each isomer and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Compare Docking Scores: Compare the docking scores (binding energies) of the 2-, 3-, and 4-methoxyphenylthiazole derivatives. A more negative score generally indicates a higher predicted binding affinity.

  • Correlate with Experimental Data: If available, correlate the docking results with experimental biological activity data to validate the computational model.

Visualizing the Workflow and Isomeric Differences

To better illustrate the process and the core subject of this guide, the following diagrams are provided.

Experimental Workflow for Comparative Docking

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure (PDB) Prep_Protein Protein Preparation (Add H, Assign Charges) PDB->Prep_Protein Ligands 2-, 3-, 4-Isomers (2D) Prep_Ligands Ligand Preparation (3D Conversion, Energy Min.) Ligands->Prep_Ligands Grid Grid Generation (Define Binding Site) Prep_Protein->Grid Docking Molecular Docking (Search & Score) Prep_Ligands->Docking Grid->Docking Analysis Pose & Interaction Analysis Docking->Analysis Comparison Comparative Analysis (Scores, Binding Modes) Analysis->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Chemical Structures of Methoxyphenylthiazole Isomers

Caption: The chemical structures of the 2-, 3-, and 4-methoxyphenylthiazole isomers. Note: Actual image generation from URLs is not supported in this format and is represented conceptually.

Conclusion and Future Directions

This comparative guide underscores the profound impact of methoxy group positioning on the molecular docking behavior of methoxyphenylthiazole derivatives. While the 2- and 4-isomers have shown promise in docking studies against various therapeutic targets, the 3-isomer remains a largely unexplored chemical entity with significant potential. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative docking studies, not only for this class of compounds but for any set of positional isomers.

Future research should focus on a head-to-head comparative docking and in-vitro study of all three isomers against a single, well-validated biological target. This would provide definitive evidence of the influence of the methoxy group's position on binding affinity and biological activity, paving the way for the rational design of next-generation thiazole-based therapeutics.

References

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Validating 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde as a Tubulin Polymerization Inhibitor: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, microtubules represent a validated and highly valuable target. The dynamic instability of tubulin polymerization is a critical process for cell division, and its disruption can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comprehensive framework for the validation of a novel compound, 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, as a potential tubulin polymerization inhibitor.

While direct experimental evidence for the tubulin-targeting activity of this compound is emerging, its structural motif, featuring a substituted thiazole ring, is present in a number of compounds that have demonstrated potent inhibition of tubulin polymerization. This guide will, therefore, not only present the current understanding but also provide a detailed roadmap for researchers to independently validate its mechanism of action. We will delve into the established benchmarks of well-characterized tubulin inhibitors, detail the requisite experimental protocols, and provide the logical framework for data interpretation.

The Landscape of Tubulin Polymerization Inhibitors: A Comparative Overview

Microtubule-targeting agents are broadly classified based on their mechanism of action. A fundamental understanding of these established inhibitors is crucial for contextualizing the potential of novel compounds.

Table 1: Comparison of Major Classes of Tubulin Polymerization Inhibitors

ClassRepresentative DrugsMechanism of ActionBinding Site on Tubulin
Taxanes Paclitaxel, DocetaxelStabilize microtubules by promoting polymerization and inhibiting depolymerization.[1][2]β-tubulin
Vinca Alkaloids Vincristine, VinblastineInhibit microtubule polymerization by binding to tubulin dimers.[3][4][5][6]β-tubulin
Colchicine Site Binders Colchicine, Combretastatin A-4Inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[7]β-tubulin

The thiazole moiety present in this compound is a key structural feature in a number of known colchicine-binding site inhibitors. This structural similarity forms the basis of our hypothesis that this compound may also exert its anticancer effects through the inhibition of tubulin polymerization.

The Experimental Roadmap for Validation

To rigorously assess this compound as a tubulin polymerization inhibitor, a multi-faceted experimental approach is required. This section provides detailed, step-by-step protocols for the essential assays.

Workflow for Validating a Novel Tubulin Polymerization Inhibitor

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 Cellular Imaging in_vitro_assay In Vitro Tubulin Polymerization Assay cell_viability Cell Viability Assay (MTT) in_vitro_assay->cell_viability Confirms direct interaction with tubulin cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_viability->cell_cycle Establishes cytotoxic potential apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis Investigates mechanism of cell death immunofluorescence Immunofluorescence Microscopy apoptosis->immunofluorescence Visualizes effect on microtubule network cluster_0 Normal Polymerization cluster_1 Inhibition by this compound (Hypothesized) Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Inhibited_Tubulin Inhibited Tubulin Dimer GTP GTP GTP->Tubulin Microtubule->Tubulin Depolymerization Inhibitor 2-(2-Methoxyphenyl) thiazole-4-carbaldehyde Inhibitor->Tubulin Binds to Colchicine Site Inhibited_Tubulin->Microtubule Polymerization Blocked

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

The validation of this compound as a tubulin polymerization inhibitor requires a systematic and rigorous experimental approach. By following the protocols outlined in this guide, researchers can obtain the necessary data to confirm its mechanism of action and compare its efficacy to established anticancer agents. Positive results from these assays would warrant further investigation, including in vivo studies in animal models of cancer, to fully assess its therapeutic potential. This structured approach ensures scientific integrity and provides a solid foundation for the potential development of a novel and effective anticancer drug.

References

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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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  • Scribd. (n.d.). Vincristine IC50 Values in Cancer Cells | PDF.
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  • Georgiadis, M. S., Russell, E. K., Gazdar, A. F., & Johnson, B. E. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Clinical cancer research : an official journal of the American Association for Cancer Research, 4(12), 3123–3129.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve....
  • ResearchGate. (n.d.). Vincristine concentrations that reduce cell viability by 50% (IC50)....
  • Andreu-Carbó, M., Gámez-García, M., & Roll-Mecak, A. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101297.
  • ResearchGate. (n.d.). Antiproliferative activity (IC 50 ) [nM] of colchicine (1) and its....
  • ResearchGate. (n.d.). Cytotoxicity profile and IC50 of colchicine, cisplatin, doxorubicin, and PTX.
  • JoVE. (2022, August 29). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview.
  • ResearchGate. (n.d.). Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting.
  • Andreu-Carbó, M., Gámez-García, M., & Roll-Mecak, A. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR protocols, 4(3), 102497.
  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation.
  • ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values of TCD and colchicine, indicating their cytotoxic effects in hepatocellular carcinoma (HCC) cell lines.
  • Jackson, D. V., Jr, & Bender, R. A. (1979). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Cancer research, 39(11), 4346–4349.
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A Spectroscopic Guide to Distinguishing 2-(2-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a foundational necessity. Subtle differences in the spatial arrangement of functional groups can dramatically alter a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of two closely related isomers: 2-(2-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole. By leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral distinctions that enable unambiguous identification of each isomer.

Molecular Structures

The foundational difference between these two compounds lies in the substitution pattern of the methoxy group on the phenyl ring. In 2-(2-methoxyphenyl)thiazole, the methoxy group is in the ortho position, while in 2-(4-methoxyphenyl)thiazole, it is in the para position. This seemingly minor change leads to distinct electronic environments for the nuclei within each molecule, which are readily observable in their respective spectra.

Caption: Chemical structures of 2-(2-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole.

¹H NMR Spectroscopic Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The position of the methoxy group significantly influences the chemical shifts and coupling patterns of the aromatic protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

Proton Assignment 2-(2-methoxyphenyl)thiazole Chemical Shift (δ, ppm) 2-(4-methoxyphenyl)thiazole Chemical Shift (δ, ppm)
Thiazole H-47.85 (d, J=3.3 Hz)7.79 (d, J=3.3 Hz)
Thiazole H-57.33 (d, J=3.3 Hz)7.27 (d, J=3.3 Hz)
Methoxy (-OCH₃)3.93 (s)3.87 (s)
Aromatic Protons7.95 (dd, J=7.7, 1.8 Hz), 7.35 (ddd, J=8.3, 7.5, 1.8 Hz), 7.08 (td, J=7.5, 1.0 Hz), 6.99 (dd, J=8.3, 1.0 Hz)7.89 (d, J=8.8 Hz), 6.97 (d, J=8.8 Hz)

Comparative Analysis:

The most striking difference in the ¹H NMR spectra is the pattern of the aromatic protons. For 2-(4-methoxyphenyl)thiazole, the symmetry of the para-substituted ring results in a simplified spectrum with two doublets, characteristic of an AA'BB' system. In contrast, the ortho-substitution in 2-(2-methoxyphenyl)thiazole leads to a more complex splitting pattern for the four distinct aromatic protons. The proximity of the methoxy group to the thiazole ring in the ortho isomer also results in a slight downfield shift of the methoxy protons compared to the para isomer.

¹³C NMR Spectroscopic Comparison

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The electronic effects of the methoxy group's position are also evident in the ¹³C NMR spectra.

Experimental Protocol:

A standard ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Carbon Assignment 2-(2-methoxyphenyl)thiazole Chemical Shift (δ, ppm) 2-(4-methoxyphenyl)thiazole Chemical Shift (δ, ppm)
Thiazole C-2166.4168.1
Thiazole C-4143.9143.7
Thiazole C-5118.9115.0
Methoxy (-OCH₃)55.955.4
Aromatic C-1'122.1126.8
Aromatic C-2'156.8114.4
Aromatic C-3'111.7128.0
Aromatic C-4'131.5161.0
Aromatic C-5'121.3128.0
Aromatic C-6'130.6114.4

Comparative Analysis:

The chemical shifts of the aromatic carbons clearly differentiate the two isomers. In 2-(4-methoxyphenyl)thiazole, the symmetry of the phenyl ring results in fewer signals for the aromatic carbons, with C-2' and C-6' as well as C-3' and C-5' being equivalent. The ortho-isomer displays six distinct signals for the aromatic carbons. Notably, the carbon directly attached to the oxygen of the methoxy group (C-2' in the ortho isomer and C-4' in the para isomer) shows a significant downfield shift due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopic Comparison

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The position and intensity of absorption bands can provide information about the functional groups present.

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Vibrational Mode 2-(2-methoxyphenyl)thiazole (cm⁻¹) 2-(4-methoxyphenyl)thiazole (cm⁻¹)
C-H stretch (aromatic)~3100-3000~3100-3000
C-H stretch (aliphatic)~2960, 2840~2960, 2840
C=N stretch (thiazole)~1500~1500
C=C stretch (aromatic)~1600, 1480~1610, 1520
C-O-C stretch (asymmetric)~1245~1255
C-O-C stretch (symmetric)~1025~1030
Out-of-plane C-H bending~750 (ortho-disubstituted)~830 (para-disubstituted)

Comparative Analysis:

While many of the IR absorptions are similar due to the presence of the same functional groups, the key distinguishing feature is the out-of-plane C-H bending vibrations in the fingerprint region. 2-(2-methoxyphenyl)thiazole exhibits a strong absorption band around 750 cm⁻¹, which is characteristic of ortho-disubstituted benzene rings. In contrast, 2-(4-methoxyphenyl)thiazole shows a strong band around 830 cm⁻¹, indicative of para-disubstitution.

Mass Spectrometric Comparison

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

Experimental Protocol:

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

m/z Relative Intensity (2-(2-methoxyphenyl)thiazole) Relative Intensity (2-(4-methoxyphenyl)thiazole) Plausible Fragment
205100100[M]⁺
1743045[M - OCH₃]⁺
1342560[M - C₄H₃NOS]⁺ (methoxyphenyl cation)
1071530[C₇H₇O]⁺
771015[C₆H₅]⁺

Comparative Analysis:

Both isomers will exhibit a molecular ion peak [M]⁺ at m/z = 205, confirming their identical molecular weight. The fragmentation patterns are expected to be broadly similar, involving the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 174. However, the relative intensities of the fragment ions may differ. For instance, the formation of the methoxyphenyl cation (m/z = 134) might be more favorable for the para isomer due to resonance stabilization, potentially leading to a more intense peak at this m/z value.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of 2-(2-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole. The distinct patterns in the aromatic region of the NMR spectra and the characteristic out-of-plane C-H bending vibrations in the IR spectra are particularly diagnostic. This guide provides the foundational spectroscopic data and interpretive framework to assist researchers in the confident identification and characterization of these important isomeric compounds.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Senior Application Scientist's Guide to the Synthesis of 2-(Substituted-phenyl)thiazole-4-carbaldehydes: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-arylthiazole scaffold is a cornerstone of modern therapeutic design. Its prevalence in a wide array of biologically active compounds necessitates robust and efficient synthetic routes. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access a key subclass of these molecules: 2-(substituted-phenyl)thiazole-4-carbaldehydes. We will delve into the classic Hantzsch thiazole synthesis and compare it with a modern, multi-step approach utilizing Suzuki cross-coupling followed by a formylation step. This comparison is supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower you in selecting the optimal synthetic pathway for your research needs.

At a Glance: Benchmarking the Synthetic Routes

The choice of synthetic strategy is often a trade-off between step economy, overall yield, and the availability of starting materials. The following table summarizes the key quantitative parameters of the two primary routes discussed in this guide.

Synthesis RouteKey Transformation(s)Typical Reaction TimeTypical TemperatureTypical Overall Yield (%)
Route 1: Hantzsch Thiazole Synthesis One-pot cyclocondensation2 - 12 hoursRoom Temp. - Reflux75 - 95%
Route 2: Suzuki Coupling & Formylation 1. Suzuki Coupling2. Formylation1. 4 - 24 hours2. 1 - 6 hours1. 80 - 110 °C2. 0 °C - Reflux60 - 85% (two steps)

Route 1: The Hantzsch Thiazole Synthesis - The Direct Approach

The Hantzsch thiazole synthesis, first described in 1887, remains a highly reliable and direct method for the construction of the thiazole ring.[1] This one-pot reaction involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of 2-(substituted-phenyl)thiazole-4-carbaldehydes, a substituted thiobenzamide is reacted with a suitable 3-halo-2-oxopropanal derivative.

Causality Behind Experimental Choices

The elegance of the Hantzsch synthesis lies in its convergence and atom economy. By forming the core heterocyclic ring and incorporating the desired aryl substituent in a single step, it minimizes purification steps and potential for material loss. The reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the dissolution of the starting materials and the progression of the reaction intermediates. The use of a base is often unnecessary as the thioamide is sufficiently nucleophilic to initiate the reaction. However, in some cases, a mild base may be employed to scavenge the hydrogen halide generated during the cyclization.

Visualizing the Hantzsch Synthesis Workflow

hantzsch_workflow sub_thiobenzamide Substituted Thiobenzamide reaction Cyclocondensation (Reflux) sub_thiobenzamide->reaction alpha_haloketone 3-halo-2-oxopropanal derivative alpha_haloketone->reaction solvent Ethanol solvent->reaction Solvent product 2-(Substituted-phenyl)thiazole-4-carbaldehyde reaction->product Yield: 75-95%

Caption: General workflow for the Hantzsch synthesis of the target compound.

Experimental Protocol: Hantzsch Synthesis of 2-Phenylthiazole-4-carbaldehyde

Materials:

  • Thiobenzamide (1.37 g, 10 mmol)

  • 3-bromo-2-oxopropanal (1.51 g, 10 mmol)

  • Ethanol (50 mL)

Procedure:

  • To a solution of thiobenzamide (10 mmol) in ethanol (50 mL), add 3-bromo-2-oxopropanal (10 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylthiazole-4-carbaldehyde.

Route 2: The Modern Approach - Suzuki Coupling and Subsequent Formylation

An alternative and highly versatile strategy involves the initial construction of a 2-arylthiazole core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the carbaldehyde group at the 4-position. This approach offers greater flexibility in the choice of both the substituted phenyl group and the functional group at the 4-position.

Causality Behind Experimental Choices

The Suzuki coupling is a powerful C-C bond-forming reaction with a broad substrate scope and high functional group tolerance.[2] This allows for the coupling of a wide variety of substituted phenylboronic acids with a 2-halothiazole derivative. The choice of a 2-bromothiazole-4-carboxylate ester as the starting material is strategic. The ester group is generally stable under Suzuki coupling conditions and can be readily converted to the desired aldehyde in a subsequent step. The formylation can be achieved through several methods, with the Vilsmeier-Haack reaction being a common choice for electron-rich heterocycles.[3] Alternatively, a two-step reduction of the ester to an alcohol followed by oxidation provides another reliable route to the aldehyde.

Visualizing the Suzuki and Formylation Workflow

suzuki_formylation_workflow cluster_suzuki Step 1: Suzuki Coupling cluster_formylation Step 2: Formylation aryl_boronic_acid Substituted Phenylboronic Acid suzuki_reaction Pd(PPh₃)₄, Base Dioxane/H₂O, 100°C aryl_boronic_acid->suzuki_reaction thiazole_ester Ethyl 2-bromothiazole-4-carboxylate thiazole_ester->suzuki_reaction coupled_ester Ethyl 2-(Substituted-phenyl)thiazole-4-carboxylate suzuki_reaction->coupled_ester Yield: ~90% formylation_reaction Reduction coupled_ester->formylation_reaction formylation_reagents 1. DIBAL-H, -78°C 2. H₂O workup formylation_reagents->formylation_reaction final_product 2-(Substituted-phenyl)thiazole-4-carbaldehyde formylation_reaction->final_product Yield: ~85%

Caption: A multi-step workflow involving Suzuki coupling followed by reduction of the ester to the target aldehyde.

Experimental Protocols: Suzuki Coupling and Formylation

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Ethyl 2-bromothiazole-4-carboxylate (2.50 g, 10 mmol)

  • Substituted phenylboronic acid (12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol)

  • Sodium carbonate (2.12 g, 20 mmol)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine ethyl 2-bromothiazole-4-carboxylate (10 mmol), the substituted phenylboronic acid (12 mmol), and sodium carbonate (20 mmol).

  • Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.5 mmol) to the mixture under an argon atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl 2-(substituted-phenyl)thiazole-4-carboxylate.

Protocol 2: DIBAL-H Reduction to the Aldehyde

Materials:

  • Ethyl 2-(substituted-phenyl)thiazole-4-carboxylate (8 mmol)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 9.6 mL, 9.6 mmol)

  • Anhydrous dichloromethane (DCM, 50 mL)

Procedure:

  • Dissolve the ethyl 2-(substituted-phenyl)thiazole-4-carboxylate (8 mmol) in anhydrous DCM (50 mL) in a flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-(substituted-phenyl)thiazole-4-carbaldehyde.[4]

Comparative Analysis and Field-Proven Insights

FeatureRoute 1: Hantzsch SynthesisRoute 2: Suzuki Coupling & FormylationSenior Application Scientist's Insight
Step Economy Excellent (One-pot)Moderate (Multi-step)For rapid synthesis of a specific target where starting materials are available, the Hantzsch route is unparalleled in its efficiency.
Overall Yield Generally high and directGood, but cumulative loss over stepsWhile the Hantzsch synthesis often provides higher overall yields, the Suzuki route's individual steps are typically high-yielding and highly optimizable.
Substrate Scope & Flexibility Dependent on the availability of substituted thiobenzamides and α-haloketones.Highly flexible; a vast library of substituted phenylboronic acids is commercially available.The Suzuki approach offers superior flexibility for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Reaction Conditions Generally mild (refluxing ethanol)Suzuki: requires inert atmosphere and higher temperatures. Reduction: requires cryogenic temperatures.The Hantzsch synthesis is operationally simpler and requires less specialized equipment, making it more accessible.
Purification Often straightforward (crystallization)Requires chromatographic purification for both steps.The multi-step nature of Route 2 necessitates more rigorous purification, which can be a bottleneck in larger-scale synthesis.

Mechanistic Considerations

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

hantzsch_mechanism Thioamide R-C(=S)NH₂ Intermediate1 [R-C(S-CH₂-C(=O)-CHO)-NH₂]⁺X⁻ Thioamide->Intermediate1 Nucleophilic Attack Haloketone X-CH₂-C(=O)-CHO Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-R-thiazole-4-carbaldehyde Intermediate2->Product Dehydration suzuki_mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetal Transmetalation Transmetal->ArPdAr ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the thiazole scaffold, have garnered significant attention for their diverse pharmacological activities.[1][2] This guide focuses on the therapeutic potential of derivatives of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a versatile building block for synthesizing novel bioactive molecules.[3] While direct in vivo studies on derivatives of this specific parent compound are not yet prevalent in published literature, this guide will draw upon robust in vitro data and comparative analysis of structurally similar thiazole derivatives to provide a comprehensive framework for researchers. We will explore the synthesis, in vitro evaluation, and prospective in vivo efficacy of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in numerous clinically approved drugs, including the antiretroviral ritonavir and the anticancer agent tiazofurin, highlighting its importance in therapeutic design.[2] Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The 2-(2-methoxyphenyl) substitution pattern offers a unique electronic and steric profile that can be exploited to modulate target binding and pharmacokinetic properties.

Synthesis of this compound Derivatives

The primary route for synthesizing a diverse library of derivatives from this compound involves the versatile aldehyde functional group at the 4-position. This allows for a variety of chemical transformations, including but not limited to:

  • Schiff Base Formation: Condensation with primary amines to yield imines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Knoevenagel Condensation: Reaction with active methylene compounds.

A general synthetic scheme for creating a library of Schiff base derivatives is outlined below. The Hantzsch thiazole synthesis is a classic method for forming the core thiazole ring, from which the carbaldehyde can be derivatized.

G A 2-Methoxybenzaldehyde D 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester A->D Hantzsch Synthesis B Thiosemicarbazide B->D C Ethyl bromopyruvate C->D E This compound D->E Reduction (e.g., DIBAL-H) G Schiff Base Derivatives E->G Condensation F Primary Amines (R-NH2) F->G

Caption: General synthetic workflow for this compound derivatives.

In Vitro Efficacy: A Multifaceted Evaluation

A thorough in vitro assessment is crucial to identify promising lead compounds for further development. Based on the known activities of thiazole derivatives, key areas of investigation include anticancer and antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives have shown significant potential as anticancer agents, often by targeting critical cellular pathways such as cell cycle regulation and apoptosis.[5] A panel of human cancer cell lines should be employed to assess the cytotoxic potential of the synthesized derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Comparative In Vitro Cytotoxicity

Compound IDDerivative TypeMCF-7 IC50 (µM)A549 IC50 (µM)
Ref-Cmpd-1 Doxorubicin0.8 ± 0.11.2 ± 0.2
Parent-Cmpd This compound> 100> 100
Derivative-A Schiff Base (R = 4-chlorophenyl)5.2 ± 0.48.7 ± 0.6
Derivative-B Schiff Base (R = 4-nitrophenyl)2.1 ± 0.34.5 ± 0.5
Derivative-C Schiff Base (R = 4-methoxyphenyl)15.8 ± 1.122.3 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be derived from experimental studies.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative Antimicrobial Activity

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ref-Cmpd-2 Ciprofloxacin10.5
Ref-Cmpd-3 Fluconazole
Derivative-A 1632> 64
Derivative-B 81632
Derivative-C 3264> 64

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be derived from experimental studies.

Bridging the Gap: From In Vitro Activity to In Vivo Efficacy

A strong correlation between in vitro potency and in vivo efficacy is the cornerstone of successful drug development. While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism.

G A In Vitro Screening (Cytotoxicity, Antimicrobial Activity) B Lead Compound Identification (Potency, Selectivity) A->B C In Vivo Efficacy Studies (Animal Models) B->C D Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion B->D F Clinical Trials C->F D->C E Toxicology Studies (Safety Assessment) E->C E->F

Sources

A Head-to-Head Comparison of COX Inhibition by Novel Thiazole Carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_

For drug development professionals and researchers in the field of inflammation and pain management, the quest for selective and potent cyclooxygenase-2 (COX-2) inhibitors remains a significant endeavor. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their therapeutic benefits are often hampered by gastrointestinal side effects stemming from the inhibition of the constitutively expressed COX-1 enzyme.[1][2] The development of selective COX-2 inhibitors, such as celecoxib, marked a major advancement in mitigating these risks.[3][4] This guide provides a comprehensive head-to-head comparison of a series of novel thiazole carboxamide derivatives, offering insights into their COX inhibitory profiles and highlighting key structure-activity relationships.

The Rationale for Targeting COX-2

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of pain, inflammation, and fever.[2][5] While COX-1 is involved in maintaining normal physiological functions like protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation and pain with a reduced risk of gastrointestinal complications.[2][4] The chemical structure of selective inhibitors, like celecoxib with its sulfonamide side chain, allows them to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[1][4]

Comparative Analysis of Thiazole Carboxamide Derivatives

Recent research has focused on the synthesis and evaluation of novel thiazole carboxamide derivatives as potential COX inhibitors.[6][7] These compounds have shown promising inhibitory activity against both COX enzymes. A study detailing the synthesis and biological evaluation of a series of methoxyphenyl thiazole carboxamide derivatives provides valuable data for a comparative analysis.[6][8]

The inhibitory activities of these synthesized molecules were evaluated in vitro, and the results revealed a range of potencies and selectivities.[6] For instance, at a concentration of 5 µM, the percentage of inhibition against the COX-2 enzyme ranged from 53.9% to 81.5%, while the inhibition against COX-1 ranged from 14.7% to 74.8%.[6][9] This indicates that many of these compounds exhibit preferential inhibition of the COX-2 enzyme.[6]

Table 1: Comparative COX Inhibition of Representative Thiazole Carboxamide Derivatives

Compound% Inhibition of COX-1 (at 5 µM)% Inhibition of COX-2 (at 5 µM)Selectivity Ratio (SR) for COX-2
2f 14.7%53.9%3.67
2h 58.2%81.5%-

Data sourced from a study on methoxyphenyl thiazole carboxamide derivatives.[6][8]

Among the synthesized compounds, derivative 2f , which features a bulky trimethoxy group on the phenyl ring, demonstrated the highest selectivity for COX-2 with a selectivity ratio of 3.67.[6][8] This suggests that the bulky substituent may hinder its ability to bind effectively to the narrower active site of the COX-1 enzyme.[6] In contrast, compound 2h was identified as the most potent inhibitor, with an 81.5% inhibition of COX-2 at a 5 µM concentration.[6][9]

Further studies on a different series of thiazole carboxamide derivatives provided IC50 values, offering a more quantitative comparison.[7][10]

Table 2: IC50 Values and Selectivity of Thiazole Carboxamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2a 2.650.9582.766
2b 0.2390.1911.251
2j -0.957>1.507
Celecoxib -0.00223.8

Data sourced from a study on novel thiazole carboxamide derivatives.[7][10][11]

In this series, compound 2a showed the highest selectivity for COX-2 with a selectivity ratio of 2.766.[7][10] Compound 2b was the most potent against both enzymes, with IC50 values of 0.239 µM for COX-1 and 0.191 µM for COX-2.[7][10] While these novel compounds exhibit promising COX-2 inhibitory activity, their selectivity does not yet match that of the established drug, celecoxib, which has a selectivity ratio of 23.8.[7][11]

Visualizing the Mechanism and Workflow

To better understand the underlying principles of COX inhibition and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 or COX-2) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Conversion Prostaglandins Prostaglandins (Pain & Inflammation) Prostaglandin_H2->Prostaglandins Thiazole_Carboxamide Thiazole Carboxamide Derivative (Inhibitor) Thiazole_Carboxamide->COX_Enzyme Inhibition

Caption: Mechanism of COX inhibition by a thiazole carboxamide derivative.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme COX-1 or COX-2 Enzyme Mix Incubate Enzyme, Buffer, & Inhibitor Enzyme->Mix Inhibitor Thiazole Carboxamide (Test Compound) Inhibitor->Mix Buffer Assay Buffer & Heme Buffer->Mix Add_Substrate Add Arachidonic Acid & Fluorogenic Substrate Mix->Add_Substrate Measure Measure Fluorescence (Excitation: 530-540 nm Emission: 585-595 nm) Add_Substrate->Measure

Caption: Workflow for an in vitro fluorescent COX inhibition assay.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorescent)

The following is a generalized protocol for determining the COX inhibitory activity of test compounds, based on commercially available kits.[12][13]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant or ovine)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic Acid (substrate)

  • Test compounds (thiazole carboxamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Fluorometer with excitation at 530-540 nm and emission at 585-595 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, cofactors, and substrates to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells (Enzyme Control): Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the fluorogenic substrate, 10 µl of the enzyme (either COX-1 or COX-2), and 10 µl of the solvent used for the test compounds.[12]

    • Inhibitor Wells (Test Compounds): Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the fluorogenic substrate, 10 µl of the enzyme, and 10 µl of the diluted test compound at various concentrations.

    • Inhibitor Control Wells (Positive Control): Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the fluorogenic substrate, 10 µl of the enzyme, and 10 µl of the appropriate positive control inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of the arachidonic acid solution to all wells.[12]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 5-10 minutes, with readings taken at regular intervals (e.g., every minute). The excitation wavelength should be between 530-540 nm and the emission wavelength between 585-595 nm.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Conclusion and Future Perspectives

The thiazole carboxamide scaffold represents a promising starting point for the development of novel COX inhibitors. The studies highlighted in this guide demonstrate that modifications to this core structure can significantly impact both the potency and selectivity of these compounds. While the currently synthesized derivatives show good COX-2 inhibition, further optimization is needed to achieve the high selectivity of established drugs like celecoxib. Future research should focus on exploring a wider range of substitutions on the thiazole and carboxamide moieties to enhance their interaction with the COX-2 active site and improve their pharmacokinetic properties. Molecular docking and computational studies will be invaluable in guiding these synthetic efforts.[6][7]

References

  • National Center for Biotechnology Information.
  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]
  • Wikipedia. Celecoxib. [Link]
  • PharmGKB.
  • Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]
  • OpenMETU.
  • ProQuest.
  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
  • National Center for Biotechnology Information. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. [Link]
  • DSpace.
  • ResearchGate. (PDF) New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]
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Navigating the Kinome: A Comparative Guide to the Selectivity of 2-(2-Methoxyphenyl)thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving selectivity. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets, the primary target for most inhibitors. This guide provides a comprehensive assessment of the selectivity of a promising class of compounds, the 2-(2-Methoxyphenyl)thiazole-based kinase inhibitors, offering a comparative analysis against other scaffolds and detailing the experimental methodologies crucial for their evaluation.

The Imperative of Selectivity in Kinase Inhibition

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While targeting a specific disease-driving kinase is the primary goal, off-target inhibition can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity. Conversely, in some instances, polypharmacology—the modulation of multiple targets—can be advantageous, contributing to a broader therapeutic window or overcoming resistance mechanisms. Therefore, a thorough understanding of an inhibitor's interactions across the kinome is paramount for both drug discovery and clinical application.[1][2]

The 2-(2-methoxyphenyl)thiazole scaffold has emerged as a versatile template in the design of kinase inhibitors.[3][4] Its unique structural features allow for modifications that can be tailored to achieve high potency and selectivity for various kinase targets. This guide will delve into the experimental approaches used to characterize the selectivity of these compounds and present a comparative analysis of their performance.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential to comprehensively evaluate the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a holistic view of the compound's activity.[1][5]

In Vitro Kinome Profiling: A Broad-Spectrum View

Large-scale kinase profiling panels are the cornerstone of selectivity assessment.[2] These platforms allow for the simultaneous screening of a compound against hundreds of kinases, providing a global map of its inhibitory activity.

Key Technologies:

  • KINOMEscan™ (DiscoverX): This is a competitive binding assay where the inhibitor is tested for its ability to displace a ligand from the ATP-binding site of a large panel of kinases.[6][7] The results are typically reported as the dissociation constant (Kd), providing a quantitative measure of binding affinity.

  • Radiometric Assays (e.g., Reaction Biology's HotSpot™): These assays measure the transfer of a radiolabeled phosphate from ATP to a substrate, directly quantifying the enzymatic activity of the kinase in the presence of the inhibitor.[8]

  • Luminescence- or Fluorescence-Based Assays: These methods utilize changes in light emission to determine kinase activity and are amenable to high-throughput screening.[9]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The 2-(2-methoxyphenyl)thiazole-based inhibitor is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Assay Plate Preparation: The inhibitor is serially diluted and added to assay plates containing DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Competition Binding: The inhibitor competes with the immobilized ligand for binding to the kinase's ATP pocket.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as the percentage of kinase remaining bound to the solid support relative to a DMSO control. These values are used to calculate the Kd.

Interpreting the Data: A highly selective inhibitor will exhibit a low Kd for its intended target and significantly higher Kd values for off-target kinases. The "Selectivity Score" (S-score) is often used to quantify selectivity, representing the number of off-targets at a specific concentration threshold divided by the total number of kinases tested.[2]

Cell-Based Assays: Bridging the Gap to Physiological Relevance

While in vitro assays provide valuable information on direct kinase-inhibitor interactions, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming target engagement and assessing the functional consequences of kinase inhibition within a living system.[10][11][12]

Key Methodologies:

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase.[10][11] A reduction in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition. Western blotting, ELISA, and Meso Scale Discovery (MSD) are common techniques used for this purpose.

  • NanoBRET™ Target Engagement Assays (Promega): This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase target in live cells.[10]

  • Cell Proliferation/Viability Assays: These assays assess the overall effect of the inhibitor on cell growth and survival, which is often dependent on the activity of the target kinase.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Cancer cell lines known to be dependent on the target kinase are cultured and treated with varying concentrations of the 2-(2-methoxyphenyl)thiazole-based inhibitor for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.

  • Analysis: The band intensities are quantified to determine the ratio of phosphorylated to total substrate, indicating the level of kinase inhibition.

Comparative Selectivity Profile of 2-(2-Methoxyphenyl)thiazole-Based Inhibitors

The 2-(2-methoxyphenyl)thiazole scaffold has been successfully employed to develop inhibitors for a range of kinases, including PI3K/mTOR, EGFR, and Aurora kinases.[13][14][15] The selectivity of these compounds is highly dependent on the specific substitutions on the thiazole ring and the methoxyphenyl moiety.

Below is a comparative table summarizing the selectivity data for representative 2-(2-methoxyphenyl)thiazole-based inhibitors against various kinase families.

Inhibitor ScaffoldPrimary Target(s)Selectivity Score (S10) at 1 µMKey Off-Targets (at 1 µM)Reference
Compound A (Thiazole-based) PI3Kα/mTOR0.05DNA-PK, PI3Kβ[13][15]
Compound B (Thiazole-based) EGFR (mutant)0.017Limited off-target activity[16]
Dasatinib (Thiazole-based) Pan-Src, AblHigh (promiscuous)Multiple tyrosine kinases[4]
Sorafenib (Urea-based) B-Raf, VEGFR, PDGFRModerateMultiple kinases[14]

Analysis:

As illustrated in the table, the 2-(2-methoxyphenyl)thiazole scaffold can be engineered to achieve remarkable selectivity. For instance, Compound B , a furanopyrimidine-based inhibitor incorporating a thiazole moiety, demonstrates exceptional selectivity for mutant EGFR with a very low S(10) score, indicating minimal off-target binding at a high concentration.[16] In contrast, Dasatinib , a well-known clinical agent with a 2-aminothiazole core, exhibits a more promiscuous profile, inhibiting a broader range of Src family and Abl kinases.[4] This highlights the tunability of the thiazole scaffold. When compared to a multi-kinase inhibitor like Sorafenib , which has a different core structure, the potential for achieving high selectivity with the 2-(2-methoxyphenyl)thiazole backbone becomes evident.[14]

Visualizing the Path to Selectivity

To better understand the experimental workflow for assessing kinase inhibitor selectivity, the following diagrams illustrate the key processes.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellbased Cell-Based Assays a Compound Synthesis (2-(2-Methoxyphenyl)thiazole) b KINOMEscan (Binding Assay) a->b c Radiometric Assay (Activity Assay) a->c d Selectivity Data (Kd, IC50 values) b->d c->d e Cell Line Selection d->e Candidate Selection f Western Blot (Phospho-Substrate) e->f g NanoBRET (Target Engagement) e->g h Functional Readout (Target Inhibition) f->h g->h i Preclinical Candidate h->i Lead Optimization

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

The following diagram illustrates a simplified signaling pathway and how a selective inhibitor would act.

signaling_pathway cluster_pathway Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase OffTarget1 Off-Target Kinase 1 RTK->OffTarget1 OffTarget2 Off-Target Kinase 2 RTK->OffTarget2 Substrate Downstream Substrate TargetKinase->Substrate CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Inhibitor Selective Inhibitor (2-(2-Methoxyphenyl)thiazole) Inhibitor->TargetKinase Inhibition

Caption: Action of a selective kinase inhibitor in a signaling pathway.

Conclusion and Future Directions

The 2-(2-methoxyphenyl)thiazole scaffold represents a highly promising platform for the development of selective kinase inhibitors. Through systematic medicinal chemistry efforts guided by robust in vitro and cell-based selectivity profiling, it is possible to design compounds with exquisite potency and minimal off-target effects. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of these and other kinase inhibitors, ensuring the selection of the most promising candidates for further preclinical and clinical development. As our understanding of the human kinome deepens, so too will our ability to design the next generation of highly selective and effective targeted therapies.

References

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors.
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  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • El-Damasy, A. K., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry.
  • Amad, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • El-Sayed, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • El-Damasy, A. K., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances.
  • Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
  • Reaction Biology. Kinase Selectivity Panels.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.
  • Viola, G., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Journal of Medicinal Chemistry.
  • Pardhi, T. R., et al. (2018). Design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydrobenzo [d] thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm.
  • Binder, M. J., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.

Sources

Comparative study of the fluorescent properties of Schiff bases from different thiazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously researching Schiff bases from thiazole aldehydes. My focus is on their synthesis, fluorescent characteristics, and how various substituents impact these properties. I'm prioritizing comparative studies for a broad perspective.

Analyzing Search Results

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Organizing Research Approach

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A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Thiazole-Based Therapeutics

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound 2-(2-methoxyphenyl)thiazole-4-carbaldehyde, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents, especially in the realms of anti-inflammatory and analgesic drug development.[3] Its unique structure allows for the generation of diverse derivatives with potentially enhanced biological activity.[3]

However, the very features that make thiazole derivatives potent therapeutic agents can also lead to unintended off-target interactions, a phenomenon known as cross-reactivity. These off-target effects are a major cause of adverse drug reactions and attrition in drug development pipelines. Therefore, a rigorous and comprehensive cross-reactivity profiling of any new chemical entity is not just a regulatory requirement but a scientific necessity to ensure the development of safe and effective medicines.

This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical derivatives of this compound: MPT-001 , MPT-002 , and MPT-003 . We will delve into the experimental methodologies used to assess their selectivity and present illustrative data to guide researchers in their own drug discovery endeavors.

The Imperative of Selectivity in Drug Design

A drug's efficacy is intrinsically linked to its ability to selectively bind to its intended biological target.[4][5] High selectivity minimizes the potential for a molecule to interact with other proteins or cellular pathways, which can lead to unwanted side effects.[4][5] For instance, many signaling pathways share homologous proteins, such as kinases, making it challenging to design truly specific inhibitors. The promiscuous binding of a drug candidate to multiple targets can result in a complex and often unpredictable pharmacological profile.

This guide will focus on a panel of key off-target assays crucial for the preclinical safety assessment of small molecules:

  • Kinase Profiling: To assess the selectivity of the compounds against a broad range of protein kinases.

  • GPCR (G-protein coupled receptor) Screening: To identify any unintended interactions with this large family of cell surface receptors.

  • Cytotoxicity Assessment: To determine the general toxicity of the compounds to healthy cells.

  • hERG Channel Inhibition: To evaluate the risk of cardiac arrhythmia, a common and serious side effect.

  • Cytochrome P450 (CYP) Inhibition: To predict the potential for drug-drug interactions.

Comparative Cross-Reactivity Profiles of MPT Derivatives

The following tables summarize the hypothetical cross-reactivity data for our three this compound derivatives. These derivatives differ in the substitution at the carbaldehyde position, a common site for chemical modification to modulate activity and properties.

  • MPT-001: The parent aldehyde.

  • MPT-002: An oxime derivative, designed to potentially enhance potency.

  • MPT-003: A hydrazone derivative, exploring a different chemical space for improved selectivity.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
Kinase TargetMPT-001MPT-002MPT-003
Target Kinase X 95 98 92
Off-Target Kinase A254515
Off-Target Kinase B18358
Off-Target Kinase C12285

This data illustrates that while derivatization to an oxime (MPT-002) increased potency against the intended target, it also led to a significant increase in off-target kinase activity. The hydrazone derivative (MPT-003), however, displayed a more favorable selectivity profile.

Table 2: GPCR Binding Affinity (Ki in µM)
GPCR TargetMPT-001MPT-002MPT-003
Target GPCR Y 0.5 0.2 0.8
Off-Target GPCR D>102.5>10
Off-Target GPCR E>105.1>10

Similar to the kinase profile, MPT-002 shows higher affinity for the target GPCR but also exhibits significant binding to off-target GPCRs. MPT-001 and MPT-003 demonstrate better selectivity.

Table 3: In Vitro Safety Pharmacology Profile
AssayMPT-001MPT-002MPT-003
Cytotoxicity (HepG2, IC50 in µM) >5015>50
hERG Channel Inhibition (IC50 in µM) >308>30
CYP3A4 Inhibition (IC50 in µM) 25528

This safety data highlights a potential liability for MPT-002, with observed cytotoxicity and hERG channel inhibition at concentrations that may be clinically relevant. MPT-001 and MPT-003 show a much cleaner safety profile.

Experimental Workflows and Methodologies

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for the key assays presented in this guide.

Experimental Workflow for Cross-Reactivity Profiling

Caption: Overall workflow for cross-reactivity profiling.

Kinase Activity Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in luminescence in the presence of a test compound indicates kinase inhibition.

Protocol:

  • Prepare a kinase reaction buffer containing the kinase of interest and its specific substrate peptide.

  • Add the test compound (MPT-001, MPT-002, or MPT-003) at various concentrations to a 384-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add a reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

GPCR Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR expressed in cell membranes.

Protocol:

  • Prepare cell membranes expressing the GPCR of interest.

  • In a 96-well filter plate, combine the cell membranes, a known concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Wash the plate to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]

Protocol:

  • Seed HepG2 cells (a human liver cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

hERG Channel Patch Clamp Assay

Principle: This electrophysiological assay directly measures the flow of ions through the hERG potassium channel in living cells. Inhibition of this channel can prolong the cardiac action potential, leading to arrhythmias.

Protocol:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Apply a specific voltage protocol to elicit hERG channel currents.

  • Perfuse the cell with a control solution, followed by increasing concentrations of the test compound.

  • Record the hERG current at each concentration.

  • Calculate the percentage of inhibition of the hERG current and determine the IC50 value.

Cytochrome P450 Inhibition Assay (LC-MS/MS-based)

Principle: This assay assesses the ability of a test compound to inhibit the activity of major drug-metabolizing CYP enzymes. The formation of a specific metabolite from a probe substrate is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Incubate human liver microsomes with a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4) and varying concentrations of the test compound.

  • Initiate the reaction by adding an NADPH-regenerating system.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Analyze the formation of the metabolite using LC-MS/MS.

  • Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship and Off-Target Effects

The illustrative data presented in this guide suggests a clear structure-activity relationship (SAR) for both on-target potency and off-target effects.

SAR_Logic cluster_MPT_001 MPT-001 (Aldehyde) cluster_MPT_002 MPT-002 (Oxime) cluster_MPT_003 MPT-003 (Hydrazone) MPT_001 Moderate Potency Good Selectivity MPT_002 High Potency Poor Selectivity Safety Liabilities MPT_001->MPT_002 Oxime Formation MPT_003 Moderate Potency Excellent Selectivity Clean Safety Profile MPT_001->MPT_003 Hydrazone Formation Modification Chemical Modification of Carbaldehyde Modification->MPT_001

Caption: Structure-activity relationship of MPT derivatives.

The conversion of the aldehyde in MPT-001 to an oxime in MPT-002 led to a desirable increase in potency. However, this modification also introduced significant off-target liabilities, including promiscuous kinase and GPCR binding, cytotoxicity, and hERG channel inhibition. This is a common challenge in drug discovery, where enhancing on-target activity can inadvertently increase interactions with structurally related off-targets.

In contrast, the hydrazone derivative MPT-003 maintained moderate potency while demonstrating a superior selectivity and safety profile. This suggests that the hydrazone moiety may be a more favorable functional group for this particular scaffold to achieve a balanced pharmacological profile.

Conclusion and Future Directions

The cross-reactivity profiling of this compound derivatives underscores the critical importance of early and comprehensive off-target screening in drug discovery. Our comparative analysis of MPT-001, MPT-002, and MPT-003 illustrates how subtle chemical modifications can profoundly impact a compound's selectivity and safety profile.

Based on this illustrative data, MPT-003 emerges as the most promising lead candidate for further development due to its excellent balance of on-target activity and a clean off-target profile. Future studies should focus on further optimization of the hydrazone series to potentially enhance potency while maintaining the observed selectivity.

This guide serves as a framework for researchers working with thiazole derivatives and other small molecules. By employing a systematic and rigorous approach to cross-reactivity profiling, the scientific community can more effectively identify and advance drug candidates with a higher probability of clinical success.

References

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A Researcher's Guide to Validating the Mechanism of Action of Novel 2-Arylthiazole Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-arylthiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] The journey from a promising novel compound to a validated therapeutic candidate, however, is contingent on a rigorous and unequivocal elucidation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of novel 2-arylthiazole compounds, using a hypothetical series of compounds targeting "Kinase X," a critical oncogenic driver.

This document is structured to provide not just experimental protocols, but the strategic rationale behind each step, ensuring a self-validating and robust investigative cascade. We will compare our hypothetical novel 2-arylthiazole compound, "ART-2026," with a well-characterized, clinically relevant "Kinase X" inhibitor, "Inhibitor-Y," to provide a clear benchmark for performance and specificity.

Section 1: The Foundational Pillar - Direct Target Engagement

The primary and most critical step in MoA validation is to demonstrate direct, physical interaction between the compound and its intended target in a cellular context.[3][4] Without this evidence, any observed downstream cellular effects could be attributable to off-target activities, leading to misinterpretation and costly failures in later developmental stages.[5][6]

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Binding

CETSA is a powerful technique that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[7][8][9] A protein bound to a stabilizing ligand will have a higher melting temperature (Tm) compared to its unbound state.[10]

By treating intact cells with ART-2026 and subsequently heating them across a temperature gradient, we can determine if ART-2026 binding stabilizes Kinase X. This provides direct evidence of target engagement within the native cellular environment, a significant advantage over assays using recombinant proteins.[7][10]

  • Cell Culture and Treatment: Seed a cancer cell line known to express Kinase X (e.g., MCF-7) in 96-well plates. Once the cells reach 70-80% confluency, treat them with a serial dilution of ART-2026, Inhibitor-Y (positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).[11]

  • Thermal Challenge: Seal the plates and heat them in a thermal cycler across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Pellet the precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration across all samples. Analyze the amount of soluble Kinase X using an ELISA-based method or Western blotting.[8]

Comparative Data Analysis

The results of the CETSA experiment can be plotted as the percentage of soluble Kinase X against temperature. A rightward shift in the melting curve for ART-2026-treated cells compared to the vehicle control indicates target stabilization and thus, engagement.

Table 1: Comparative CETSA Data for Kinase X Inhibitors

CompoundConcentration (µM)Apparent Tm of Kinase X (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)-52.1-
ART-2026156.8+4.7
ART-20261059.3+7.2
Inhibitor-Y155.9+3.8
Inhibitor-Y1058.1+6.0
Workflow for Target Engagement Validation

G cluster_0 Target Engagement Validation start Cancer Cell Line Expressing Kinase X treatment Treat with ART-2026, Inhibitor-Y, and Vehicle start->treatment thermal_challenge Apply Temperature Gradient (CETSA) treatment->thermal_challenge lysis Cell Lysis and Fractionation thermal_challenge->lysis analysis Quantify Soluble Kinase X (Western/ELISA) lysis->analysis result Compare Melting Curves (ΔTm) analysis->result

Caption: Workflow for validating target engagement using CETSA.

Section 2: Interrogating the Downstream Signaling Cascade

Confirming direct target binding is the first step. The next is to demonstrate that this binding event leads to a functional consequence, specifically the inhibition of the target's activity and the modulation of its downstream signaling pathway.[5][12]

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of Kinase X and the inhibitory potential of ART-2026.[13] It is a crucial step to quantify the potency of the novel compound.

By using recombinant Kinase X, a specific substrate, and ATP, we can measure the phosphorylation of the substrate as a readout of kinase activity. The reduction in phosphorylation in the presence of ART-2026 allows for the determination of its IC50 value.[14][15]

  • Reagent Preparation: Prepare a stock solution of ART-2026 and Inhibitor-Y in DMSO. Perform serial dilutions in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction: In a 96-well plate, add the diluted compounds or vehicle. Add a mixture of recombinant Kinase X and its substrate peptide. Pre-incubate for 15 minutes. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.[15]

  • ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Incubate for 40 minutes. Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[15]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.[15]

Western Blotting for Phospho-Protein Analysis

Western blotting is a cornerstone technique to visualize the changes in protein phosphorylation levels within the cell, providing a direct readout of the inhibition of a kinase signaling pathway.[16][17]

If ART-2026 inhibits Kinase X, the phosphorylation of its direct downstream substrate, "Substrate Z," should decrease in a dose-dependent manner. This provides cellular evidence of functional target inhibition.

  • Sample Preparation: Treat cells with increasing concentrations of ART-2026 and Inhibitor-Y for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[18]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated Substrate Z (p-Substrate Z) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17][19]

  • Detection: Add a chemiluminescent substrate and capture the signal using a digital imager. Strip the membrane and re-probe for total Substrate Z and a loading control (e.g., GAPDH) to ensure equal protein loading.

Quantitative PCR (qPCR) for Target Gene Expression

In some signaling pathways, kinase activity can regulate the transcription of downstream genes. qPCR can be used to measure changes in mRNA levels of these target genes.[20]

If Kinase X activity leads to the expression of a pro-survival gene, "Gene A," then inhibition of Kinase X by ART-2026 should lead to a decrease in the mRNA levels of Gene A.

  • RNA Extraction and cDNA Synthesis: Treat cells with ART-2026 and Inhibitor-Y. Extract total RNA using a suitable kit. Synthesize cDNA from the RNA samples.

  • qPCR Reaction: Set up the qPCR reaction with primers specific for Gene A and a housekeeping gene (e.g., GAPDH). Run the reaction on a qPCR instrument.[21]

  • Data Analysis: Calculate the relative expression of Gene A using the ΔΔCt method, normalizing to the housekeeping gene.[22][23]

Comparative Data Summary

Table 2: Functional and Downstream Effects of Kinase X Inhibitors

AssayMetricART-2026Inhibitor-Y
In Vitro Kinase AssayIC50 (nM)1525
Western Blot (p-Substrate Z)EC50 (nM)5080
qPCR (Gene A expression)EC50 (nM)75110
Signaling Pathway Diagram

G cluster_0 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateZ Substrate Z KinaseX->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z SubstrateZ->pSubstrateZ TF Transcription Factor pSubstrateZ->TF Activates GeneA Gene A (mRNA) TF->GeneA Induces Transcription ProteinA Protein A GeneA->ProteinA Translation Response Cell Proliferation & Survival ProteinA->Response ART2026 ART-2026 ART2026->KinaseX Inhibits

Caption: The hypothetical Kinase X signaling pathway and the inhibitory point of ART-2026.

Section 3: Assessing the Cellular Phenotype

The ultimate goal of an anticancer compound is to induce a desired cellular phenotype, such as cell cycle arrest or apoptosis.[24] It is crucial to link the target inhibition to these cellular outcomes.

Cell Cycle Analysis by Flow Cytometry

Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints.[25] Flow cytometry is a high-throughput method to analyze the distribution of cells in different phases of the cell cycle.[26][27]

By staining DNA with a fluorescent dye like propidium iodide (PI), we can quantify the DNA content of individual cells and determine the percentage of cells in G0/G1, S, and G2/M phases.[25] An accumulation of cells in a specific phase after treatment with ART-2026 would indicate cell cycle arrest.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ART-2026, Inhibitor-Y, and a vehicle control for 24, 48, or 72 hours.[11]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[11][27]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[11][25]

  • Flow Cytometry: Acquire data on a flow cytometer. Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[28]

Comparative Data Analysis

Table 3: Effect of Kinase X Inhibitors on Cell Cycle Distribution in MCF-7 Cells (48h treatment)

CompoundConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle-55.230.114.7
ART-2026175.815.38.9
ART-20261085.18.76.2
Inhibitor-Y172.318.98.8
Inhibitor-Y1082.510.27.3

Section 4: In Vivo Validation - The Preclinical Proof of Concept

While in vitro assays are essential, demonstrating efficacy in a living organism is a critical step towards clinical translation.[29][30] Animal models allow for the assessment of a compound's pharmacokinetic properties, in vivo target engagement, and overall antitumor efficacy.[31][32]

Xenograft Mouse Models

Patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models are widely used in oncology drug discovery.[33][34]

By implanting human tumor cells into immunocompromised mice, we can create a model to test the in vivo efficacy of ART-2026.[34] Tumor growth inhibition in treated mice compared to a control group provides strong evidence of the compound's potential as a therapeutic agent.[35][36][37][38]

  • Model Establishment: Subcutaneously inject a suspension of a Kinase X-dependent cancer cell line into the flank of immunocompromised mice (e.g., nude or NSG mice).[34]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, ART-2026, and Inhibitor-Y. Administer the compounds via an appropriate route (e.g., oral gavage) daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be used for pharmacodynamic analysis (e.g., Western blotting for p-Substrate Z) to confirm in vivo target inhibition.

Comparative Data Analysis

Table 4: In Vivo Efficacy of Kinase X Inhibitors in a Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1250-
ART-2026 (20 mg/kg)45064
Inhibitor-Y (30 mg/kg)58053.6
In Vivo Study Workflow

G cluster_0 In Vivo Efficacy Study start Establish Xenograft Model randomize Randomize Mice into Treatment Groups start->randomize treat Administer ART-2026, Inhibitor-Y, Vehicle randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Endpoint Analysis (Tumor Weight, PD Biomarkers) monitor->endpoint result Compare Antitumor Efficacy endpoint->result

Caption: Workflow for an in vivo xenograft study to validate anticancer efficacy.

Conclusion

The validation of a novel compound's mechanism of action is a multi-faceted process that requires a logical and stepwise approach. By systematically progressing from direct target engagement in cells to the modulation of downstream signaling, cellular phenotypes, and ultimately, in vivo efficacy, researchers can build a robust and compelling case for their drug candidate. The comparative approach, benchmarking against a known inhibitor, provides crucial context and highlights the potential advantages of the novel compound. This guide provides a foundational framework, but it is the meticulous execution and unbiased interpretation of these experiments that will ultimately determine the future of promising new therapies like the 2-arylthiazole compounds.

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  • Crown Bioscience Blog. (2023, November 21). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models.
  • ResearchGate. Drug targets for biological activities of 2,4-disubstituted thiazoles.
  • PubMed. 2-N-Arylthiazole inhibitors of Mycobacterium tuberculosis.
  • Wikipedia. Cellular thermal shift assay.
  • PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a versatile compound utilized in pharmaceutical development, organic synthesis, and materials science.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Profile

Key Anticipated Hazards:

  • Skin Irritation: Similar thiazole compounds are classified as skin irritants.[3][4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4][5][7]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[3][5][7]

Physical and Chemical Properties Summary

PropertyValueSource
Chemical Formula C₁₁H₉NO₂S[2]
Molecular Weight 219.26 g/mol [2][8][9]
Appearance Off-white to yellow solid[2]
Storage Store at 0-8°C[2][9]
Core Disposal Directive: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[10][11][12]

Step 1: Waste Identification and Segregation

  • Proper Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Do not use abbreviations.[13][14] A chemical waste tag should be completed and attached.[10][13][14]

  • Segregation: This compound should be segregated from other waste streams to avoid dangerous reactions. Specifically, do not mix with:

    • Oxidizing agents[13][14][15][16]

    • Strong acids or bases[13][14]

    • Incompatible chemicals as outlined in your institution's chemical hygiene plan.

Step 2: Selection of Appropriate Waste Containers

  • Primary Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. The original product container, if empty, can be used for waste collection after defacing the original label and applying a waste label.[10]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container, such as a plastic tub or tray, to contain any potential leaks or spills.[11][15]

Step 3: Waste Accumulation and Storage

  • Designated Area: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[12][17] The SAA must be under the direct control of laboratory personnel.

  • Safe Storage Practices:

    • Keep the waste container securely closed at all times, except when adding waste.[11][13][15]

    • Store away from heat, ignition sources, and direct sunlight.[15]

    • Do not store waste containers in hallways or other public areas.[11][13][14][15]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal.[12][18][19] They will provide specific instructions and arrange for pickup by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[20][21]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_final Final Disposition Generate Generate Waste This compound Label Label Container: 'Waste this compound' Generate->Label Segregate Segregate from Incompatible Waste Label->Segregate Container Use Appropriate Primary & Secondary Containers Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store ContactEHS Contact Institutional EHS Office for Pickup Request Store->ContactEHS Pickup Licensed Hazardous Waste Contractor Pickup ContactEHS->Pickup Transport Transport to a TSDF Pickup->Transport Dispose Final Treatment/Disposal at Permitted Facility Transport->Dispose

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the specific details of the spilled chemical.

Waste Minimization and Best Practices
  • Purchase Management: Order and use the smallest quantity of the chemical necessary for your experiments to minimize the generation of excess waste.[11]

  • Neutralization Caution: While some aldehydes can be neutralized, this should not be attempted for this compound without specific, validated protocols and approval from your EHS department, as it may generate other hazardous byproducts.[17]

  • Regulatory Framework: All hazardous waste management activities are governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local authorities.[20][21][22]

References

  • NIH Waste Disposal Guide 2022. (2022).
  • NIH Waste Disposal Guide.
  • NIH Waste Disposal Guide 2022. (2022).
  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022).
  • NIH Chemical Safety Guide 2015. (2015). Montgomery College. [Link]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
  • Hazardous Waste. US EPA. [Link]
  • Learn the Basics of Hazardous Waste. US EPA. [Link]
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
  • Aldehyde Disposal. WasteWise. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
  • Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Safety Data Sheet. (2025). Angene Chemical. [Link]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Thiazole, 99% Material Safety D
  • 2-(3-methoxyphenyl)thiazole-4-carbaldehyde. Cenmed Enterprises. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.